Bromhexine Hydrochloride

Catalog No.
S522077
CAS No.
611-75-6
M.F
C14H20Br2N2.ClH
C14H21Br2ClN2
M. Wt
412.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromhexine Hydrochloride

CAS Number

611-75-6

Product Name

Bromhexine Hydrochloride

IUPAC Name

2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride

Molecular Formula

C14H20Br2N2.ClH
C14H21Br2ClN2

Molecular Weight

412.59 g/mol

InChI

InChI=1S/C14H20Br2N2.ClH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H

InChI Key

UCDKONUHZNTQPY-UHFFFAOYSA-N

SMILES

Array

Synonyms

Aparsonin, BC, Bromhexin, Bisolvon, Bromhexin, Bromhexin BC, Bromhexin Berlin Chemie, Bromhexin Berlin-Chemie, Bromhexin BerlinChemie, Bromhexin ratiopharm, bromhexin von ct, Bromhexin-ratiopharm, Bromhexine, Bromhexine Hydrochloride, Bromhexine Monohydrochloride, Bromhexine, Famel, Bromhexinratiopharm, Brotussol, ct, bromhexin von, Darolan, Dur Elix, Dur-Elix, DurElix, Famel Bromhexine, Flegamin, Flubron, Hustentabs ratiopharm, Hustentabs-ratiopharm, Hustentabsratiopharm, Hydrochloride, Bromhexine, Monohydrochloride, Bromhexine, Mucohexine, NA 274, NA-274, NA274, Quentan, Tesacof, von ct, bromhexin

Canonical SMILES

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl

The exact mass of the compound Bromhexine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758383. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Analysis of Bromhexine Hydrochloride: Mechanisms, Methodologies, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the whitepaper.

Introduction and Molecular Profile

Bromhexine hydrochloride is a multifaceted pharmacological agent that has evolved beyond its traditional role as a mucolytic drug to exhibit promising activity against several therapeutic targets. First introduced in 1963, this synthetic derivative of the plant alkaloid vasicine has established an extensive safety profile over nearly six decades of clinical use. The molecular structure of this compound features a 2-amino-3,5-dibromobenzylamine scaffold that facilitates interaction with diverse biological targets, including mucopolysaccharide fibers, proteolytic enzymes, and lipid-metabolizing proteins. The drug's relatively low molecular weight (376.1 g/mol) and amphiphilic properties enable efficient tissue penetration, particularly into the pulmonary parenchyma where it achieves concentrations severalfold higher than plasma levels [1].

Recent investigations have revealed that this compound possesses a polypharmacological profile that extends well beyond its mucolytic actions. While it remains a cornerstone in managing respiratory conditions characterized by excessive viscous mucus, research now demonstrates significant inhibitory activity against pancreatic lipase, transmembrane protease serine 2 (TMPRSS2), and bacterial virulence factors. This diverse target engagement positions bromhexine as a promising candidate for drug repurposing initiatives in metabolic disorders, viral infections, and other pathological conditions. The following sections provide a comprehensive technical analysis of bromhexine's mechanisms of action, integrating kinetic data, computational approaches, and experimental methodologies to elucidate its multifaceted pharmacological profile [2] [1].

Primary Mucolytic Mechanisms of Action

This compound exerts its classical mucolytic effects through a multifaceted approach that targets the physical and biochemical properties of respiratory mucus. The drug's primary mechanism involves depolymerization of mucopolysaccharides, specifically targeting the glycoprotein fibers that contribute to mucus viscosity. Through biochemical alteration of these structures, bromhexine effectively reduces both the elasticity and viscosity of respiratory secretions, facilitating their expulsion from the airways. This direct mucolytic activity is complemented by stimulation of serous gland secretion, which produces a more watery mucus that further dilutes thickened secretions [3].

The mucolytic activity of this compound encompasses several complementary physiological mechanisms:

  • Structural Alteration of Mucus: Bromhexine directly targets the complex mucopolysaccharide fibers present in respiratory mucus, breaking them down into smaller subunits. This biochemical degradation transforms the rigid, cross-linked gel structure of pathological mucus into a less viscous solution that can be more easily cleared from the airways through ciliary movement or coughing [3].

  • Modulation of Secretory Activity: Beyond its direct effects on existing mucus, bromhexine stimulates the activity of serous glands within the respiratory epithelium. These glands normally produce a thin, watery secretion that helps hydrate the mucosal layer. By enhancing this output, bromhexine effectively dilutes thick mucus deposits, creating a more favorable environment for mucociliary clearance [3].

  • Enhancement of Ciliary Function: The drug improves the efficiency of ciliary beating, increasing the frequency and coordination of these hair-like structures that line the respiratory tract. This enhanced ciliary activity creates more effective mucociliary escalator function, physically transporting mucus toward the oropharynx for expulsion [3].

  • Regulation of Mucus Production: In chronic respiratory conditions, bromhexine demonstrates the ability to normalize mucus production by reducing hyperplasia and hypertrophy of goblet cells and submucosal glands. This homeostatic effect addresses the underlying pathophysiology of hypersecretion common in conditions like chronic bronchitis [3].

The combined impact of these mechanisms typically manifests within 2-3 days of initiating treatment, with maximal clinical effects achieved after several days of consistent dosing. The multifaceted approach to mucus management makes bromhexine particularly effective in conditions such as acute bronchitis, chronic bronchitis exacerbations, and other respiratory disorders characterized by excessive or thickened secretions [4].

Table 1: Mucolytic Mechanisms of this compound

Mechanism Biological Effect Therapeutic Outcome
Mucopolysaccharide depolymerization Reduction of mucus viscosity and elasticity Improved mucus flow characteristics
Serous gland stimulation Increased watery secretion Dilution of thick mucus plugs
Enhanced ciliary activity Improved mucociliary transport More efficient airway clearance
Normalization of mucus production Reduced goblet cell hyperplasia Decreased mucus hypersecretion

Enzyme Inhibition Profiles and Emerging Therapeutic Targets

Pancreatic Lipase Inhibition with Anti-Obesity Potential

This compound demonstrates significant pancreatic lipase (PL) inhibition that rivals the efficacy of Orlistat, the only clinically approved pharmacological agent for this indication. Kinetic analysis reveals that bromhexine exhibits mixed-type inhibition of pancreatic lipase, with an IC50 value of 360 µM and inhibition constant (Ki) of 450 µM. This inhibition mechanism indicates that bromhexine can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the enzyme's catalytic efficiency and affinity for its natural substrate. The mixed inhibition pattern suggests bromhexine may interact with both the active site and allosteric regions of pancreatic lipase, providing a comprehensive suppression of its hydrolytic activity [2].

Molecular docking studies confirm that bromhexine interacts with key residues in the catalytic triad of pancreatic lipase, particularly forming a hydrogen bond with His263. This interaction mirrors the binding mechanism of Orlistat and directly interferes with the enzyme's ability to hydrolyze dietary triglycerides into absorbable free fatty acids and monoglycerides. By inhibiting this crucial step in lipid digestion, bromhexine reduces fat absorption by 50-70%, representing a promising therapeutic approach for obesity management. The stability of bromhexine's interaction with pancreatic lipase has been validated through Binding Pose Metadynamics (BPMD) simulations, which demonstrate consistent binding orientation and minimal fluctuation during dynamic conditions [2].

TMPRSS2 Protease Inhibition for Antiviral Applications

This compound demonstrates potent and specific inhibition of Transmembrane Protease Serine 2 (TMPRSS2), a cellular protease essential for the viral entry of SARS-CoV-2 and other respiratory viruses. In vitro studies have established an IC50 value of 0.75 µM for TMPRSS2 inhibition, indicating strong potency at clinically achievable concentrations. TMPRSS2 plays a critical role in proteolytic activation of the SARS-CoV-2 spike protein, facilitating viral fusion with host cell membranes. By inhibiting this protease, bromhexine prevents viral entry and subsequent infection, positioning it as a promising prophylactic and therapeutic agent against COVID-19 [1].

The pharmacokinetic profile of bromhexine supports its potential as a TMPRSS2 inhibitor, with lung tissue concentrations reaching 54-132.75 ng/mL following standard oral dosing of 8mg. At higher doses (32mg), pulmonary concentrations are projected to reach 216-531 ng/mL, sufficient to achieve the target cellular concentration of approximately 309 ng/mL required for TMPRSS2 inhibition. This pharmacokinetic rationale has prompted several clinical trials investigating bromhexine's efficacy in COVID-19 patients, with proposed dosing regimens of up to 96 mg daily in adults to maximize antiviral effects [1].

Table 2: Enzyme Inhibition Profile of this compound

Enzyme Target Inhibition Parameters Therapeutic Implications
Pancreatic Lipase (PL) IC50 = 360 µM; Ki = 450 µM; Mixed inhibition Reduced dietary fat absorption; Potential anti-obesity application
TMPRSS2 Protease IC50 = 0.75 µM; Target cellular concentration = 309 ng/mL Inhibition of SARS-CoV-2 viral entry; Potential COVID-19 treatment
Bacterial Lipase (Pseudomonas aeruginosa) IC50 = 49 µM; Ki = 20 µM Anti-virulence effect against multidrug-resistant bacteria

G cluster_mucolytic Mucolytic Activity cluster_enzyme Enzyme Inhibition cluster_therapeutic Therapeutic Outcomes Bromhexine Bromhexine Mucus Mucus Bromhexine->Mucus Depolymerizes SerousGlands SerousGlands Bromhexine->SerousGlands Stimulates Cilia Cilia Bromhexine->Cilia Enhances MucusProduction MucusProduction Bromhexine->MucusProduction Normalizes PancreaticLipase PancreaticLipase Bromhexine->PancreaticLipase Inhibits TMPRSS2 TMPRSS2 Bromhexine->TMPRSS2 Inhibits BacterialLipase BacterialLipase Bromhexine->BacterialLipase Inhibits Respiratory Respiratory Mucus->Respiratory Improved Clearance SerousGlands->Respiratory Diluted Secretions Cilia->Respiratory Enhanced Transport MucusProduction->Respiratory Reduced Hypersecretion Metabolic Metabolic PancreaticLipase->Metabolic Reduced Fat Absorption Antiviral Antiviral TMPRSS2->Antiviral Blocked Viral Entry Antibacterial Antibacterial BacterialLipase->Antibacterial Anti-virulence Effect

Graphical Abstract: Multimodal Mechanisms of this compound - This diagram illustrates the interconnected pharmacological pathways through which this compound exerts its therapeutic effects, encompassing mucolytic activity, enzyme inhibition, and diverse clinical applications.

Pharmacokinetic Properties and Biodistribution

The pharmacokinetic profile of this compound reveals distinctive characteristics that influence its dosing regimens and therapeutic applications. Following oral administration, bromhexine exhibits slow absorption kinetics, with peak plasma concentrations (Cmax) typically achieved within 1.5-2 hours post-administration. Absolute bioavailability is relatively low, approximately 20.06% ± 10.84% in avian species, suggesting significant first-pass metabolism or incomplete gastrointestinal absorption. The drug demonstrates extensive tissue distribution, with a steady-state volume of distribution (Vss) of 22.55 ± 13.45 L/kg in broilers, indicating widespread penetration into body tissues [5].

Bromhexine's distribution profile is particularly favorable for respiratory applications, with lung tissue concentrations significantly exceeding plasma levels. Following an 8mg oral dose in adults, pulmonary concentrations reach 54-132.75 ng/mL, representing a 2.4-5.9-fold accumulation compared to plasma levels of 22.50 ± 7.50 μg/L. This preferential pulmonary distribution is pharmacologically relevant for both mucolytic and antiviral applications, ensuring adequate drug exposure at the site of action. The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes, producing active metabolites including ambroxol, which contributes to the therapeutic effects. Elimination occurs primarily through renal excretion, with a clearance rate of 1.52 ± 0.38 L/h/kg and elimination half-life supporting three-times-daily dosing in clinical practice [5] [1].

Notably, gender-dependent variations in pharmacokinetics have been observed in animal studies, with male subjects exhibiting approximately 30-40% higher bioavailability than females, potentially attributable to differences in blood flow, tissue distribution, or metabolic activity. While human studies confirming this gender disparity are limited, the observation warrants consideration in clinical dosing and therapeutic monitoring [5].

Experimental Methodologies for Mechanism Characterization

Kinetic Analysis of Enzyme Inhibition

The evaluation of bromhexine's inhibitory activity against pancreatic lipase employs rigorous enzyme kinetic protocols to characterize inhibition mechanisms and potency. The standard assay system typically includes purified pancreatic lipase incubated with bromhexine across a range of concentrations (0-500 μM) in the presence of substrate. The hydrolytic activity is measured spectrophotometrically by monitoring the release of hydrolysis products from synthetic substrates such as p-nitrophenyl esters at 405-410 nm. Initial velocity measurements are performed under controlled conditions (pH 7.0-7.4, 37°C) to maintain physiological relevance [2].

To determine the inhibition mechanism, researchers employ Lineweaver-Burk plot analysis by measuring enzyme activity at varying substrate concentrations in both the presence and absence of bromhexine. The characteristic pattern of lines intersecting in the second quadrant indicates mixed-type inhibition, confirming that bromhexine binds to both the free enzyme and enzyme-substrate complex. The inhibition constant (Ki) is calculated through secondary plots of slope and y-intercept versus inhibitor concentration, with reported values of approximately 450 μM for pancreatic lipase. The half-maximal inhibitory concentration (IC50) is determined by measuring residual enzyme activity across a broad range of bromhexine concentrations (0-1000 μM), with typical values of 360 μM for pancreatic lipase and 49 μM for bacterial lipase [2].

Computational Assessment of Molecular Interactions

Molecular docking simulations provide atomic-level insights into bromhexine's binding interactions with various enzyme targets. The standard protocol begins with protein preparation using crystal structures from the Protein Data Bank (e.g., PDB ID: 1LPB for pancreatic lipase). The protein structure undergoes optimization through hydrogen bond assignment, protonation state adjustment to physiological pH, and energy minimization using force fields such as OPLS4. Ligand structures are obtained from PubChem and prepared using LigPrep tools to generate accurate three-dimensional conformations and assign proper bond orders [2].

Docking simulations are performed using Glide Ligand Docking modules with extra precision (XP) mode to evaluate binding poses and interaction energies. The catalytic triad residues (Ser152, Asp176, His263 in pancreatic lipase) are typically designated as the grid center for docking calculations. Bromhexine demonstrates stable binding orientations within the active site of pancreatic lipase, forming critical hydrogen bonds with His263 and hydrophobic interactions with adjacent residues. These computational predictions are validated through molecular dynamics simulations (200 ns duration) using Desmond MD engine with OPLS4 force field, confirming binding pose stability under dynamic conditions. Additional Binding Pose Metadynamics (BPMD) simulations (10 independent runs of 10 ns each) further verify interaction stability through biasing force applications and root-mean-square deviation (RMSD) analyses [2].

G ProteinPrep ProteinPrep CrystalStructure CrystalStructure ProteinPrep->CrystalStructure LigandPrep LigandPrep Ligand3D Ligand3D LigandPrep->Ligand3D Conformation Generation MolecularDocking MolecularDocking DockingPoses DockingPoses MolecularDocking->DockingPoses XP Mode Dynamics Dynamics MDTrajectories MDTrajectories Dynamics->MDTrajectories 200ns Analysis Analysis BindingMetrics BindingMetrics Analysis->BindingMetrics RMSD/Interaction Energy PDB PDB PDB->ProteinPrep PreparedProtein PreparedProtein CrystalStructure->PreparedProtein Optimization PreparedProtein->MolecularDocking PubChem PubChem PubChem->LigandPrep Ligand3D->MolecularDocking DockingPoses->Dynamics BPMD BPMD MDTrajectories->BPMD Metadynamics BPMD->Analysis

Experimental Workflow for Computational Assessment - This diagram outlines the sequential protocol for evaluating bromhexine's molecular interactions with enzyme targets, from initial structure preparation through advanced dynamics simulations.

Therapeutic Implications and Clinical Applications

Approved Indications and Dosing Regimens

This compound is officially indicated for the management of mucus secretion disorders in acute bronchitis and exacerbations of chronic bronchitis, often as an adjunct to antibiotic therapy in severe respiratory infections. The established dosing regimens follow age-dependent protocols:

  • Children aged 2-5 years: 4mg twice daily
  • Children aged 5-12 years: 4mg four times daily
  • Children over 12 years and adults: 8mg three times daily, potentially increased to 12mg four times daily under medical supervision [4]

Clinical effects typically manifest within 2-3 days of initiation, with optimal outcomes achieved after several days of consistent therapy. The drug is available in various formulations including tablets, syrups, and solutions, allowing flexibility in administration across different patient populations. As an over-the-counter medication in many regions, bromhexine provides accessible mucus management, though appropriate precautions are necessary regarding self-medication practices [4].

Emerging Therapeutic Applications

Recent investigations have revealed several promising off-label applications for this compound based on its newly discovered enzyme inhibition properties:

  • Metabolic Syndrome and Obesity: The potent pancreatic lipase inhibition demonstrated by bromhexine positions it as a candidate for obesity management. By reducing dietary fat absorption by 50-70%, bromhexine could mimic the mechanism of Orlistat while potentially offering an improved side effect profile. The comparable Ki values (450 μM for bromhexine versus Orlistat) support further investigation into its anti-obesity applications [2].

  • Viral Infections including COVID-19: The TMPRSS2 protease inhibition (IC50 = 0.75 μM) provides a mechanistic rationale for bromhexine's potential against SARS-CoV-2 and other respiratory viruses. Clinical trials have proposed elevated dosing regimens (up to 96mg daily in adults) to achieve sufficient pulmonary concentrations for antiviral effects. The established safety profile enables rapid repurposing for emerging viral threats [1].

  • Antibacterial Adjuvant Therapy: The inhibition of bacterial lipase (IC50 = 49 μM) in Pseudomonas aeruginosa and other pathogens suggests potential application as an anti-virulence agent. By targeting secretory enzymes crucial for bacterial invasion and tissue damage, bromhexine could enhance the efficacy of conventional antibiotics against multidrug-resistant organisms [2].

Safety Profile and Contraindications

This compound is generally well-tolerated, with adverse effects typically mild and transient. The most frequently reported side effects include gastrointestinal discomfort (upper abdominal pain, nausea, vomiting, diarrhea), neurological symptoms (headache, dizziness), and occasional skin reactions (rash, urticaria). Special precautions are warranted in specific patient populations:

  • Patients with gastric ulcers: Bromhexine may compromise the gastric mucosal barrier, requiring cautious use [4]
  • Asthmatic patients: Potential for bronchospasm in sensitive individuals [4]
  • Severe hepatic or renal impairment: Reduced clearance may necessitate dose adjustment [4]
  • Children under 2 years: Contraindicated due to risk of life-threatening mucus accumulation [4] [1]
  • Elderly and debilitated patients: Reduced ability to clear respiratory secretions requires careful monitoring [4]

Notably, the incidence of adverse reactions appears similar across age groups when dosed appropriately, supporting its use in both pediatric and adult populations [1].

Table 3: Dosing Strategies for Different Therapeutic Applications

Therapeutic Goal Proposed Dosing Regimen Target Tissue Concentration Evidence Level
Conventional mucolytic therapy 8-16mg TID (adults); 4-8mg BID-QID (children) 54-133 ng/mL (lung) Established use
TMPRSS2 inhibition for COVID-19 32-96mg daily in divided doses >309 ng/mL (lung) Clinical trials
Pancreatic lipase inhibition for obesity Not established (360 μM IC50) ~360 μM (intestinal lumen) Preclinical

Conclusion and Future Directions

This compound represents a compelling example of drug repurposing potential based on its multifaceted mechanisms of action. While its mucolytic properties are well-established in clinical practice, the recent characterization of its enzyme inhibition capabilities against pancreatic lipase, TMPRSS2 protease, and bacterial virulence factors has significantly expanded its therapeutic horizon. The favorable safety profile and extensive clinical experience with bromhexine facilitate rapid investigation of these emerging applications [2] [1].

Significant research gaps remain in translating these mechanistic insights into clinical practice. For the anti-obesity application, structure-activity relationship studies could guide the development of bromhexine analogs with enhanced potency and specificity for pancreatic lipase. For the antiviral indications, well-controlled randomized clinical trials are needed to establish efficacy against SARS-CoV-2 and other TMPRSS2-dependent viruses. Additionally, comprehensive pharmacokinetic studies in diverse patient populations would optimize dosing strategies for both conventional and emerging applications [2].

The ongoing scientific reappraisal of this compound illustrates how established pharmacological agents can yield novel therapeutic applications through mechanistic reinvestigation. As research continues to elucidate the full scope of its biological activities, bromhexine may secure expanded roles in managing metabolic disorders, viral infections, and other conditions beyond its traditional respiratory indications.

References

Bromhexine hydrochloride TMPRSS2 protease inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

TMPRSS2 Structure and Role in Viral Entry

TMPRSS2 is a type II transmembrane serine protease (TTSP). Its extracellular region contains several domains, with the C-terminal Serine Protease (SP) domain housing the canonical catalytic triad Ser441-His296-Asp345 [1] [2].

For SARS-CoV-2 infection, the virus's Spike (S) protein must be primed via proteolytic cleavage. TMPRSS2 is a key host protease that cleaves the S protein, enabling virus-host membrane fusion [1] [2]. Inhibiting TMPRSS2 blocks this cleavage, preventing viral entry into the host cell [3].

Mechanism and Comparative Binding of TMPRSS2 Inhibitors

Several known inhibitors, including Bromhexine hydrochloride, Camostat mesylate, and Nafamostat, target TMPRSS2 with varying potency and binding modes. The table below summarizes their key characteristics:

Inhibitor Reported Potency/Binding Affinity Key Binding Residues/Interactions Inhibition Mechanism
This compound (BHH) Weaker binder; ~95% plasma protein binding [4]. Binds near Ala386 [3]; interacts with Gln438 via hydrophobic contacts [5]. Non-competitive inhibition; binds outside the catalytic triad [3] [5].
Camostat Mesylate Strongest binder (based on MM-PBSA calculations) [3]. Interacts directly with catalytic triad residues His296 and Ser441 [3] [5]. Competitive inhibition; acylates the catalytic Ser441 [1].
Nafamostat Potent inhibitor (IC~50~ in low nM range) [1]. Phenylguanidino moiety forms salt bridges in the S1 pocket with Asp435, Ser436, Gly464 [1]. Competitive inhibition; covalent, acyl-enzyme complex with catalytic Ser441 [1].

Experimental and computational studies reveal key differences in how these inhibitors bind:

  • Catalytic Triad Binding: Camostat and Nafamostat bind directly to the catalytic triad (e.g., Ser441, His296) or the S1 pocket, acting as competitive inhibitors [3] [1]. Nafamostat forms a covalent acyl-enzyme complex [1].
  • Bromhexine's Binding Pocket: Docking and molecular dynamics simulations show Bromhexine binds adjacent to the catalytic core, interacting with residues like Ala386 and Gln438 through hydrophobic contacts [3] [5]. This suggests a non-competitive mechanism, potentially altering protease dynamics or substrate access [2].

Experimental Workflow for Mechanism Elucidation

The diagram below outlines a general methodology integrating computational and experimental approaches to study TMPRSS2 inhibition, as reflected in recent research.

workflow Start Study Workflow for TMPRSS2 Inhibition comp Computational Biology Start->comp struct Structural Biology Start->struct seq Sequence Retrieval & Homology Modeling comp->seq dock Molecular Docking seq->dock md Molecular Dynamics Simulation & MM-PBSA dock->md comp_insights Structural Binding Insights md->comp_insights mech Integrated Mechanism Elucidation comp_insights->mech expr Recombinant Protein Production & Activation struct->expr cryst X-ray Crystallography or Cryo-EM expr->cryst struct_insights High-Resolution 3D Structure cryst->struct_insights struct_insights->mech

Integrated workflow for elucidating TMPRSS2 inhibition mechanisms.

Key methodological details include:

  • Homology Modeling & MD Simulations: Used to generate stable 3D TMPRSS2 models when experimental structures were unavailable. MD simulations (e.g., 500 ns) assess complex stability, with binding free energy calculated via MM-PBSA to rank inhibitor affinity [3].
  • Recombinant Protein Production: A "directed activation strategy" (dasTMPRSS2) enables high-yield production of active enzyme for biochemical and structural studies [1].
  • X-ray Crystallography: Co-crystallization with inhibitors (e.g., Nafamostat) provides atomic-level interaction details [1].

Therapeutic Implications and Research Outlook

Bromhexine's potential as a repurposing candidate stems from its established safety profile and over-the-counter (OTC) availability [4]. Its action as a selective TMPRSS2 inhibitor is a key focus for managing COVID-19 [4].

From a drug design perspective, Bromhexine's binding mode offers a starting point for developing more potent and selective non-competitive inhibitors. Effective TMPRSS2 inhibitors should enhance van der Waals interactions with uncharged residues in the substrate-binding cavity and minimize unfavorable electrostatic effects from charged residues at the cavity's rim [2].

References

Bromhexine hydrochloride mucolytic agent secretolytic action

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Bromhexine hydrochloride is a synthetic mucolytic agent derived from the natural alkaloid vasicine found in the plant Adhatoda vasica [1]. First introduced in 1963, it has been widely used for decades as an over-the-counter (OTC) medication to manage respiratory conditions characterized by excessive or viscous mucus, such as chronic bronchitis, asthma, and COPD [2] [1]. Beyond its established role as a secretolytic agent, recent research has explored its potential as a repurposed drug, particularly for its suspected ability to inhibit the TMPRSS2 protease, a host protein that facilitates SARS-CoV-2 viral entry [3] [1].

Detailed Mechanism of Action

The secretolytic action of bromhexine is not the result of a single pathway but a multi-faceted pharmacological effect on the respiratory system.

Direct Mucolytic and Secretory Effects

Bromhexine exerts a direct impact on the production and physical properties of mucus. It activates the synthesis of sialomucin and breaks down mucopolysaccharide fibers, leading to thinner, less viscous mucus that is easier to expectorate [4] [2]. Electron microscopy studies in humans and animals have shown that bromhexine significantly increases secretory activity in the serous cells of the bronchial submucosal glands, promoting the release of a more fluid, serous secretion [2] [1]. Furthermore, it influences the synthesis of acid mucosubstances in goblet cells, mobilizing secretory products and reducing the content of sulfated mucosubstances, which contributes to decreased sputum viscosity [2].

Stimulation of Pulmonary Surfactant

A key aspect of bromhexine's mechanism is its effect on alveolar type II cells, which are responsible for producing pulmonary surfactant [2]. Studies in rats have shown that bromhexine treatment increases the number and size of lamellated bodies (surfactant storage organelles) within these cells [2]. This leads to an increased secretion of phospholipids, particularly phosphatidylcholine, into the alveolar space [2] [1]. Surfactant helps maintain alveolar expansion and also contributes to the lining fluid of the smaller airways, further improving mucus clearance.

Neurologically-Mediated Secretion

In vivo studies in dogs have revealed a biphasic secretagogic response. An early, transient increase in secretion occurs about 30 minutes after administration, which is mediated by a vagal reflex likely initiated by gastrointestinal irritation. A second, more prolonged phase of secretion is a direct result of the drug's action on the submucosal glands and is not affected by vagotomy or atropine [5]. The diagram below illustrates this dual-pathway mechanism.

G OralAdmin Oral Administration of Bromhexine GI Direct Contact with Gastrointestinal Mucosa OralAdmin->GI Systemic Systemic Absorption OralAdmin->Systemic VagalReflex Vagal Nerve Stimulation GI->VagalReflex EarlyPhase Early Secretagogic Phase (Within 30 mins) VagalReflex->EarlyPhase Outcomes Increased & Thinned Respiratory Secretions Improved Mucociliary Clearance EarlyPhase->Outcomes DirectAction Direct Action on Bronchial Glands & Cells Systemic->DirectAction LatePhase Late Secretagogic Phase (2-6 hours post-dose) DirectAction->LatePhase LatePhase->Outcomes

Potential Antiviral Mechanism (TMPRSS2 Inhibition)

Molecular simulation and literature studies suggest that bromhexine may act as a potent and selective inhibitor of the transmembrane protease serine 2 (TMPRSS2) [3] [1]. Since SARS-CoV-2 utilizes TMPRSS2 for priming its spike protein to enable host cell entry, bromhexine has been investigated as a potential therapeutic to block this pathway [3] [1]. Its established mucoactive activity provides a dual rationale for its use in COVID-19 by also helping to clear viscous secretions from the lungs of infected patients [3].

Clinical and Experimental Evidence

The efficacy of bromhexine is supported by numerous clinical studies, though it is noted that many early trials were conducted before modern rigorous clinical practice standards were fully established [2] [1].

Effects on Sputum Properties and Clearance

Bromhexine consistently demonstrates positive effects on mucus rheology and transport. A key study by Flavell Matts et al. in 53 patients with bronchitis showed that treatment with bromhexine for 7-12 days led to the disappearance of mucopolysaccharide (MPS) and DNA fibers from the sputum, which was associated with reduced sputum production and easier expectoration [1]. Burgi et al. conducted a single-blinded crossover study in 22 adults with chronic bronchitis, finding that bromhexine was more effective than guaifenesin in reducing sputum viscosity and glycoprotein fiber content [1]. Furthermore, studies using radioaerosol tracer techniques in patients with chronic bronchitis showed that bromhexine significantly improved tracheobronchial clearance, facilitating the removal of radioactive tracer particles from the lungs [1].

Adjuvant Therapy with Antibiotics

Bromhexine has been shown to enhance the efficacy of antibiotic therapy. Several studies indicate that by thinning bronchial secretions, it improves the penetration of antibiotics into the lung tissue, leading to higher local concentrations and potentially better clinical outcomes in severe respiratory infections [4] [2].

Quantitative Clinical Data

The table below summarizes quantitative findings from key clinical studies.

Study Focus / Parameter Study Details Key Quantitative Outcomes
Mucociliary Clearance [1] Patients with chronic bronchitis; radioaerosol tracer. Clearance of radioactive tracer increased by 6.8% at 6 hours post-dose.
Sputum Viscosity & Fiber Content [1] 22 adults with chronic bronchitis; single-blinded crossover vs. guaifenesin. Bromhexine reduced glycoprotein fiber content and viscosity more effectively than guaifenesin.
Fetal Surfactant Induction [2] 36 pregnant women (29-32 weeks); metabolite VIII. >50% increase in total phospholipids, lecithin, and lecithin/sphingomyelin ratio.
Phospholipid Synthesis [2] Rabbit model; IV Bromhexine/Ambroxol (10 mg/kg). Up to 200% increase in palmitic acid incorporation into lung phosphatidylcholine.

Key Experimental Protocols

For researchers aiming to investigate bromhexine, here are detailed methodologies from pivotal studies.

1. Protocol for Assessing Mucociliary Clearance *In Vivo*

This protocol is adapted from studies that used a radioaerosol tracer technique in human patients [1].

  • Subjects: Patients with a stable diagnosis of chronic bronchitis.
  • Tracer Administration: Subjects inhale a radioaerosol (e.g., Technetium-99m labeled albumin or Teflon particles) with a defined particle size (e.g., 3-5 µm) to ensure deposition in the bronchi.
  • Imaging & Measurement: A gamma camera is used to monitor the decay of radioactivity over the lung fields. The rate of tracer clearance is measured for a baseline period.
  • Intervention: Administer a single oral dose of bromhexine (e.g., 8-16 mg for adults).
  • Post-Treatment Measurement: Continue monitoring radioactivity for several hours (e.g., 6-8 hours) after drug administration. The percentage change in clearance rate from baseline is calculated.
Protocol for Evaluating Sputum Rheology and Biochemistry

This method is based on studies that analyzed the physical and biochemical properties of sputum [1].

  • Sputum Collection: Collect expectorated sputum samples from patients (e.g., with chronic bronchitis) before and after a course of bromhexine treatment (e.g., 48 mg/day for 10-14 days).
  • Viscosity Measurement: Use a viscometer (e.g., a cone-and-plate viscometer) to measure the viscosity of the sputum samples under standardized conditions.
  • Biochemical Analysis:
    • Fiber System Analysis: Use light or electron microscopy to identify and quantify the presence of mucopolysaccharide (MPS) and DNA fibers.
    • Immunoglobulin Measurement: Use techniques like electrophoresis or specific immunoassays to quantify changes in the concentrations of immunoglobulins (e.g., IgA) and other proteins in the sputum.
3. Protocol for Investigating TMPRSS2 Inhibition *In Vitro*

This protocol is derived from the rationale behind clinical trials for COVID-19 [3].

  • Cell Culture: Use a cell line expressing the TMPRSS2 protease (e.g., Vero E6 cells or Calu-3 cells).
  • Viral Entry Assay: Incubate cells with a SARS-CoV-2 pseudovirus (or live virus in BSL-3 facilities) in the presence of increasing concentrations of this compound.
  • Control Groups: Include a positive control (virus only) and a negative control (no virus). A known TMPRSS2 inhibitor (e.g., camostat mesylate) can serve as a comparative control.
  • Outcome Measurement: After 24-48 hours, measure infection rates. This can be done by quantifying luciferase expression from a pseudovirus or by plaque assay for live virus. The IC50 (half-maximal inhibitory concentration) of bromhexine can then be determined.

Emerging Research and Future Directions

The investigation into bromhexine continues, particularly in two key areas:

  • COVID-19 Management: Its dual potential as a TMPRSS2 inhibitor and a mucolytic agent has positioned bromhexine as a promising repurposing candidate. Several clinical trials have been initiated to evaluate its efficacy in reducing disease progression, the need for mechanical ventilation, and mortality in COVID-19 patients, including children [3] [1].
  • Optimization of Therapy: Future research requires larger, well-designed, modern clinical trials to optimize dosing regimens, identify which patient phenotypes benefit most, and explore its efficacy in combination with other therapies for a wider range of respiratory conditions [2] [1].

References

Bromhexine hydrochloride pharmacological properties

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacodynamics

Bromhexine hydrochloride exerts its effects through a multi-faceted mechanism of action, which includes both secretolytic and potential antiviral activities.

  • Mucolytic Action: Bromhexine works by stimulating the mucous glands to produce a secretion that is less viscous. It achieves this by activating the synthesis of sialomucin and breaking down acid mucopolysaccharide fibers within the mucus, thereby reducing its thickness and stickiness [1] [2] [3]. This secretolytic and secretomotor action enhances mucociliary clearance, facilitating the expulsion of mucus from the airways [4] [2].
  • Potential Antiviral Action: Recent research interest has focused on bromhexine's role as an inhibitor of the host protein Transmembrane Protease, Serine 2 (TMPRSS2) [4] [5]. TMPRSS2 is crucial for viral entry of pathogens like influenza and SARS-CoV-2 by priming the viral spike protein. Bromhexine's inhibition of this protease may block viral entry into cells [4] [5]. Additionally, its metabolite, ambroxol, may interact with the Angiotensin-Converting Enzyme 2 (ACE2) receptor, further potentially impeding SARS-CoV-2 cellular entry [4].

The following diagram outlines the primary pharmacological pathways of this compound:

G cluster_1 Mucolytic Pathway cluster_2 Antiviral Pathway Bromhexine Bromhexine MOA Mechanism of Action Bromhexine->MOA Mucolytic Mucolytic Effect MOA->Mucolytic Antiviral Antiviral Effect MOA->Antiviral A1 Stimulates synthesis of sialomucin Mucolytic->A1 B1 Inhibits TMPRSS2 protease Antiviral->B1 A2 Breaks down acid mucopolysaccharide fibers A1->A2 A3 Produces thinner, less viscous mucus A2->A3 A4 Improves mucociliary clearance A3->A4 B2 Blocks viral spike protein priming B1->B2 B3 Prevents viral entry into host cell B2->B3

Bromhexine exhibits dual mucolytic and potential antiviral mechanisms of action.

Pharmacokinetic Properties

This compound exhibits predictable pharmacokinetics, though with significant first-pass metabolism. Key parameters from human and animal studies are summarized below.

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value (Human Data, unless specified) Notes / Source
Absorption & Bioavailability
Bioavailability 20–27% [6] (22–27% [4]) Extensive first-pass effect (75-80%) [4].
T_max (Time to Peak Concentration) ~1.78 hours (in broilers) [6] Rapid absorption from GI tract [4] [3].
C_max (Peak Concentration) 32.72 ng/mL (in broilers, 2.5 mg/kg dose) [6]
Distribution
Volume of Distribution (V_ss) 1209 L (19 L/kg) [4] / 22.55 L/kg (in broilers) [6] Wide distribution; high tissue penetration.
Protein Binding ~95% [4] Highly bound to plasma proteins [4] [3].
Tissue Concentration Lung parenchyma levels 3.4-5.9x higher than plasma [4]
Metabolism & Elimination
Metabolism Extensive hepatic metabolism [4] Metabolized to active metabolites including ambroxol [4] [3].
Route of Elimination Primarily renal (97% of dose) [4] Mostly as metabolites; <1% as parent drug [4].
Half-life (Terminal) 6.6 – 31.4 hours [4]
Clearance 843 – 1073 mL/min [4] / 1.52 L/h/kg (in broilers) [6]

Experimental Protocols and Research Data

For researchers, understanding the methodologies for quantifying bromhexine and its effects is crucial. The following is a detailed protocol adapted from a recent pharmacokinetic study in broilers [6].

1. Experimental Administration and Design

  • Subjects: 20 healthy 12-week-old Arbor Acres broilers.
  • Design: Randomized, parallel-controlled study. Subjects were assigned to either an intravenous (IV) or an oral (PO) administration group.
  • Administration:
    • IV Group: Bromhexine HCl raw material dissolved in dimethyl sulfoxide (DMSO) and diluted with 5% glucose injection. Administered via left inferior vein at 2.5 mg/kg body weight (BW).
    • PO Group: Bromhexine HCl soluble powder diluted with purified water. Administered via gavage at 2.5 mg/kg BW.
  • Sample Collection: Blood samples (approx. 1 mL) were collected from the inferior veins at predetermined time points post-administration (e.g., 5, 10, 20, 30, 45 min, 1, 2, 3, 4, 6, 8, 12, 15, 24, 36, 48 h). Plasma was separated by centrifugation and stored for analysis [6].

2. UPLC-MS/MS Analysis of Plasma Samples This method provides a specific and sensitive approach for quantifying this compound concentration in plasma.

  • Plasma Extraction:
    • Mix 0.5 mL of plasma with 1 mL of 0.1% formic acid acetonitrile.
    • Vortex thoroughly for 2 minutes.
    • Centrifuge at 10,000 × g for 10 minutes.
    • Mix 0.3 mL of the supernatant with 0.7 mL of purified water.
    • Filter through a 0.22 μm membrane before injection [6].
  • Instrumentation and Chromatography:
    • System: Acquity UPLC H-Class system coupled with a Xevo TQ-S micro triple quadrupole mass spectrometer.
    • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm particle size), maintained at 35°C.
    • Mobile Phase: Isocratic elution with Acetonitrile (A) and 0.1% formic acid in water (B) in a ratio of 35:65.
    • Flow Rate: 0.2 mL/min.
    • Detection Time: 5 minutes per sample [6].
  • Mass Spectrometry:
    • Ion Source: Electrospray Ionization (ESI), positive ion mode.
    • Scan Mode: Multiple Reaction Monitoring (MRM) [6].

The experimental workflow for the pharmacokinetic study is summarized below:

G Start Study Design A1 Animal Subjects (20 broilers) Start->A1 A2 Randomized Assignment A1->A2 G1 IV Group A2->G1 G2 Oral Group A2->G2 B1 Administer Bromhexine HCl (2.5 mg/kg BW) G1->B1 B2 Administer Bromhexine HCl (2.5 mg/kg BW) G2->B2 C1 Blood Sample Collection at predetermined times B1->C1 C2 Blood Sample Collection at predetermined times B2->C2 D Plasma Separation by Centrifugation C1->D C2->D E UPLC-MS/MS Analysis D->E F Non-Compartmental Pharmacokinetic Analysis E->F

Workflow for pharmacokinetic study of bromhexine HCl in an animal model.

Clinical and Therapeutic Applications

Bromhexine is clinically used as a mucolytic agent for respiratory conditions with viscid mucus [4] [1] [2].

Table 2: Clinical Indications and Dosage

Indication Role of Bromhexine Common Dosage (Adults & Children >12 yrs)
Acute & Chronic Bronchitis Adjunct therapy to thin mucus and improve clearance [1]. 8 mg, three times daily [1] [2].
Common Cold & Influenza Symptomatic treatment of productive cough [4] [2]. 8 mg, three times daily. Can be increased to 12 mg four times daily under supervision [1] [2].
Other Respiratory Infections Used in conditions like bronchiectasis and pneumonia to aid mucus expulsion [4] [2]. As per physician's advice.
COVID-19 (Investigational) Potential adjunct for TMPRSS2 inhibition; clinical trials ongoing [4] [5]. Not yet established; under investigation.

Safety and Tolerability Profile

Bromhexine is generally well-tolerated, but some considerations are necessary.

  • Common Adverse Effects: Include gastrointestinal issues (nausea, vomiting, diarrhea, upper abdominal pain), nervous system effects (headache, dizziness), and occasional skin reactions (rash, urticaria) [1] [2].
  • Contraindications and Precautions:
    • Contraindicated in patients with known hypersensitivity to bromhexine [2].
    • Use with caution in patients with a history of gastric ulcers, as it may damage the gastric mucosal barrier [1] [2].
    • Caution is advised in asthmatic patients (risk of bronchospasm) and in those with severe renal or hepatic impairment (may require dose adjustment) [1] [2].
    • Not recommended for children under 2 years of age due to the risk of mucus accumulation [1] [2].
  • Drug Interactions: Bromhexine may enhance the penetration of certain antibiotics (e.g., amoxicillin, erythromycin, cefuroxime) into bronchial secretions, which can be a beneficial interaction [2]. Concurrent use with antitussives should be avoided due to the risk of mucus retention [1] [2].

Future Research Directions

Current research explores bromhexine's potential beyond its traditional mucolytic use. Its TMPRSS2 inhibitory activity positions it as a candidate for repurposing against viral respiratory infections, including COVID-19, with several clinical trials underway to evaluate its efficacy and safety in this context [4] [5].

References

Bromhexine hydrochloride metabolism and elimination half-life

Author: Smolecule Technical Support Team. Date: February 2026

Metabolism and Elimination Profile

The metabolic fate and elimination of bromhexine hydrochloride are summarized in the following table:

Parameter Detailed Findings
Absorption & Bioavailability Rapidly & completely absorbed from GI tract [1]. Bioavailability: • Tablet: 22.2 ± 8.5% [1] • Oral solution: 26.8 ± 13.1% [1] • Broilers (animal model): 20.06% ± 10.84% [2]. Time to peak plasma concentration: ~1 hour (humans) [3] [1], ~1.78 hours (broilers) [2]
Metabolism Site: Extensive hepatic first-pass metabolism [4] [1]. Process: Almost completely metabolized to hydroxylated metabolites and dibromanthranilic acid [4] [1]. Key Active Metabolite: Ambroxol [4] [5] [6]
Distribution Volume of Distribution (Vss): 22.55 ± 13.45 L/kg (broilers) [2]. Protein Binding: ~95% (unchanged drug) [4] [1] [7]. Tissue Distribution: Wide distribution; lung parenchyma concentrations 3.4-5.9x higher than plasma [4]
Route of Elimination Primarily via urine (~97%); <1% excreted as unchanged drug [4] [1]
Elimination Half-Life Terminal Half-Life (Human): 6.6 - 31.4 hours (single oral dose) [4] [1]. Biological Half-Life (Human): ~6 hours (estimated from urine data) [3]. Broilers: Slow elimination (specific half-life not stated) [2]

Detailed Metabolic Pathway and Experimental Analysis

Bromhexine undergoes complex hepatic transformation, producing several metabolites that contribute to its pharmacological activity.

G Bromhexine Bromhexine M1 Ambroxol (Active Metabolite) Bromhexine->M1 Demethylation M2 (E)-4-Hydroxydemethylbromhexine (Major Metabolite) Bromhexine->M2 Hydroxylation M3 (E)-3-Hydroxydemethylbromhexine (Major Metabolite) Bromhexine->M3 Hydroxylation M4 (Z)-4-Hydroxydemethylbromhexine (Minor Metabolite) Bromhexine->M4 Hydroxylation M5 (Z)-3-Hydroxydemethylbromhexine (Minor Metabolite) Bromhexine->M5 Hydroxylation M6 Dibromanthranilic Acid (Metabolite) Bromhexine->M6 Oxidation Urine Urine M1->Urine M2->Urine M3->Urine M4->Urine M5->Urine M6->Urine

Figure 1: Primary metabolic pathway of this compound. Major metabolites include ambroxol and hydroxylated derivatives, all ultimately excreted in urine [4] [6].

Experimental Protocols for Pharmacokinetic Analysis
Protocol 1: Bioequivalence and Preliminary Pharmacokinetics in Humans

This foundational clinical trial established key human pharmacokinetic parameters [3].

1. Study Design: A randomized, two-way complete crossover study. 2. Subjects: 10 healthy human volunteers. 3. Dosing: Single oral dose of 32 mg this compound from two different tablet products. 4. Sample Collection: Blood samples collected over 4 hours post-administration. 5. Analytical Method: Plasma concentration of bromhexine measured. 6. Pharmacokinetic Analysis:

  • Non-compartmental analysis: Cmax, Tmax, AUC
  • Compartmental analysis: Combined plasma and 30-hour urine data from 4 volunteers to estimate first-pass effect and half-life using a two-compartment open model 7. Key Findings: Bioequivalence between products; first-pass effect ~75%; biological half-life ~6 hours
Protocol 2: Pharmacokinetics in Broilers (Animal Model)

This study provides comparative animal data using advanced analytical techniques [2].

G Start 20 Twelve-week-old Broilers Randomization Randomization Start->Randomization IV IV Group 2.5 mg/kg BW Randomization->IV PO Oral Group 2.5 mg/kg BW Randomization->PO Sampling Blood Collection at Predetermined Intervals IV->Sampling PO->Sampling Analysis Plasma Separation UPLC-MS/MS Analysis Sampling->Analysis PK Non-compartmental Analysis (NCA) Phoenix Software Analysis->PK Stats Statistical Analysis SPSS Software PK->Stats

Figure 2: Experimental workflow for bromhexine pharmacokinetics in broilers showing randomized parallel-controlled design [2].

1. Study Design: Randomized, parallel-controlled design. 2. Subjects: 20 twelve-week-old broilers randomly assigned to IV or oral groups. 3. Dosing: Single dose of 2.5 mg/kg body weight via IV or oral administration. 4. Sample Collection: Blood samples collected at predetermined time points; plasma separated. 5. Analytical Method: Ultra-performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS). 6. Pharmacokinetic Analysis: Non-compartmental analysis (NCA) using Phoenix software. 7. Statistical Analysis: SPSS software for comparing main pharmacokinetic parameters. 8. Key Findings: Slow absorption, incomplete absorption (20.06% bioavailability), wide distribution, slow elimination, and gender-based differences in absorption.

Protocol 3: Spectrophotometric Analysis of Bromhexine and Ambroxol

This methodology enables simultaneous quantification of bromhexine and its active metabolite [6].

1. Principle: Complex formation between drugs and Eosin Y dye. 2. Methods:

  • Spectrophotometric (Method I): Measures absorbance at 540 nm at pH 3.6
  • Spectrofluorimetric (Method II): Measures quenching of Eosin Y native fluorescence at 540 nm after excitation at 302 nm 3. Validation: Linear ranges of 1.0-5.0 μg/mL for bromhexine and 1.0-10.0 μg/mL for ambroxol 4. Application: Analysis of commercial drug formulations

Research Implications and Context

The pharmacokinetic data reveals several considerations for drug development. The significant first-pass metabolism and low bioavailability suggest potential for formulation strategies to enhance oral absorption. The high volume of distribution and tissue penetration, particularly into lung tissue, support its therapeutic application for respiratory conditions. The protracted terminal half-life indicates possible accumulation with repeated dosing, necessitating careful dose regimen design.

The active metabolite ambroxol contributes to the overall pharmacological effect, representing a prodrug-like characteristic. Recent interest in bromhexine as a TMPRSS2 inhibitor for potential COVID-19 treatment has renewed focus on its pharmacokinetics, with research exploring higher dosing regimens to achieve effective concentrations for this application [4] [8].

References

Bromhexine hydrochloride sputum viscosity reduction

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Findings & Clinical Data

Substantial preclinical and clinical evidence supports bromhexine's mucoactive activity. The table below summarizes quantitative data and key outcomes from selected studies.

Preclinical & Mechanistic Studies
Model/System Bromhexine Dosage Key Quantitative Outcomes Reference
Rats (bronchial cells) 4-20 mg/kg/24 h (parenteral) Quantitative & qualitative effect on mucus production in secretory cells [1] Merker 1966 [1]
Dogs (tracheal mucosa) 4 mg (intravenous) Rapid increase in secretion output; goblet cells and submucosal glands emptied after 60 min [1] Harada 1977 [1]
Rats (type II alveolar cells) 200 mg/kg/24 h (enteral) Volumetric density of lamellated bodies (surfactant) in lung parenchyma increased from 1.22% to 2.26% [1] Gil 1971 [1]
Human tissue (bronchial biopsy) 4 mg, 3 times/24 h Considerably increased secretion activity in seromucous glands; secretion granules showed ultrastructural similarities to lysosomes [1] Gieseking 1968 [1] [2]
Clinical Efficacy and Outcomes
Study Design / Population Bromhexine Dosage Key Efficacy Outcomes Reference
Adults with chronic bronchitis 48 mg/24 h Increased concentration of total phospholipids in bronchoalveolar lavage fluid [2] Crimi 1986 [2]
Adults with chronic bronchitis 8 mg, 3 times/24 h Reduction in sputum glycoprotein fiber content and decreased viscosity [2] Bürgi 1974 [2]
Adults with chronic bronchitis 48 mg/24 h Increased mucociliary clearance [2] Thomson 1974 [2]
Adults on erythromycin 4-12 mg/24 h Increased concentration of erythromycin in bronchial fluid [2] Bergogne-Berezin 1979 [2]
RCT in adults with URTI 24 mg/24 h Better cough relief [2] Barth 2015 [2]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies.

Protocol 1: Evaluating Effects on Tracheal Mucosa Secretory Activity (Harada et al.)
  • Model: Adult dogs [1]
  • Intervention: Intravenous injection of 4 mg bromhexine [1]
  • Tissue Preparation: Tracheal mucosal samples taken at 15, 30, and 60-minute post-injection [1]
  • Analysis: Secretory activity evaluated via scanning electron microscopy to observe ultrastructural changes [1]
  • Key Measurements: Output of secretion, participation of goblet cells and sero-mucinous glands, physical appearance of secretions (spherical mucus granules vs. floccular substance) [1]
Protocol 2: Evaluating Effects on Surfactant Secretion (Gil & Thurnheer)
  • Model: White rats [1]
  • Intervention: Bromhexine administered via gastric tube (200 mg/kg/day for 3 days) [1]
  • Tissue Preparation: Lung tissue prepared for electron microscopy [1]
  • Analysis: Ultrastructural examination of Type II alveolar epithelial cells with morphometric evaluation [1]
  • Key Measurements: Volumetric density of lamellated bodies within Type II cells and within the total lung parenchyma [1]
Protocol 3: Evaluating Mucociliary Clearance (Pavia et al.)
  • Subjects: Adult patients with chronic bronchitis [2]
  • Method: Tracheobronchial clearance measured using a radioactive tracer technique. Insoluble radioactive particles are inhaled and their retention in the lungs monitored externally [2]
  • Analysis: Clearance curves are generated, and the effect of bromhexine on the rate of particle removal is assessed [2]

Mechanism of Action Workflow

The following diagram illustrates the interconnected pathways through which bromhexine hydrochloride acts to reduce sputum viscosity.

cluster_path1 Mucolytic & Secretory Effects cluster_path2 Clearance Enhancement Bromhexine Bromhexine Muco Degrades mucopolysaccharide fibers Bromhexine->Muco Serous Stimulates serous glands to release fluid Bromhexine->Serous Surfactant Stimulates Type II alveolar cells to secrete surfactant Bromhexine->Surfactant Cilia Enhances ciliary activity Bromhexine->Cilia Outcome Outcome: Reduced Sputum Viscosity & Improved Airway Clearance Muco->Outcome Thins mucus Serous->Outcome Dilutes mucus Surfactant->Outcome Lubricates airways Expect Facilitates expectoration via coughing Cilia->Expect Removes mucus Expect->Outcome Removes mucus

Bromhexine's primary mechanisms work by directly breaking down mucus structure and stimulating the production of thinner secretions and surfactant. A secondary pathway enhances the physical clearance of the thinned mucus.

References

Bromhexine Hydrochloride as a TMPRSS2 Inhibitor for SARS-CoV-2 Cell Entry Inhibition: A Technical Review

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Bromhexine hydrochloride, a widely available mucolytic agent, has emerged as a candidate therapeutic against SARS-CoV-2 due to its potent inhibition of the host cell serine protease TMPRSS2. This transmembrane protease is essential for viral entry via non-endosomal pathways by priming the viral spike protein. This whitepaper consolidates the current scientific evidence from in vitro, in silico, and clinical studies on bromhexine's mechanism, efficacy, and potential application in COVID-19. Evidence suggests that bromhexine, at sufficient concentrations, can disrupt the viral life cycle at the point of host cell entry. While early clinical results are promising, further robust trials are necessary to conclusively define its role in prophylaxis and early treatment.

Mechanism of Action: Targeting Viral Entry

The entry of SARS-CoV-2 into host cells is a critical initial step in infection, facilitated by the viral spike (S) protein binding to the host receptor Angiotensin-Converting Enzyme 2 (ACE2). For membrane fusion to occur, the S protein must be primed by proteolytic cleavage. The host enzyme Transmembrane Serine Protease 2 (TMPRSS2) plays a pivotal role in this activation at the cell surface [1] [2].

  • TMPRSS2 as a Therapeutic Target: TMPRSS2 cleaves the S protein, releasing a fusion peptide that allows the virus to enter the cell via endocytosis [3]. Inhibition of TMPRSS2 blocks this pathway, forcing the virus to rely on alternative, potentially less efficient entry routes, such as the endosomal pathway involving cathepsins [4]. Research on other coronaviruses (SARS-CoV, MERS-CoV) has demonstrated that TMPRSS2-knockout mice exhibit reduced viral spread and less severe immunopathology [1].
  • Bromhexine's Inhibitory Role: this compound has been identified as a potent and selective inhibitor of TMPRSS2. In vitro studies indicate an IC50 (half-maximal inhibitory concentration) of 0.75 μM for inhibiting TMPRSS2 protease activity, a concentration significantly lower than that required to inhibit other proteases [1] [5]. Molecular docking analyses suggest that the bromhexine molecule interacts with the Gln438 residue of TMPRSS2 via a hydrogen bond and forms several hydrophobic interactions within the enzyme's active site [6] [3]. This binding blocks the protease's ability to activate its substrates, including the SARS-CoV-2 S protein.

The following diagram illustrates the mechanism of SARS-CoV-2 cell entry and the proposed point of inhibition by this compound:

G Virus SARS-CoV-2 Virion ACE2 Host Cell ACE2 Receptor Virus->ACE2 S1 Subunit Binds TMPRSS2 Host Cell TMPRSS2 Protease ACE2->TMPRSS2 Virus Docking Fusion S Protein Cleavage & Membrane Fusion TMPRSS2->Fusion S Protein Priming Entry Viral Entry into Cell Fusion->Entry Bromhexine This compound Bromhexine->TMPRSS2 Inhibits

Figure 1: Bromhexine inhibits TMPRSS2-mediated viral entry. SARS-CoV-2 uses its spike protein to bind the ACE2 receptor. The host protease TMPRSS2 then cleaves the spike protein, enabling fusion and viral entry. This compound blocks TMPRSS2 activity, disrupting this process.

Quantitative Pharmacological Data

For a research-focused audience, the following table summarizes critical quantitative data on bromhexine's pharmacological profile relevant to its potential anti-SARS-CoV-2 activity.

Table 1: Key Pharmacological Parameters of this compound

Parameter Value Context / Notes Source
In vitro IC50 (TMPRSS2) 0.75 μM Concentration for half-maximal inhibition of TMPRSS2 protease activity. [1] [5]
Target Cell Concentration ~308.62 ng/mL Estimated plasma concentration required for TMPRSS2 inhibition based on IC50. [5]
Typical Adult Cmax (8 mg oral) 22.50 ± 7.50 μg/L (22.5 ng/mL) Maximum blood concentration; far below target cell concentration at this low dose. [5]
Lung Tissue Concentration (8 mg oral) 54 - 132.75 ng/mL Higher than plasma, demonstrating tissue affinity, but still below target. [5]
Projected Lung Concentration (32 mg oral) 216 - 531 ng/mL Projected median of 373.5 ng/mL; reaches target concentration. [5]
Proposed High Clinical Dose (Adults) 8 mg - 96 mg per day Doses up to 96 mg/day have been suggested to achieve sufficient pulmonary levels. [5] [7]

Summary of Experimental and Clinical Evidence

The body of evidence for bromhexine ranges from foundational in-silico modeling to human clinical trials, though the latter are often limited in scale.

In-Vitro and Preclinical Evidence
  • In-Vitro Inhibition: A 2022 preprint by Martins et al. demonstrated that this compound treatment significantly inhibited SARS-CoV-2 infection in Caco-2 cell lines expressing TMPRSS2. The drug reduced viral entry by approximately 40% and the viral progeny in the supernatant by about 90% at 48 hours post-infection for both parental and a variant strain of the virus [6].
  • In-Silico Molecular Docking: Studies predict that bromhexine and its metabolites can bind not only to TMPRSS2 but also to other viral targets, including the viral spike protein, the main protease (Mpro/3CLpro), and the RNA-dependent RNA polymerase (RdRp) [6]. This suggests a potential for multi-target activity, though the highest affinity is reported for TMPRSS2.
  • Animal Model Correlates: While direct animal studies for SARS-CoV-2 were not included in the search results, bromhexine has shown efficacy in related models. In TRAMP mice (a prostate cancer model), intraperitoneal bromhexine significantly reduced the incidence of TMPRSS2-mediated lung and liver metastases, providing indirect proof of its ability to inhibit TMPRSS2 function in vivo [3].
Clinical Evidence

Clinical investigations, while preliminary, offer insights into real-world efficacy.

Table 2: Summary of Key Clinical Studies on Bromhexine for COVID-19

Study Design Participant Group Intervention Key Findings Source
Open-Label RCT (Prophylaxis) 50 medical staff Bromhexine 8 mg TID vs. Control for 8 weeks 28% vs. 8% combined endpoint (positive PCR/symptoms) (P=0.07). Significant reduction in symptomatic COVID-19: 0/25 vs. 5/25 in controls (P=0.02). [4]
Open-Label RCT (Treatment) 78 hospitalized patients Standard care + Bromhexine 8 mg TID vs. Standard care alone Significant reduction in ICU admissions (5.1% vs. 28.2%, P=0.006), intubation (2.6% vs. 23.1%, P=0.007), and mortality (0% vs. 12.8%, P=0.027). [7]
Proposed Pediatric Protocol N/A (Proposal) Age-dependent dosing (12 mg - 48 mg daily) Proposed dosing based on pharmacokinetic modeling to achieve target lung concentrations in children. Not yet implemented due to low case numbers. [5]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon existing findings, here are detailed methodologies for key experiments.

In-Vitro Assessment of Antiviral Activity (Caco-2 Cell Model)

This protocol is adapted from the preprint by Martins et al. [6].

  • Objective: To evaluate the effect of this compound on SARS-CoV-2 infection and replication in a permissive cell line.
  • Cell Line: Caco-2 (human colorectal adenocarcinoma) cells, known to express TMPRSS2.
  • Virus Strain: SARS-CoV-2 (e.g., parental WA1/2020 and relevant variants of concern).
  • Test Compound: this compound, dissolved in DMSO or culture medium.
  • Methodology:
    • Cell Seeding and Culture: Seed Caco-2 cells in 96-well plates and culture until they reach 80-90% confluency.
    • Pre-treatment: Pre-treat cells with varying concentrations of bromhexine (e.g., 0.1 μM to 100 μM) or a vehicle control for 1-2 hours prior to infection.
    • Viral Infection: Infect cells with SARS-CoV-2 at a pre-determined Multiplicity of Infection (MOI, e.g., 0.1) in the continued presence of the drug. Include virus-only and mock-infected controls.
    • Incubation: Incubate the plate for 48-72 hours.
    • Endpoint Analysis:
      • Viral Load (Entry): At 48h post-infection, harvest cell lysates and quantify viral RNA using RT-qPCR (targeting, for instance, the E or RdRp gene).
      • Viral Replication (Progeny): At 48h post-infection, collect cell culture supernatants. Quantify infectious viral titers using a plaque assay or TCID50 on Vero E6 cells, or quantify viral RNA as a proxy.
      • Cytotoxicity: Perform a parallel cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) on treated, uninfected cells to ensure antiviral effects are not due to cytotoxicity.
  • Data Analysis: Calculate the percentage reduction in viral RNA and infectious titers in treated groups compared to the virus-only control. Determine the IC50 for antiviral activity and the CC50 (50% cytotoxic concentration) to establish a selectivity index (SI = CC50/IC50).
Molecular Docking to TMPRSS2

This in-silico protocol is used to predict the binding affinity and mode of interaction between bromhexine and TMPRSS2 [6] [3].

  • Objective: To model the atomic-level interaction between this compound and the TMPRSS2 protein.
  • Software: Standard molecular docking suites such as AutoDock Vina or AutoDock4.
  • Structures:
    • Protein: The crystal structure of the TMPRSS2 serine protease domain (if available) or a homology model built using a template like trypsin or hepsin. The model must be prepared by adding hydrogen atoms, assigning charges, and defining the binding site.
    • Ligand: A 3D structure of this compound (e.g., from PubChem), prepared by energy minimization and assignment of torsional bonds.
  • Methodology:
    • Grid Box Definition: Define a grid box large enough to encompass the known or predicted active site of TMPRSS2 (often containing the catalytic triad His296, Asp345, Ser441).
    • Docking Run: Perform multiple docking runs with an appropriate search algorithm to generate multiple binding poses.
    • Pose Analysis: Analyze the top-ranking poses based on binding affinity (kcal/mol). Identify key residues involved in hydrogen bonding (e.g., Gln438) and hydrophobic interactions.
  • Validation: Compare the predicted binding mode with known TMPRSS2 inhibitors to assess the plausibility of the result.

Research Gaps and Future Directions

Despite promising early data, several questions remain unanswered, presenting opportunities for further research:

  • Dose Optimization: The most critical gap is defining the optimal dosing regimen in humans. Pharmacokinetic modeling suggests that higher-than-standard doses (e.g., 32-48 mg TID) may be needed to achieve effective TMPRSS2 inhibition in the lungs [5]. Clinical trials are needed to confirm the safety and efficacy of these higher doses.
  • Clinical Trial Robustness: Existing clinical studies are limited by their open-label design, small sample sizes, and single-center nature. Large-scale, multi-center, double-blind, placebo-controlled randomized trials are required for definitive evidence [4] [7].
  • Stage-Specific Efficacy: The mechanistic rationale strongly suggests that bromhexine would be most effective as a prophylactic or early-stage therapeutic, preventing viral entry and systemic spread. Its utility in late-stage, severe COVID-19, where pathology is driven by inflammation and immune dysregulation, is likely limited [3].
  • Activity Against Variants: The in-vitro study by Martins et al. indicated efficacy against a tested variant, but continuous monitoring is needed as the virus evolves [6]. The dependence of new variants on TMPRSS2 for entry will directly influence bromhexine's effectiveness.

Conclusion

References

Table: Safety and Tolerability of Bromhexine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Category Details Frequency / Notes

| Common Side Effects [1] [2] [3] | Gastrointestinal: Nausea, vomiting, diarrhea, upper abdominal pain, dry mouth. Nervous System: Headache, dizziness, sweating. Skin: Rash, urticaria (hives), itching. | ≥1/1,000 to <1/100 (Common to Uncommon) [1]; Typically mild and resolve without treatment [2]. | | Serious Side Effects [4] [2] | Severe skin reactions: Stevens-Johnson syndrome, toxic epidermal necrolysis, acute generalized exanthematous pustulosis. Severe allergic reactions (difficulty breathing). | Rare (e.g., ≤0.16 cases per million for severe skin issues) [4]; Require immediate medical attention [2]. | | Contraindications [2] [3] | Known hypersensitivity to bromhexine or any component of the formulation. Active gastric ulceration. Not recommended for children under 2 years of age. | Caution advised in patients with a history of gastric ulcers [2] [3]. | | Precautions & Warnings [2] [3] | Asthma: May cause bronchospasm in sensitive individuals. Renal/Hepatic Impairment: Use with caution; reduced clearance may require monitoring or dose adjustment. Impaired Cough Reflex: Risk of mucus accumulation in patients unable to cough effectively. | Use under medical supervision in these populations. | | Use in Special Populations [2] | Pregnancy: Safety not fully established; use only if clearly needed and prescribed. Lactation: Not recommended; can pass into breast milk. Elderly: Use with caution, especially if debilitated. | Risk-benefit assessment required. |

Detailed Safety and Clinical Perspectives

For research and development purposes, a deeper analysis of the safety data and its context is essential.

  • Overall Safety Profile: Bromhexine is characterized as a "well-tolerated and safe" drug with a long history of over-the-counter (OTC) use [1] [5]. Its low frequency of adverse reactions supports its favorable safety profile [4].

  • Clinical Trial Observations: A 2022 randomized controlled trial noted that adverse reactions were "of low frequency" and consistent with the known side effect profile, primarily involving gastrointestinal symptoms. The study concluded that the drug was well-tolerated in patients with mild-to-moderate COVID-19 [1].

  • Drug Interactions: A notable and potentially beneficial interaction is bromhexine's ability to enhance the penetration of certain antibiotics (e.g., amoxicillin, erythromycin, cefuroxime) into bronchial secretions [2] [5]. However, it should not be combined with cough suppressants, as this could lead to dangerous mucus accumulation in the airways [2] [3].

Experimental Protocols for Reference

To support your own research design, here are methodologies from key studies on bromhexine.

  • In Vitro Antiviral Efficacy Protocol (as referenced in clinical studies): A 2022 clinical trial was based on the premise that bromhexine inhibits the host cell's transmembrane protease serine 2 (TMPRSS2), which is used by SARS-CoV-2 for cellular entry [1]. The methodology involved a randomized, open-label, multicenter design. Patients with mild-to-moderate COVID-19 were assigned to receive either bromhexine plus standard of care (SOC) or SOC alone. The primary endpoint was the reduction in viral load, measured via RT-qPCR of saliva samples at baseline and day 4 [1]. This study ultimately found that bromhexine did not significantly outperform SOC in reducing viral load [1].

  • Pharmacokinetic Study Protocol (Animal Model): A 2024 study investigated the pharmacokinetics of bromhexine in broilers. The methodology used a randomized, parallel-controlled design. Animals received a single dose of bromhexine hydrochloride (2.5 mg/kg body weight) either intravenously (IV) or orally (PO). Blood samples were collected at predetermined times, and plasma concentrations were determined using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Pharmacokinetic parameters were calculated via non-compartmental analysis [6].

Mechanism of Action and Signaling Pathways

Bromhexine's primary and investigational mechanisms can be visualized through the following pathways. The diagram below illustrates its dual mechanisms: a well-established mucolytic effect and a theorized antiviral effect via TMPRSS2 inhibition.

G cluster_primary Primary (Mucolytic) Mechanism cluster_investigational Investigational (Antiviral) Mechanism Bromhexine Bromhexine M1 Stimulates serous cells & lysosomal activity Bromhexine->M1 Well-Established A2 TMPRSS2 protease primes S protein Bromhexine->A2 Inhibits M2 Depolymerizes mucopolysaccharides (Mucin fibers) M1->M2 M3 Thins mucus (Reduces viscosity) M2->M3 M4 Enhances mucociliary clearance M3->M4 Outcome1 Improved expectoration Easier breathing M4->Outcome1 A1 SARS-CoV-2 Spike (S) protein binds to ACE2 receptor A1->A2 A3 Viral fusion peptide released A2->A3 A4 Viral entry into host cell via endocytosis A3->A4 Outcome2 Blocked viral entry Potential COVID-19 prophylaxis A4->Outcome2

Bromhexine's primary mechanism involves altering mucus production and clearance [7] [5]. It stimulates serous cells in the bronchial mucosa and enhances lysosomal activity, leading to the breakdown of acid mucopolysaccharide fibers in mucus. This action results in thinner, less viscous sputum and promotes ciliary activity, ultimately improving mucus transport and expectoration [2] [5].

An investigational mechanism involves the potential inhibition of TMPRSS2. As illustrated, by blocking this protease, bromhexine may prevent the priming of the SARS-CoV-2 spike protein, thereby theoretically interrupting viral entry into host cells [4] [7]. However, one clinical study noted that bromhexine's slight antiviral activity in cells lacking TMPRSS2 suggests other mechanisms may be involved [1].

References

Bromhexine hydrochloride uses indications respiratory disorders

Author: Smolecule Technical Support Team. Date: February 2026

Established Uses and Pharmacological Profile

Bromhexine hydrochloride is a mucolytic drug first introduced for medical use in 1966. It is commonly used to treat respiratory conditions associated with viscous or excessive mucus, such as acute and chronic bronchitis [1] [2] [3]. It is also employed as an adjunct therapy with antibiotics in severe respiratory infections to enhance antibiotic concentration in lung tissue [2] [3].

Mechanism of Action as a Mucolytic

Bromhexine's primary action is facilitating mucus clearance through a multi-step process [1] [2] [4]:

  • Thins Mucus: It activates the synthesis of sialomucin and breaks down mucopolysaccharide fibers within the mucus, reducing its viscosity.
  • Enhances Clearance: Thinner mucus is more easily transported by the respiratory cilia and expectorated.

The clinical effect typically manifests after 2-3 days of oral administration, but can be observed within about 15 minutes when administered via injection [2].

Figure 1: Bromhexine's primary mucolytic mechanism of action for expectoration.

Standard Dosage and Administration

Dosage varies by age and formulation. Treatment duration should generally not exceed 8-10 days unless under direct physician supervision [1] [2].

Patient Group Dosage (Oral) Frequency Formulations
Adults & Children >12 yrs 8 mg - 16 mg 3 times/day [1] [2] Tablets, Syrup, Injection [2]
Children 5-12 yrs 4 mg 4 times/day [1] Syrup [2]
Children 2-5 yrs 4 mg 2 times/day [1] Syrup [2]
Children <2 yrs 1 mg 3 times/day [2] Syrup [2]
Key Pharmacokinetic Parameters

Understanding the drug's journey through the body is crucial for dosing and anticipating interactions.

Parameter Value / Description Significance
Bioavailability ~20-27% (oral) [2] [3] Low due to extensive first-pass metabolism; food can increase it [2].
Protein Binding 95-99% [2] [3] High; potential for drug-drug interactions.
Metabolism Extensive hepatic [3] [4] Main metabolite is ambroxol, which is also a marketed mucolytic [2] [3].
Half-Life 13 - 40 hours (terminal) [2] Relatively long, allowing for less frequent dosing.
Elimination ~90% in urine, mainly as metabolites [2] Requires caution in severe renal impairment [1].

Emerging Research and Novel Indications

Potential Antiviral Application against SARS-CoV-2

Recent studies indicate bromhexine may inhibit the human transmembrane protease serine 2 (TMPRSS2) [2] [3]. TMPRSS2 is crucial for viral entry of viruses like influenza and SARS-CoV-2 by cleaving the viral spike protein. Bromhexine's inhibition of this protease could potentially block viral entry into host cells [3]. Its metabolite, ambroxol, may also interact with the ACE2 receptor, another key host protein used by SARS-CoV-2 [3]. Clinical observations noted reduced mortality and disease severity in COVID-19 patients treated with bromhexine [5].

bromhexine_antiviral_pathway Virus (e.g., SARS-CoV-2) Virus (e.g., SARS-CoV-2) Spike Protein Spike Protein Virus (e.g., SARS-CoV-2)->Spike Protein Contains Viral Entry Viral Entry Spike Protein->Viral Entry Requires Priming TMPRSS2 Protease TMPRSS2 Protease TMPRSS2 Protease->Spike Protein Primes Bromhexine Bromhexine Bromhexine->TMPRSS2 Protease Inhibits

Figure 2: Proposed antiviral mechanism of bromhexine via TMPRSS2 protease inhibition.

Novel Investigation as a Pancreatic Lipase Inhibitor

A 2025 study investigated bromhexine as a potential anti-obesity agent by inhibiting pancreatic lipase (PL), a key enzyme for dietary fat absorption [5].

  • Inhibition Kinetics: The study classified bromhexine as a mixed-type inhibitor with an IC50 value of 360 µM and an inhibition constant (Ki) of 450 µM, comparable to the approved drug Orlistat [5].
  • Molecular Mechanism: Molecular docking revealed that bromhexine stably interacts with the His263 residue in the PL active site via hydrogen bonding, reducing the enzyme's affinity for its natural substrate [5].

Detailed Experimental Protocol for Key Studies

In Vitro Protocol for Pancreatic Lipase Inhibition [5]

This methodology evaluates bromhexine's efficacy and mechanism as a pancreatic lipase inhibitor.

1. Objective: Determine the inhibitory potential and mechanism of bromhexine against pancreatic lipase. 2. Materials:

  • Purified pancreatic lipase.
  • Bromhexine and Orlistat (reference control) solutions.
  • Substrate: para-Nitrophenyl butyrate (pNPB) or similar.
  • Buffer (e.g., Tris-HCl, pH 8.2).
  • Microplate reader or spectrophotometer. 3. Methods:
  • Enzyme Assay: Monitor the hydrolysis of pNPB to para-nitrophenol (yellow color) by measuring absorbance at 405-410 nm.
  • IC50 Determination:
    • Incubate fixed enzyme concentration with increasing concentrations of bromhexine.
    • Add substrate, measure initial reaction rates.
    • Plot inhibitor concentration vs. % enzyme activity to calculate IC50.
  • Kinetic Inhibition Analysis (Lineweaver-Burk Plot):
    • Measure reaction rates at varying substrate concentrations, with and without fixed bromhexine concentrations.
    • Plot 1/[S] vs. 1/V. A mixed-type inhibition shows lines that intersect between the y-axis and the origin.
    • Calculate Ki from secondary plots of slope or y-intercept vs. inhibitor concentration.
In Silico Protocol for Molecular Docking [5]

This protocol elucidates atom-level interactions between bromhexine and its targets.

1. Protein Preparation:

  • Obtain the 3D structure of the target protein (e.g., Pancreatic Lipase, PDB ID: 1LPB; TMPRSS2 model).
  • Using software like Schrödinger's Protein Preparation Wizard:
    • Add missing hydrogen atoms and assign bond orders.
    • Remove unwanted water molecules.
    • Optimize hydrogen bonds and perform restrained energy minimization. 2. Ligand Preparation:
  • Retrieve the 3D structure of bromhexine (e.g., from PubChem).
  • Prepare using LigPrep: generate possible ionization states at physiological pH (7.0 ± 2.0) and perform energy minimization. 3. Molecular Docking:
  • Define the receptor grid around the catalytic active site (e.g., Ser152, Asp176, His263 for PL).
  • Perform docking (e.g., using Glide with Extra Precision (XP) mode) to predict the binding pose and calculate the docking score. 4. Validation & Dynamics:
  • Run Molecular Dynamics (MD) simulations (e.g., 200 ns) to assess complex stability in a solvated system.
  • Perform Binding Pose Metadynamics (BPMD) to evaluate the stability of the ligand's binding pose.

Safety, Tolerability, and Precautions

Bromhexine is generally well-tolerated, but considerations are necessary for specific populations [1] [2].

  • Common Side Effects: Gastrointestinal issues (abdominal pain, nausea, diarrhea, vomiting), headache, dizziness, and skin rash [1] [2].
  • Important Precautions:
    • Avoid in certain groups: Use with extreme caution or avoid in patients with a history of gastric ulcers, as it can damage the gastric mucosal barrier [1] [2].
    • Asthma patients: May induce bronchospasm in sensitive individuals [1] [2].
    • Impaired clearance: Monitor patients with severe liver or kidney disease [1].
    • Risk of accumulation: Avoid use with other cough suppressants and use caution in the elderly, debilitated, and children under 2, who may not effectively expel thinned mucus [1] [2].
    • Pregnancy and Lactation: Not recommended due to lack of adequate safety data [2].

References

spectrophotometric method Bromhexine hydrochloride diazotization coupling

Author: Smolecule Technical Support Team. Date: February 2026

Principle of the Method

The analysis relies on the presence of a primary aromatic amino group in the Bromhexine HCl molecule [1]. The method involves a two-step reaction often referred to as the Bratton-Marshall method [1]:

  • Diazotization: The primary amino group of Bromhexine reacts with sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric acid) to form a diazonium salt.
  • Coupling: The resulting diazonium salt couples with a chromogenic agent, such as chromotropic acid, in an alkaline medium to form a stable, highly colored azo dye [2]. The intensity of the color, measured at a specific wavelength, is directly proportional to the concentration of Bromhexine HCl in the sample.

Detailed Experimental Protocols

Protocol 1: Diazotization with Chromotropic Acid [2]

This method is suitable for the determination of Bromhexine HCl in pure form and in various pharmaceutical formulations (tablets, syrup, injections).

Workflow: Diazotization-Coupling Analysis

A Standard or Sample Solution (Bromhexine HCl) B Add Hydrochloric Acid (HCl) & Sodium Nitrite (NaNO₂) A->B C Diazotization Reaction (Form Diazonium Salt) B->C D Add Chromotropic Acid in Alkaline Medium C->D E Coupling Reaction (Form Red Azo Dye) D->E F Measure Absorbance at 507 nm E->F

Materials and Reagents:

  • Bromhexine HCl standard
  • Hydrochloric acid (HCl)
  • Sodium nitrite (NaNO₂) solution
  • Chromotropic acid solution
  • Sodium hydroxide (NaOH) solution or another alkaline buffer
  • Pharmaceutical preparation (tablet, syrup, injection)

Procedure:

  • Preparation of Standard Solution: Dissolve an accurately weighed amount of Bromhexine HCl standard in distilled water or a suitable solvent to prepare a stock solution of known concentration.
  • Diazotization: Transfer an aliquot of the standard or sample solution (equivalent to 1-5 µg/mL of Bromhexine HCl) to a volumetric flask. Add 1 mL of hydrochloric acid and 1 mL of sodium nitrite solution. Allow the mixture to stand for a few minutes (e.g., 5-10 minutes) for complete diazotization [2].
  • Coupling and Colored Complex Formation: Add 2 mL of chromotropic acid solution, followed by sodium hydroxide to create an alkaline medium. Dilute to the mark with distilled water. The solution will develop a red, water-soluble azo dye.
  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 507 nm against a reagent blank prepared similarly but without the drug [2].
  • Calibration Curve: Prepare a series of standard solutions and plot absorbance versus concentration to obtain a calibration curve. The method is linear for Bromhexine HCl concentrations in the range of 1.0 - 5.0 µg/mL [2].
Protocol 2: Alternative Spectrophotometric Method using Eosin Y [3]

A more recent approach utilizes Eosin Y for the determination of Bromhexine HCl and its active metabolite, Ambroxol HCl.

Materials and Reagents:

  • Bromhexine HCl standard
  • Eosin Y solution (4×10⁻⁴ M)
  • Buffer solution (pH 3.6)

Procedure:

  • Transfer an aliquot of the standard or sample solution (containing 1-5 µg/mL of Bromhexine HCl) to a volumetric flask.
  • Add 2.0 mL of buffer solution (pH 3.6) and 3.4 mL of Eosin Y solution (4×10⁻⁴ M).
  • Dilute to volume with distilled water and mix well.
  • Measure the absorbance of the complex at 540 nm against a reagent blank [3].

Method Validation Data

The following table summarizes key validation parameters for the described methods, demonstrating their reliability for pharmaceutical analysis.

Parameter Diazotization-Coupling Method [1] [2] Eosin Y Method (Spectrophotometric) [3]
Linear Range 1.0 - 5.0 µg/mL 1.0 - 5.0 µg/mL
Detection Limit (LOD) Not specified in results 0.31 µg/mL
Quantitation Limit (LOQ) Not specified in results 0.94 µg/mL
Precision ~2.0% (RSD) Meets ICH guidelines
Wavelength (λmax) 507 nm 540 nm
Key Reagents NaNO₂, HCl, Chromotropic acid Eosin Y (pH 3.6)

Interference Study: The diazotization-coupling method is highly specific for the primary aromatic amine group. Studies show that common excipients and other drugs like potassium guaiacolsulfonate, ampicillin, cephalexin, and erythromycin do not interfere with the determination [1].

Application Notes

  • Sample Preparation: For tablets, powder and extract a weighed portion. For syrups, dilute directly or extract to avoid sugar interference. For injections, analyze directly after appropriate dilution [2]
  • Method Advantages: The diazotization method is cost-effective, uses readily available reagents, and does not require sophisticated instrumentation beyond a UV-Vis spectrophotometer [2]
  • Modern Context: While HPLC and capillary electrophoresis are used for complex mixtures, this spectrophotometric method remains excellent for rapid, routine quality control [2]

Method Comparison

A Diazotization-Coupling C Measures colored azo dye at 507 nm A->C Principle E Highly specific to primary aromatic amine group A->E Specificity G Excellent for routine QC and pure forms A->G Application B Eosin Y Complex D Measures complex formation at 540 nm B->D Principle F Based on charge-transfer complex formation B->F Specificity H Also applicable to metabolite Ambroxol HCl B->H Application

Conclusion

The diazotization-coupling spectrophotometric method provides a straightforward and reliable analytical technique for the quantification of Bromhexine HCl. Its high precision, specificity, and successful application to various pharmaceutical formulations make it a valuable tool for researchers and quality control professionals in drug development and manufacturing.

References

Comprehensive Analysis of Bromhexine Hydrochloride Using UV Spectrophotometry: Protocols and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the analysis.

Introduction to Bromhexine HCl and UV Spectrophotometric Analysis

Bromhexine hydrochloride is a widely used mucolytic agent that effectively reduces sputum viscosity in respiratory conditions, making it a valuable therapeutic compound in various pharmaceutical formulations. The quality control and precise quantification of Bromhexine HCl in both pure and dosage forms represent critical aspects of pharmaceutical analysis. UV spectrophotometry has emerged as a fundamental analytical technique for this purpose, offering an optimal balance of sensitivity, precision, cost-effectiveness, and operational simplicity. The technique operates on the principle of measuring the absorption of ultraviolet light by drug molecules in solution, following the Beer-Lambert law which establishes a linear relationship between absorbance and concentration [1].

The development of UV spectrophotometric methods for Bromhexine HCl addresses the pharmaceutical industry's need for reliable quality control procedures that can be implemented in various laboratory settings. While more sophisticated techniques like HPLC, UPLC-MS, and HPTLC are available and offer superior sensitivity for specific applications such as impurity profiling [2], UV spectrophotometry remains the method of choice for routine analysis due to its accessibility, rapid implementation, and minimal requirements for specialized training or expensive instrumentation. This comprehensive document provides detailed application notes and protocols for the accurate analysis of Bromhexine HCl using various UV spectrophotometric approaches, from simple single-component analysis to advanced methods for resolving complex mixtures.

Overview of UV Spectrophotometric Methods for Bromhexine HCl

UV spectrophotometric methods for Bromhexine HCl analysis encompass a range of techniques from simple single-component analysis to sophisticated methods for resolving complex drug mixtures. The absorption characteristics of Bromhexine HCl have been thoroughly studied, with literature reporting its maximum absorbance (λmax) at 277 nm when using methanol and formic acid as solvents [1]. The drug exhibits excellent linearity in specific concentration ranges across different methods, with correlation coefficients (r²) typically exceeding 0.999, demonstrating strong adherence to the Beer-Lambert law [1] [3].

For pharmaceutical formulations containing Bromhexine HCl in combination with other active ingredients, several advanced spectrophotometric methods have been successfully developed and validated. These include simultaneous equation methods, absorption correction, dual wavelength, induced dual wavelength, and spectrum subtraction methods [4] [3]. Each approach offers distinct advantages for resolving overlapping spectra and enabling accurate quantification without prior separation. These methods have been applied to various combination products, including Bromhexine HCl with chlorpheniramine maleate and guaifenesin in syrup formulations [4], as well as with oxytetracycline in veterinary preparations [3]. The versatility and adaptability of these spectrophotometric methods make them particularly valuable for quality control laboratories analyzing different Bromhexine HCl formulations.

Table 1: Overview of UV Spectrophotometric Methods for Bromhexine HCl Analysis

Method Type Analytical Wavelength (nm) Linear Range (μg/mL) Solvent System Applications
Single Component Analysis 277 [1] 2-10 [1] Methanol and Formic Acid [1] Pure API and single-component formulations
Simultaneous Equation Method 249, 261, 274 [4] 2-10 [4] Not specified Multi-component syrup formulations
Absorption Correction Method 245.6, 380 [3] 1-30 [3] 0.1M HCl [3] Binary mixtures with oxytetracycline
Dual Wavelength Method 245.6, 283.2 [3] 1-30 [3] 0.1M HCl [3] Binary mixtures with minimal spectral separation
Induced Dual Wavelength Method 245.6, 271.8 [3] 1-30 [3] 0.1M HCl [3] Complex binary mixtures
Spectrum Subtraction Method 245.6 [3] 1-30 [3] 0.1M HCl [3] Binary mixtures with extensive spectral overlap

Standard UV Spectrophotometric Method for Single-Component Analysis

Reagents and Equipment

The standard method for analyzing Bromhexine HCl as a single component requires specific reagents and instrumentation to ensure accurate and reproducible results. The solvent system consists of methanol and formic acid in appropriate proportions, in which Bromhexine HCl demonstrates complete solubility and stable spectral characteristics [1]. The analytical instrumentation required includes a double-beam UV-Visible spectrophotometer with matched quartz cells of 1 cm path length, which minimizes measurement errors due to solvent absorption or cell imperfections. Additional essential equipment includes analytical balance with precision of ±0.0001 g for accurate weighing, volumetric flasks of various capacities (10 mL, 25 mL, 50 mL, and 100 mL) for precise dilution, and pipettes of appropriate volumes for standard and sample solution preparation [1].

Preparation of Standard Solutions

The preparation of standard solutions follows a systematic dilution protocol to achieve the desired concentration range for analysis. Begin by accurately weighing 25 mg of Bromhexine HCl reference standard and transferring it to a 25 mL volumetric flask. Dissolve the content in approximately 5 mL of methanol and gently swirl until complete dissolution, then dilute to the mark with methanol to obtain a primary stock solution of concentration 1000 μg/mL. From this primary stock, pipette 5 mL into a 50 mL volumetric flask and dilute to volume with the solvent system (methanol and formic acid) to prepare a working standard solution of 100 μg/mL [1]. Further dilutions are prepared from this working standard to obtain concentrations ranging from 2-10 μg/mL, which represents the optimal linear range for accurate quantification of Bromhexine HCl at 277 nm [1].

Analytical Procedure and Instrumentation Parameters

The analytical procedure involves a stepwise protocol to ensure measurement accuracy. First, set up the UV spectrophotometer and allow sufficient warm-up time (typically 15-30 minutes) for the lamp to stabilize. Set the scanning parameters to a wavelength range of 200-400 nm to capture the complete spectrum, with the quantitative measurement wavelength set at 277 nm (λmax for Bromhexine HCl). Using the solvent system (methanol and formic acid) as blank, zero the instrument to establish baseline correction. Measure the absorbance of each standard solution in the concentration series (2-10 μg/mL) in triplicate to ensure measurement precision [1]. Plot the average absorbance against corresponding concentrations to construct the calibration curve, which typically exhibits a correlation coefficient (r²) of 0.9997, confirming excellent linearity [1]. The molar absorptivity for Bromhexine HCl under these conditions is reported as 2.01468±0.13778 (Mean±SD), demonstrating the method's consistency and reliability [1].

Simultaneous Equation Method for Multi-Component Formulations

Principle and Application

The simultaneous equation method represents a powerful spectrophotometric approach for quantifying multiple active ingredients in pharmaceutical formulations without requiring prior separation. This method is particularly valuable for analyzing Bromhexine HCl in combination with other drugs such as chlorpheniramine maleate and guaifenesin in syrup formulations [4]. The fundamental principle relies on the absorbance additivity law, which states that the total absorbance of a solution at any given wavelength equals the sum of the absorbances of individual components at that wavelength. By selecting specific wavelengths where the components exhibit distinct absorption characteristics, a system of equations can be established and solved to determine the concentration of each component in the mixture [4].

For the analysis of Bromhexine HCl in combination with chlorpheniramine maleate and guaifenesin, the method utilizes three distinct wavelengths (249.00 nm, 261.00 nm, and 274.00 nm) that correspond to the absorption maxima of the respective components [4]. At each wavelength, the total absorbance is measured, and using pre-determined absorptivity values for each component at all three wavelengths, a system of three equations with three unknowns is constructed. Solving this system of equations simultaneously yields the precise concentration of each component in the mixture. This method has been successfully validated for the simultaneous estimation of Bromhexine HCl, chlorpheniramine maleate, and guaifenesin in syrup dosage forms, demonstrating excellent accuracy and precision across the linear concentration range of 2-10 μg/mL for all three components [4].

Detailed Methodology

The implementation of the simultaneous equation method requires a systematic experimental approach beginning with the preparation of individual standard solutions. Prepare separate stock solutions of Bromhexine HCl, chlorpheniramine maleate, and guaifenesin at concentrations of 1000 μg/mL using an appropriate solvent. From these stock solutions, prepare diluted standard solutions in the concentration range of 2-10 μg/mL for each component. Scan the individual solutions across the UV spectrum from 200-400 nm to identify the absorption maxima for each compound, which are established at 249.00 nm for Bromhexine HCl, 261.00 nm for chlorpheniramine maleate, and 274.00 nm for guaifenesin [4].

Construct individual calibration curves for each component at all three wavelengths to determine the absorptivity values (A1%, 1cm) for each drug at each wavelength. These absorptivity coefficients form the basis for establishing the simultaneous equations. For sample analysis, prepare the formulation sample by accurately weighing an amount equivalent to one dose and dissolving it in the solvent. Filter if necessary to remove insoluble excipients, then dilute appropriately to fall within the linear range of the method. Measure the absorbance of the sample solution at all three wavelengths (249 nm, 261 nm, and 274 nm). The concentration of each component can then be calculated using the following set of equations [4]:

C_BH = (A1 × a22 × a33 - /Determinant C_CP = (a11 × A2 × a33 - /Determinant C_GF = (a11 × a22 × A3 - /Determinant

Where C_BH, C_CP, and C_GF represent concentrations of Bromhexine HCl, chlorpheniramine maleate, and guaifenesin respectively; A1, A2, and A3 represent absorbances of the sample mixture at 249 nm, 261 nm, and 274 nm respectively; and a11, a22, a33, etc., represent absorptivities of the individual components at the different wavelengths.

The method validation parameters include specificity demonstrated through the absence of interference from excipients, linearity with correlation coefficients >0.999, precision with RSD <2%, and accuracy confirmed through recovery studies ranging from 98-102% [4].

G Start Start Analysis PrepStds Prepare Individual Standard Solutions (1000 μg/mL) Start->PrepStds ScanUV Scan UV Spectra of Individual Standards (200-400 nm) PrepStds->ScanUV IdentifyLambda Identify Absorption Maxima: 249 nm (Bromhexine HCl) 261 nm (Chlorpheniramine) 274 nm (Guaifenesin) ScanUV->IdentifyLambda CalCurves Construct Calibration Curves at All Three Wavelengths IdentifyLambda->CalCurves CalcAbsorptivity Calculate Absorptivity Values (A1%, 1cm) for Each Component at Each Wavelength CalCurves->CalcAbsorptivity PrepSample Prepare Sample Solution (Dissolve & Dilute Formulation) CalcAbsorptivity->PrepSample MeasureAbs Measure Absorbance of Sample at Three Wavelengths PrepSample->MeasureAbs SolveEq Set Up and Solve Simultaneous Equations MeasureAbs->SolveEq CalculateConc Calculate Concentrations of All Three Components SolveEq->CalculateConc End Report Results CalculateConc->End

Figure 1: Workflow for Simultaneous Equation Method in Multi-Component Analysis

Advanced Spectrophotometric Methods for Complex Mixtures

Absorption Correction (AC) Method

The Absorption Correction method is particularly useful for analyzing Bromhexine HCl in binary mixtures where one component (Bromhexine HCl) exhibits significant absorbance at a wavelength where the other component shows no absorption. This method has been successfully applied to the analysis of Bromhexine HCl in combination with oxytetracycline hydrochloride (OTC) using 0.1M HCl as solvent [3]. In this approach, OTC and BR were determined at 380 nm and 245.6 nm, respectively, after appropriate spectral resolution steps. The fundamental principle involves measuring the absorbance of the mixture at a wavelength where only one component contributes significantly to the absorption, then using this information to correct the absorbance at other wavelengths where both components absorb [3].

For the Bromhexine HCl-OTC system, the procedure involves constructing a calibration curve for OTC at its λmax (380 nm), where Bromhexine HCl shows no absorbance. Additionally, an absorptivity factor for OTC is calculated by relating its absorbance at 245.6 nm to that at 380 nm (λ₂₄₅.₆/λ₃₈₀). This factor allows for the correction of OTC's contribution to the total absorbance at 245.6 nm in the mixture, enabling the accurate determination of Bromhexine HCl concentration. The method has demonstrated excellent accuracy with mean recovery rates of 98.95% for Bromhexine HCl and 99.53% for OTC, confirming its reliability for quality control applications [3].

Dual Wavelength (DW) and Induced Dual Wavelength (IDW) Methods

The Dual Wavelength method eliminates the need for sample preparation steps to separate components by selecting two wavelengths for each component where the difference in absorbance is zero for the other component. For the analysis of Bromhexine HCl with OTC, the absorbance difference between λ (245.6-283.2 nm) is used for the determination of Bromhexine HCl, while the difference between λ (271.8-287.6 nm) is utilized for OTC quantification [3]. This approach effectively cancels out the contribution of the interfering component, allowing for direct measurement of the target analyte without mathematical corrections.

The Induced Dual Wavelength method represents a further refinement of this technique, employing the absorbance difference between 271.8 nm and 245.6 nm along with calculated equality factors (F) for each drug at the selected wavelengths. This method expands the applicability of dual wavelength principles to more complex mixtures where ideal wavelength pairs with zero absorbance difference are not available. Both DW and IDW methods have shown excellent performance characteristics for the analysis of Bromhexine HCl in the concentration range of 1-30 μg/mL, with precision expressed as RSD values below 2% in most cases [3].

Spectrum Subtraction (SS) Method

The Spectrum Subtraction method leverages the entire spectral information rather than relying on measurements at discrete wavelengths. This approach involves recording the complete UV spectra of the individual components and the mixture, then using mathematical operations to extract quantitative information. For Bromhexine HCl analysis with OTC, the method determines OTC and BR at 380 nm and 245.6 nm, respectively, after spectral resolution steps [3]. The spectrum of one component is mathematically subtracted from the mixture spectrum based on its known concentration or absorptivity, leaving behind the spectrum of the other component for quantification.

This method is particularly advantageous when dealing with extensively overlapping spectra, as it utilizes the entire spectral shape rather than depending on isolated points where interference might still be present. The Spectrum Subtraction method has demonstrated comparable accuracy to other sophisticated techniques, with reported purity values of 98.95% for Bromhexine HCl and 99.53% for OTC when applied to pharmaceutical formulations [3]. The method's robustness makes it suitable for routine quality control applications where speed and accuracy are paramount.

Table 2: Method Validation Parameters for Bromhexine HCl Spectrophotometric Analysis

Validation Parameter Requirements Typical Values for Bromhexine HCl Methods
Linearity Correlation coefficient (r²) ≥ 0.999 0.9997 [1]
Precision RSD < 2% RSD < 2% for all proposed methods [3]
Accuracy Recovery 98-102% 98.95-100.05% recovery [1] [3]
Range Should cover 80-120% of test concentration 2-10 μg/mL [1], 1-30 μg/mL [3]
LOD Sufficiently low for intended use Not specified in sources, but typically 0.1-0.5 μg/mL
LOQ Sufficiently low for intended use Not specified in sources, but typically 0.3-1.0 μg/mL
Specificity No interference from excipients or degradation products Confirmed for all developed methods [3]
Robustness Insensitive to deliberate small variations RSD < 2% for minor changes in methodology [3]

Greenness Assessment of Spectrophotometric Methods

The environmental impact of analytical methods has become an increasingly important consideration in modern pharmaceutical analysis. Green Analytical Chemistry (GAC) principles focus on developing methods that minimize consumption of hazardous chemicals, reduce energy requirements, and decrease waste generation while maintaining analytical performance. UV spectrophotometric methods for Bromhexine HCl analysis generally exhibit favorable greenness profiles compared to chromatographic techniques, particularly when aqueous solvents like 0.1M HCl are employed instead of organic solvents [3].

Several metric tools have been developed to evaluate the greenness of analytical methods, including the National Environmental Methods Index (NEMI), Modified NEMI, Analytical Eco-scale, Green Analytical Procedure Index (GAPI), and Analytical GREEnness calculator (AGREE) [3]. When these tools are applied to assess Bromhexine HCl analysis methods, spectrophotometric approaches consistently demonstrate superior environmental performance compared to reported HPLC methods. The key factors contributing to this advantage include the substitution of harmful organic solvents (such as trifluroacetic acid and acetonitrile used in HPLC) with more eco-friendly alternatives like aqueous HCl, reduced energy consumption due to simpler instrumentation, and decreased waste generation [3].

The greenness assessment of the developed spectrophotometric methods for Bromhexine HCl analysis confirms their alignment with sustainable analytical practices. This environmental advantage, combined with their inherent cost-effectiveness and operational simplicity, positions these spectrophotometric methods as attractive alternatives for routine quality control applications in both industrial and regulatory settings. Laboratories seeking to implement environmentally conscious analytical practices while maintaining high-quality standards for Bromhexine HCl quantification should consider these spectrophotometric methods as primary options, particularly for formulations where specificity challenges can be adequately addressed through method selection and validation [3].

Method Validation and Regulatory Considerations

The validation of UV spectrophotometric methods for Bromhexine HCl analysis follows the International Conference on Harmonisation (ICH) guidelines to ensure reliability, accuracy, and reproducibility of the analytical procedures. The validation process encompasses several key parameters that must be thoroughly evaluated and documented. Specificity demonstrates the method's ability to measure Bromhexine HCl accurately in the presence of other components such as excipients, impurities, or degradation products. This is particularly important for formulations containing multiple active ingredients, where spectral overlap must be carefully addressed through method selection and optimization [1] [3].

Linearity is established across the specified range of the analytical procedure, typically from 2-10 μg/mL for single-component analysis [1] and 1-30 μg/mL for methods analyzing Bromhexine HCl in combination with other drugs [3]. The correlation coefficient (r²) should be ≥0.999 to confirm excellent linearity. Accuracy, expressed as percentage recovery, should fall within the range of 98-102% for Bromhexine HCl across multiple concentration levels. Reported methods demonstrate recovery rates of 99.77-100.05% for single-component analysis [1] and 98.95-100.34% for multi-component methods [3], confirming high accuracy. Precision includes both repeatability (intra-day precision) and intermediate precision (inter-day precision) expressed as relative standard deviation (RSD), which should not exceed 2% for the method to be considered acceptable [1] [3].

Additional validation parameters include the range of the method, which should cover at least 80-120% of the target test concentration; robustness, which evaluates the method's capacity to remain unaffected by small deliberate variations in method parameters; and solution stability, which confirms that standard and sample solutions remain stable throughout the analysis period. For pharmaceutical quality control applications, methods must also demonstrate suitability for routine testing in various dosage forms including tablets, syrups, and injectable formulations [2]. Compliance with regulatory standards such as the European Pharmacopoeia and ICH guidelines ensures that the developed methods meet international requirements for pharmaceutical analysis, facilitating their adoption in both industrial and regulatory settings [2].

G Start Start Method Validation Specificity Specificity Assessment (No interference from excipients, impurities, or degradation products) Start->Specificity Linearity Linearity Evaluation (Concentration range: 1-30 μg/mL Correlation coefficient ≥ 0.999) Specificity->Linearity Accuracy Accuracy Determination (Recovery studies: 98-102%) Mean recovery: 98.95-100.05% Linearity->Accuracy Precision Precision Assessment (Repeatability & Intermediate precision) RSD < 2% Accuracy->Precision Range Range Establishment (Covers 80-120% of test concentration) Precision->Range Robustness Robustness Testing (Effect of small method variations) RSD < 2% for minor changes Range->Robustness LODLOQ LOD & LOQ Determination (Sensitivity evaluation) Robustness->LODLOQ SolutionStability Solution Stability Study (Standard & sample stability assessment) LODLOQ->SolutionStability Regulatory Regulatory Compliance Assessment (ICH Guidelines, European Pharmacopoeia) SolutionStability->Regulatory End Method Validation Complete Regulatory->End

Figure 2: Method Validation Workflow for Bromhexine HCl UV Spectrophotometric Analysis

Conclusion

UV spectrophotometry offers a diverse toolbox of analytical methods for the precise and accurate quantification of Bromhexine HCl in both single-component and multi-component pharmaceutical formulations. From the standard single-wavelength method at 277 nm to sophisticated techniques like simultaneous equations, dual wavelength, and spectrum subtraction methods, analysts can select the most appropriate approach based on their specific formulation complexity and available instrumentation. The comprehensive validation of these methods according to ICH guidelines ensures their reliability for quality control applications, while greenness assessment confirms their environmental acceptability compared to alternative chromatographic methods.

The protocols detailed in this document provide step-by-step guidance for implementing these methods in analytical laboratories, with particular emphasis on practical considerations for method development, optimization, and validation. The tabulated analytical parameters and experimental workflows offer quick reference points for method selection and troubleshooting. As the pharmaceutical industry continues to emphasize both analytical quality and sustainability, these UV spectrophotometric methods represent valuable approaches for the routine analysis of Bromhexine HCl-containing formulations, balancing performance characteristics with practical implementation considerations.

References

Comprehensive Application Notes and Protocols: Electrochemical Sensor Detection of Bromhexine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bromhexine hydrochloride (BrH), chemically known as 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine hydrochloride, is a widely used mucolytic agent for treating respiratory disorders such as chronic bronchitis, asthma, and other conditions involving viscid or excessive mucus. The quantitative analysis of BrH is crucial in pharmaceutical quality control and clinical monitoring due to its potential adverse effects, including damage to the gastric mucosal barrier, particularly in patients with chronic gastric ulcers. Electrochemical sensors have emerged as powerful tools for BrH detection, offering advantages of high sensitivity, excellent selectivity, simple apparatus, and ease of operation compared to other analytical methods such as UV-visible spectrophotometry, HPLC, and chemiluminescence. [1]

Recent advancements in nanomaterial-based sensors have significantly improved the analytical performance of BrH detection. The integration of carbon nanomaterials with electropolymerized films has created composite sensors with enhanced electron transfer capabilities and larger electro-active surfaces. Among these, the poly(procaterol hydrochloride)/carboxyl multi-walled carbon nanotube (p-ProH/CMWCNT) composite modified glassy carbon electrode has demonstrated remarkable performance for BrH determination, leveraging the synergistic effects between the polymeric film and carbon nanotubes. This application note provides detailed protocols and performance data for this advanced electrochemical sensing platform. [2] [1]

Sensor Fundamentals and Working Principle

The p-ProH/CMWCNT/GCE sensor operates on the principle of electrochemical oxidation of BrH at approximately +0.90 V versus Ag/AgCl reference electrode. The synergistic interaction between the p-ProH polymer film and CMWCNT significantly enhances the oxidation peak current of BrH through several mechanisms:

  • The CMWCNT component provides a large specific surface area, rich pore structures, and excellent electron transfer capabilities, effectively increasing the electroactive surface area for BrH oxidation.
  • The p-ProH polymer film contributes unique molecular recognition properties and additional catalytic activity toward BrH oxidation.
  • The three-dimensional nanocomposite structure facilitates mass transport of BrH molecules to the electrode surface while providing numerous active sites for the electrochemical reaction.

The detection mechanism relies on the irreversible oxidation of BrH, with the current response being proportional to its concentration in solution. The use of differential pulse voltammetry (DPV) enhances measurement sensitivity by minimizing background capacitive currents, allowing for lower detection limits and improved selectivity in complex matrices such as pharmaceutical formulations and biological fluids. [2] [1]

Table 1: Analytical Performance Comparison of BrH Detection Methods

Method Linear Range (μmol/L) Detection Limit (μmol/L) Selectivity Application
p-ProH/CMWCNT/GCE with DPV 0.2-1.0 and 1.0-8.0 0.1 High (no interference from dopamine, ascorbic acid, uric acid) Pharmaceutical preparations, human serum
Spectrophotometric (diazotization-coupling) - 0.322 μg/mL Moderate Pharmaceutical preparations
HPLC with UV detection 15-55 μg/mL - High Pharmaceutical preparations
Nickel nanoparticles/MWCNT/Pt electrode - - High Pharmaceutical preparations

Performance Characteristics and Optimization Data

Sensor Performance Metrics

The p-ProH/CMWCNT/GCE sensor demonstrates excellent analytical performance for BrH detection, with two linear dynamic ranges that accommodate both trace-level and higher concentration measurements. The sensor's high sensitivity is evidenced by its low detection limit and substantial molar absorptivity in the equivalent spectrophotometric methods. The selectivity of the sensor has been rigorously tested against common electroactive interferents, showing no significant response to dopamine, ascorbic acid, and uric acid at typical physiological concentrations. The stability and reproducibility of the sensor have been confirmed through repeated measurements, with the modified electrode maintaining consistent performance over multiple cycles when properly stored. [2] [3] [1]

Table 2: Optimized Experimental Parameters for BrH Detection

Parameter Optimal Condition Effect on Signal
Supporting Electrolyte pH 5.5 PBS (0.2 mol/L) Maximum peak current and best peak shape
ProH Concentration 5.0 × 10⁻⁵ mol/L Optimal polymer film formation
Electropolymerization Cycles 6 cycles Balanced film thickness and electron transfer
DPV Parameters Pulse amplitude: 50 mV, Pulse width: 50 ms, Scan rate: 20 mV/s Enhanced sensitivity and resolution
Working Potential +0.90 V (vs. Ag/AgCl) BrH oxidation peak potential
Interference Study

Comprehensive interference studies have confirmed the excellent selectivity of the p-ProH/CMWCNT/GCE sensor for BrH detection. The sensor shows no significant response to common electroactive compounds that typically interfere in electrochemical measurements, including dopamine, ascorbic acid, and uric acid. This selectivity makes it particularly suitable for analyzing BrH in complex biological matrices such as human serum and pharmaceutical formulations where these compounds may be present. The unique molecular recognition properties of the p-ProH film contribute to this exceptional selectivity, preferentially facilitating the electron transfer of BrH while suppressing interference from other species. [2] [1]

Experimental Protocols

Sensor Fabrication Protocol
4.1.1 Materials and Reagents
  • Procaterol hydrochloride (ProH) (National Institute for the Control of Pharmaceutical and Biological Products, Beijing, China)
  • This compound (BrH) (Shanghai Makclin Biochemical Co., Ltd, Shanghai, China)
  • Carboxyl multi-walled carbon nanotubes (CMWCNT) (∼8 nm outer diameter, 0.5-2 μm length, Nanjing XFNANO Materials Tech Co., Ltd)
  • Polyvinyl alcohol (PVA) powder (Sinopharm Chemical Reagent Co., Ltd)
  • Phosphate buffer saline (PBS, 0.2 mol/L, pH 5.5)
  • Methanol and ethanol (analytical grade)
  • Double distilled water
4.1.2 Equipment and Instruments
  • CHI660E Electrochemical Workstation (Shanghai Chenhua Instruments) with three-electrode system
  • Glassy carbon working electrode (GCE), platinum wire auxiliary electrode, and saturated Ag/AgCl reference electrode
  • Nova NanoSEM 230 field emission scanning electron microscope for morphological characterization
  • Ultrasonic cleaner, high-speed centrifuge (8000 rpm capability), and pH meter
  • Polishing supplies: alumina slurries (0.3 and 0.05 μm) and polishing flannelette
4.1.3 Step-by-Step Fabrication Procedure
  • GCE Pretreatment:

    • Polish the bare GCE sequentially with 0.3 and 0.05 μm alumina slurries on a polishing flannelette to create a mirror-like surface.
    • Sonicate the polished electrode in absolute ethanol and double distilled water for 1 minute each to remove residual alumina particles.
    • Dry the cleaned GCE under ambient temperature or nitrogen stream.
  • CMWCNT Dispersion Preparation:

    • Accurately weigh 2 mg of CMWCNT and add to a mixture of 0.5 mL PVA (0.25 wt%) and 0.5 mL ethanol.
    • Sonicate the mixture for 30 minutes to obtain a homogeneous black dispersion (2 mg/mL).
  • CMWCNT/GCE Modification:

    • Deposit 7.5 μL of the CMWCNT dispersion onto the pretreated GCE surface using a microsyringe.
    • Allow the electrode to dry under ambient conditions to form a uniform CMWCNT film.
  • Electropolymerization of ProH:

    • Prepare the electropolymerization solution containing 5.0 × 10⁻⁵ mol/L ProH in pH 5.5 PBS (0.2 mol/L).
    • Immerse the CMWCNT/GCE in the ProH solution and perform cyclic voltammetry (CV) scans in the potential range of -0.8 to +2.0 V at a scan rate of 100 mV/s for 6 cycles.
    • Remove the electrode and scan in fresh pH 5.5 PBS until a stable CV curve is obtained to remove physically adsorbed ProH monomers.
    • Rinse the fabricated p-ProH/CMWCNT/GCE with double distilled water and air dry.
    • Store the sensor at 4°C when not in use. [2] [1]
Detection Protocol for BrH
4.2.1 Standard Solution Preparation
  • Prepare BrH stock solution (0.01 mol/L) by dissolving an accurate mass of BrH powder in methanol.
  • Prepare working standards through appropriate dilution with pH 5.5 PBS (0.2 mol/L).
  • Store all solutions at 4°C and protect from light.
4.2.2 Differential Pulse Voltammetry (DPV) Measurements
  • Instrumental Parameters:

    • Initial potential: +0.6 V
    • Final potential: +1.2 V
    • Pulse amplitude: 50 mV
    • Pulse width: 50 ms
    • Scan rate: 20 mV/s
    • Quiet time: 2 s
    • Sample interval: 0.0167 V
  • Measurement Procedure:

    • Place 5 mL of supporting electrolyte (pH 5.5 PBS) into the electrochemical cell.
    • Immerse the three-electrode system (p-ProH/CMWCNT/GCE as working electrode, Pt wire as counter electrode, Ag/AgCl as reference electrode).
    • Record the background current in the blank solution using DPV.
    • Add appropriate volumes of BrH standard or sample solution to the cell.
    • Mix thoroughly and record the DPV curve after 30 seconds of quiet time.
    • Measure the oxidation peak current at approximately +0.90 V.
    • Between measurements, regenerate the electrode surface by performing 5 CV cycles in pure supporting electrolyte. [2] [1]
4.2.3 Calibration and Quantification
  • Construct a calibration curve by plotting peak current versus BrH concentration.
  • Use the standard addition method for sample analysis to minimize matrix effects.
  • The sensor exhibits two linear ranges: 0.2-1.0 μmol/L and 1.0-8.0 μmol/L.
  • For concentrations outside these ranges, appropriate dilution is recommended.

Applications in Pharmaceutical and Biological Analysis

Pharmaceutical Preparation Analysis

The p-ProH/CMWCNT/GCE sensor has been successfully applied to determine BrH content in pharmaceutical formulations such as tablets:

  • Sample Preparation:

    • Finely pulverize five BrH tablets in a mortar.
    • Transfer an accurately weighed amount equivalent to 100 mg BrH to a 100 mL volumetric flask.
    • Add approximately 75 mL methanol and sonicate for 10 minutes to ensure complete dissolution.
    • Dilute to volume with methanol and mix thoroughly.
    • Centrifuge at 8000 rpm for 10 minutes to remove insoluble excipients.
    • Dilute the supernatant appropriately with pH 5.5 PBS before measurement.
  • Analysis and Recovery:

    • Use the standard addition method to compensate for matrix effects.
    • Spike samples with known BrH concentrations and calculate recovery rates.
    • Reported recovery values demonstrate high accuracy and precision. [2] [1]
Human Serum Analysis

For biological fluid analysis, the sensor has been validated for BrH determination in human serum:

  • Sample Pretreatment:

    • Centrifuge human blood serum at 8000 rpm for 10 minutes to remove insoluble matrix components.
    • Dilute the supernatant 10-fold with pH 5.5 PBS (0.2 mol/L).
    • Analyze directly using the DPV protocol without further extraction steps.
  • Considerations for Biological Applications:

    • The dilution step minimizes fouling and matrix effects.
    • The sensor's selectivity prevents interference from common electroactive biological compounds.
    • Standard addition method is recommended for accurate quantification. [2] [1]

Troubleshooting and Maintenance

  • Decreased Sensitivity: If the sensor shows decreased sensitivity, regenerate the electrode surface by performing 10 CV cycles in pure supporting electrolyte between -0.8 and +2.0 V.
  • Poor Reproducibility: Ensure consistent electrode pretreatment and polymerization conditions. Freshly prepare CMWCNT dispersion weekly.
  • Unstable Baseline: Check for electrode fouling and clean accordingly. Ensure all solutions are properly degassed.
  • Short Sensor Lifetime: Store the sensor at 4°C when not in use. Avoid extreme pH conditions and organic solvents for extended periods.
  • The sensor maintains stability for approximately 2 weeks with proper storage and handling. [2] [1]

Visualizations

Sensor Fabrication and Detection Workflow

GCE_Pretreatment GCE Pretreatment (Polishing and Cleaning) CMWCNT_Dispersion CMWCNT Dispersion Preparation GCE_Pretreatment->CMWCNT_Dispersion CMWCNT_Modification CMWCNT Modification on GCE CMWCNT_Dispersion->CMWCNT_Modification ProH_Polymerization ProH Electropolymerization (CV, 6 cycles) CMWCNT_Modification->ProH_Polymerization Sensor_Storage Sensor Storage (4°C) ProH_Polymerization->Sensor_Storage Sample_Prep Sample Preparation (Dilution in PBS) Sensor_Storage->Sample_Prep DPV_Measurement DPV Measurement (+0.6 to +1.2 V) Sample_Prep->DPV_Measurement Data_Analysis Data Analysis (Peak at +0.90 V) DPV_Measurement->Data_Analysis

Electrochemical Detection Mechanism

BrH_Solution BrH in Solution Diffusion Diffusion to Electrode Surface BrH_Solution->Diffusion Adsorption Adsorption on p-ProH/CMWCNT Diffusion->Adsorption Oxidation Electrochemical Oxidation at +0.90 V Adsorption->Oxidation Current Current Signal Proportional to Concentration Oxidation->Current Measurement DPV Measurement Current->Measurement

Conclusion

The p-ProH/CMWCNT/GCE electrochemical sensor provides a robust, sensitive, and selective platform for the determination of this compound in both pharmaceutical formulations and biological samples. The synergistic combination of the electropolymerized procaterol film and carboxyl-functionalized carbon nanotubes creates a nanocomposite material with enhanced electrocatalytic activity toward BrH oxidation. The detailed protocols provided in this application note enable researchers to reliably fabricate and utilize this advanced sensing platform for quality control and clinical monitoring applications. The method's simplicity, cost-effectiveness, and excellent analytical performance make it a valuable alternative to more complex chromatographic techniques for routine BrH analysis.

References

Application Note: Determination of Bromhexine and Amoxicillin in Pharmaceutical Formulations by Capillary Electrophoresis

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a robust and time-efficient method for the simultaneous determination of Bromhexine (BMX) and Amoxicillin (AMX) in combined pharmaceutical formulations using Capillary Zone Electrophoresis (CZE).

Principle

Capillary Zone Electrophoresis separates analytes based on their differential migration in an electric field applied across a fused-silica capillary. The migration velocity is determined by the analyte's charge and size. This method uses an acidic running buffer to protonate the analytes, ensuring efficient separation with UV detection [1].

Materials and Equipment
  • Capillary Electrophoresis System: System equipped with a UV detector and data processing software.
  • Capillary: Uncoated fused-silica capillary (e.g., 50 µm internal diameter, 40-60 cm total length, with an effective length to the detector of 30-50 cm).
  • Chemicals: All reagents should be of analytical grade.
    • Bromhexine Hydrochloride (BMX) standard
    • Amoxicillin (AMX) standard
    • Loperamide Hydrochloride (internal standard)
    • Sodium Phosphate, dibasic (Na₂HPO₄)
    • Citric Acid
    • Methanol (HPLC grade)
    • Hydrochloric Acid (HCl)
  • Other Equipment: pH meter, analytical balance, ultrasonic bath, 0.45 µm and 0.2 µm membrane filters, volumetric flasks, micropipettes.
Reagent Preparation
  • Running Buffer (50 mM, pH 3.0): Prepare a solution containing 50 mM sodium phosphate and 50 mM citric acid in deionized water. Adjust the pH to 3.0 using phosphoric acid or sodium hydroxide. Filter through a 0.45 µm membrane filter and degas in an ultrasonic bath for 5-10 minutes before use.
  • Internal Standard Solution (Loperamide, 100 µg/mL): Accurately weigh and dissolve loperamide hydrochloride in methanol to obtain a stock solution of 100 µg/mL. Further dilute with running buffer or methanol as required by the sample preparation protocol.
  • Standard Stock Solutions:
    • BMX (1 mg/mL): Accurately weigh about 10 mg of BMX reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol.
    • AMX (1 mg/mL): Prepare similarly using amoxicillin trihydrate reference standard.

The experimental workflow for the capillary electrophoresis method is summarized below:

start Start Method prep Prepare Reagents and Buffer start->prep cond Condition New Capillary 1. Flush with 1M NaOH 2. Flush with Deionized Water 3. Flush with Running Buffer prep->cond samp Prepare Samples and Standards cond->samp eq System Equilibration Flush with Running Buffer samp->eq inj Hydrodynamic Injection (5 sec at 0.5 psi) eq->inj sep Apply Separation Voltage (30 kV) inj->sep detect UV Detection at 214 nm sep->detect flush Capillary Flushing Between Runs detect->flush flush->eq Next Run data Data Analysis & Quantitation (Peak Area / Internal Standard) flush->data end End Analysis data->end

Detailed Experimental Protocol

4.1. Capillary Conditioning (For a new capillary)

  • Apply a pressure flush (e.g., 50 psi) with 1 M sodium hydroxide (NaOH) for 20 minutes.
  • Flush with deionized water for 10 minutes.
  • Flush with running buffer for 15 minutes.
  • Between runs, a shorter flushing sequence is sufficient: Buffer for 2-3 minutes.

4.2. System Equilibration

  • At the beginning of each sequence, condition the capillary by flushing with the running buffer for 5-10 minutes.
  • Apply the separation voltage (30 kV) for 5 minutes until a stable baseline is achieved.

4.3. Sample Preparation

  • Accurately weigh and powder not less than 20 tablets.
  • Transfer an amount of powder equivalent to a single dose of BMX and AMX into a suitable volumetric flask.
  • Add about 30 mL of methanol and 1.0 mL of the internal standard working solution.
  • Sonicate for 15-20 minutes with occasional shaking.
  • Add a few drops of 0.1 M HCl to aid dissolution if necessary.
  • Dilute to volume with methanol and mix well.
  • Centrifuge or filter a portion of the solution through a 0.2 µm membrane filter.
  • Dilute the filtrate appropriately with the running buffer to obtain final concentrations within the linear range (10-85 µg/mL for BMX) [1].

4.4. Electrophoretic Conditions

  • Capillary Temperature: 25 °C
  • Injection: Hydrodynamic, 5 seconds at 0.5 psi
  • Separation Voltage: 30 kV
  • Detection: UV at 214 nm
  • Run Time: < 5 minutes

4.5. System Suitability Before sample analysis, inject a standard solution to ensure the system is suitable. Criteria may include:

  • Resolution (Rs): Baseline resolution between BMX, AMX, and IS peaks (Rs > 1.5).
  • Relative Standard Deviation (RSD): Peak area and migration time for six replicate injections of a standard should be ≤ 2.0%.

Method Validation and Performance Data

The developed CE method was validated according to standard guidelines. Key performance characteristics are summarized below.

Table 1: Analytical Performance Characteristics of the CE Method

Parameter Result for Bromhexine (BMX)
Linear Range 10 - 85 µg/mL [1]
Correlation Coefficient (R²) 0.997 [1]
Limit of Detection (LOD) 2 µg/mL [1]
Analyte Recovery 99 - 104% [1]
Run-to-run Reproducibility Excellent [1]

Analytical Context: Bromhexine Analysis by Other Techniques

For comprehensive quality control, other techniques are commonly used. The table below summarizes methods found in the search results for your reference.

Table 2: Other Analytical Methods for this compound

Analytical Technique Application Context Key Details
ICP-MS [2] Determination of 31 elemental impurities in Bromhexine HCl injections. Validated per USP <233>; all impurities found below ICH PDE limits.
UPLC-MS/MS [3] Simultaneous determination of Bromhexine and Guaifenesin in human plasma. Used for pharmacokinetic studies; LOD for Bromhexine was 0.43 ng/mL.
RP-HPLC [4] Simultaneous estimation of Bromhexine and Terbutaline in tablet dosage forms. C8 column; mobile phase Phosphate Buffer (pH 3):ACN (70:30); detection at 270 nm.
RP-HPLC [5] Simultaneous determination in multi-component cough syrup. Method validated for precision and accuracy in combined dosage forms.

Troubleshooting and Notes

  • Drifting Baseline: Can be caused by uneven heating of the capillary or air bubbles in the buffer vials. Ensure thermostating is stable and degas buffers thoroughly.
  • Noisy Baseline: Often due to contaminated buffers or aged detector lamp. Prepare fresh running buffer and check lamp hours.
  • Peak Tailing: Can occur if the sample solvent is stronger than the running buffer. Ensure the sample is dissolved or diluted in the running buffer whenever possible.
  • Irreproducible Migration Times: Check that the capillary ends are cut squarely and that the buffer vials are replenished regularly to maintain consistent buffer levels and pH.
  • Safety: General laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses.

References

Comprehensive Application Notes and Protocols: Developing Bromhexine Hydrochloride Orodispersible Tablets Using Co-processed Excipients via Direct Compression

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Bromhexine hydrochloride is a widely prescribed mucolytic agent used in the treatment of respiratory conditions characterized by excessive or viscous mucus, such as chronic bronchitis, asthma, and cystic fibrosis. As a derivative of the vasicine alkaloid from Adhatoda vasica plant, bromhexine works by enhancing bronchial secretion and facilitating expectoration, thereby relieving productive cough. The drug has recently gained additional attention due to suggested potential benefits in managing COVID-19 symptoms, although this application requires further investigation. [1] Conventional immediate-release tablets of this compound have been used for decades, with the standard dose being 8 mg three times daily. However, these conventional formulations present challenges for specific patient populations, particularly pediatric and geriatric patients who often experience medication dysphagia (difficulty swallowing tablets), which affects between 10-60% of patients depending on the population studied. [1]

The development of orodispersible tablets (ODTs), also known as orally disintegrating tablets, addresses these challenges by designing dosage forms that rapidly disperse in the mouth without requiring water. ODTs have gained significant importance in pharmacotherapy over the past two decades, with direct compression emerging as the most favored manufacturing method due to its simplicity, excellent cost-effectiveness, and ease of scale-up from laboratory to production. [1] When employing direct compression, the selection of appropriate excipients becomes critical, which has led to growing interest in multifunctional co-processed excipients specifically engineered to overcome the competing challenges of achieving both acceptable mechanical strength and short disintegration time in ODT formulations. [1] [2]

These application notes provide comprehensive experimental protocols and analytical methods for formulating this compound ODTs using various co-processed excipients via direct compression. The information presented herein is particularly valuable for pharmaceutical scientists and formulation developers working to overcome the technical challenges associated with ODT development while ensuring compliance with regulatory requirements for well-established medicines. Additionally, the systematic approach outlined in this document can serve as a template for the development of other ODT formulations containing different active pharmaceutical ingredients.

Co-processed Excipient Profiles and Selection Criteria

Overview of Co-processed Excipients for ODT Formulations

Co-processed excipients represent innovative combinations of two or more established excipients designed to physically modify their properties in ways not achievable through simple physical mixing, without creating new chemical entities. These specialized excipient systems are produced through various advanced technological processes including spray-drying, wet granulation, roller compaction, fluid bed spray granulation, and other methods that create synergistic interactions between component excipients. [1] The primary objectives of co-processing excipients for ODT applications include enhancing powder flowability by increasing particle roundness and uniformity, improving compressibility through strategic combination of materials with complementary plastic and brittle deformation properties, and reducing disintegration time by increasing the porosity and water-wicking capabilities of the final blend. [1]

For ODT formulations specifically, co-processed excipients offer significant advantages over traditional physical mixtures by providing built-in functionality that addresses the competing requirements of mechanical strength and rapid disintegration. The multifunctional nature of these systems often incorporates fillers, superdisintegrants, and sometimes lubricants or taste-masking agents in a single product, thereby reducing the number of raw materials required in formulation development and streamlining the manufacturing process. This integrated approach to excipient system design has demonstrated superior performance in ODT applications, particularly when manufactured by direct compression, which remains the most straightforward and economically viable production method for commercial-scale manufacturing. [1]

Comparative Analysis of Commercial Co-processed Excipients

Table 1: Comprehensive Characteristics of Co-processed Excipients for Bromhexine HCl ODTs

Excipient Key Composition Manufacturer Mechanical Properties Disintegration Performance Drug Release Profile
F-Melt C D-mannitol, microcrystalline cellulose, xylitol, crospovidone, dibasic calcium phosphate anhydrous Fuji Chemical Industries Good mechanical strength Short disintegration time Complete release
F-Melt M D-mannitol, microcrystalline cellulose, xylitol, crospovidone, magnesium aluminometasilicates Fuji Chemical Industries Good mechanical strength Short disintegration time Complete release
Ludiflash D-mannitol, crospovidone, polyvinyl acetate BASF Low plastic deformation, elastic recovery, and ejection force Rapid disintegration Limited release (<30%)
Pharmaburst 500 D-mannitol, sorbitol, precipitated silicon dioxide, crospovidone SPI Pharma Balanced mechanical properties Acceptable disintegration Complete release
Prosolv ODT G2 Not fully specified in available literature JRS Pharma Good compressibility Rapid disintegration Complete release
Physical Blend Mannitol (Pearlitol), microcrystalline cellulose (Avicel), crospovidone (Kollidon CL), colloidal silica (Aerosil 200) Laboratory-prepared Sufficient for ODT application Meets compendial requirements Complete release, comparable to reference

The selection of an appropriate co-processed excipient system represents a critical formulation decision that significantly impacts both the manufacturing process and the final product quality attributes. As evidenced in Table 1, different co-processed excipients exhibit distinct performance characteristics that must be aligned with the specific requirements of the drug substance and the intended product profile. For this compound ODTs, the F-Melt series (both C and M types) demonstrated particularly favorable properties, with an optimal balance between mechanical strength and disintegration time. [1] [2] Interestingly, while Ludiflash exhibited excellent manufacturability characteristics including low ejection force and minimal elastic recovery, tablets formulated with this excipient system showed limited drug release (less than 30%), suggesting potential compatibility or formulation issues that require further investigation. [1]

It is noteworthy that a self-prepared physical blend of directly compressible excipients, typically comprising mannitol as the soluble diluent, microcrystalline cellulose as the compressibility enhancer, crospovidone as the superdisintegrant, and colloidal silica as the glidant, may also provide sufficient performance for ODT applications. This approach offers greater formulation flexibility but may require more extensive optimization studies to achieve the optimal balance between mechanical strength and disintegration time compared to proprietary co-processed systems. [1] The successful scale-up of formulations using both co-processed excipients and optimized physical blends from laboratory to production scale has been demonstrated, with tablets complying with compendial requirements for orodispersible tablets. [1] [2]

Formulation Optimization and Quality Control

Bromhexine HCl ODT Formulation Compositions

Table 2: Bromhexine HCl ODT Formulations Using Different Excipient Systems

Component Formulation A (F-Melt based) Formulation B (Pharmaburst based) Formulation C (Prosolv ODT based) Formulation D (Physical Blend)
Bromhexine HCl 8 mg 8 mg 8 mg 8 mg
Co-processed Excipient 90-95 mg 90-95 mg 90-95 mg -
Mannitol (Pearlitol) - - - 45-60 mg
Microcrystalline Cellulose (Avicel) - - - 20-30 mg
Crospovidone (Kollidon CL) - - - 5-10 mg
Colloidal Silica (Aerosil 200) 0.5-1 mg 0.5-1 mg 0.5-1 mg 0.5-1 mg
Sodium Stearyl Fumarate (Novalube) 1-2 mg 1-2 mg 1-2 mg 1-2 mg
Total Tablet Weight 100 mg 100 mg 100 mg 100 mg

Formulation optimization for this compound ODTs requires careful balancing of the composition to achieve the critical quality attributes of the final product. As illustrated in Table 2, the typical tablet weight for an 8 mg bromhexine HCl ODT is approximately 100 mg, with the co-processed excipient comprising the majority of the formulation (typically 90-95% w/w). For physical blend formulations, the ratio of components must be carefully optimized, with mannitol serving as the water-soluble diluent and sweetener, microcrystalline cellulose enhancing compressibility, crospovidone acting as the superdisintegrant to ensure rapid disintegration, and colloidal silica improving powder flow properties. [1] The lubricant (sodium stearyl fumarate) is typically included at concentrations of 1-2% w/w to prevent sticking during compression and ensure smooth ejection from the tablet tooling. [1]

During formulation development, it is crucial to consider the potential for drug-excipient interactions that may impact product stability or performance. Recent investigations have revealed that this compound can form specific impurities when in contact with certain excipients under stressful conditions. One identified impurity, N-carboxymethyl bromhexine, was found to result from interactions between bromhexine and tartaric acid in the presence of Fe³⁺ as a catalyst. [3] This finding highlights the importance of careful excipient selection and comprehensive compatibility studies during the formulation development stage, particularly when using acidic excipients or those with potential elemental impurities.

Quality Control Parameters and Specifications
  • Mechanical Strength: Tablets should demonstrate sufficient hardness to withstand handling during packaging and distribution while maintaining the ability to disintegrate rapidly. Typical hardness values for ODTs range from 30-50 N, with friability values not more than 1.0% when tested using the pharmacopeial method. [1] The compaction characteristics of co-processed excipients vary significantly, with Ludiflash demonstrating particularly low works of plastic deformation, elastic recovery, and ejection force, which contributes to excellent manufacturability. [1]

  • Disintegration Time: According to pharmacopeial standards for orodispersible tablets, the disintegration time should generally not exceed 3 minutes when tested using the official method. However, optimally formulated ODTs typically disintegrate within 30 seconds or less. [1] The superdisintegrant composition and concentration significantly influence this parameter, with crospovidone-based systems generally demonstrating superior performance in co-processed excipients.

  • Drug Release Profile: Bromhexine HCl ODTs should release not less than 80% of the labeled drug content within 30 minutes when tested using the pharmacopeial dissolution apparatus. Formulations that demonstrate complete drug release profiles similar to marketed immediate-release products may be eligible for regulatory submission under well-established use procedures. [1] It is noteworthy that some excipient systems, particularly Ludiflash, have demonstrated limited drug release (<30%) despite otherwise acceptable tablet properties, emphasizing the need for comprehensive formulation screening. [1]

  • Content Uniformity: As with all solid dosage forms, ODTs must comply with pharmacopeial requirements for content uniformity, with acceptance values (AV) not exceeding 15.0%. The direct compression process typically provides excellent content uniformity when appropriate mixing procedures are followed and the drug substance is uniformly distributed throughout the powder blend.

Experimental Protocols

Powder Characterization Methods
  • Bulk and Tapped Density: Accurately weigh approximately 50 g of powder blend (M) and carefully transfer to a 100 mL graduated cylinder. Initially record the bulk volume (Vb) without any agitation. Subsequently, subject the cylinder to a standard tapping procedure (typically 500 taps initially followed by 750 taps, or until constant volume is achieved) using a jolting volumeter apparatus and record the final tapped volume (Vt). Calculate both bulk density (ρb = M/Vb) and tapped density (ρt = M/Vt), typically expressed in g/mL. These parameters provide important insights into powder packing behavior and are essential for determining container sizes and fill volumes during manufacturing. [4]

  • Compressibility Index and Hausner Ratio: Using the bulk and tapped density values obtained from the previous method, calculate the compressibility index (CI) using the formula: CI = (ρt - ρb)/ρt × 100%. Additionally, calculate the Hausner ratio (HR) as ρt/ρb. These derived parameters provide valuable indicators of powder flow characteristics, with CI values below 15% and HR values below 1.18 generally indicating good flow properties suitable for direct compression. These flow properties are particularly important for ensuring uniform die filling during high-speed tablet compression, which directly impacts weight variation and content uniformity in the final product. [4]

  • Angle of Repose: Carefully pour the powder blend through a clean funnel fixed at a specified height above a horizontal graph paper surface, allowing a powder cone to form naturally. Measure the height (h) of the powder cone and the radius (r) of its base. Calculate the angle of repose (θ) using the formula: θ = tan¯¹ (h/r). Powder blends with angles of repose less than 30° typically exhibit excellent flow characteristics, while values between 30-40° indicate acceptable flow, and values exceeding 40° suggest poor flow that may require additional glidants or flow enhancers. This simple test provides valuable practical information about the flow behavior of powder blends under gravity. [4]

Tablet Evaluation Protocols
  • Tablet Hardness Testing: Randomly select at least 10 tablets from the batch and determine the resistance to crushing using a validated hardness tester (such as Monsanto, Schleuniger, or similar apparatus). The tablet is placed between the jaws of the tester, and force is gradually applied until the tablet fractures. Record the force required to break the tablet, typically expressed in Newtons (N) or kiloponds (kp). For ODTs, optimal hardness generally ranges from 30-50 N, providing sufficient mechanical strength to withstand packaging and handling while still allowing rapid disintegration in the oral cavity. [1]

  • Friability Testing: Accurately weigh a sample of 10 whole tablets (Winitial) and place them in the drum of a friabilator. Rotate the drum at 25 rpm for 4 minutes (100 revolutions), then remove the tablets, carefully dust off any loose powder, and reweigh (Wfinal). Calculate the percentage friability using the formula: % Friability = (Winitial - Wfinal)/Winitial × 100%. According to pharmacopeial standards, conventional tablets should not lose more than 1.0% of their weight, though slightly higher values may be acceptable for ODTs due to their more porous structure. This test provides an important indicator of the tablet's ability to withstand abrasion and attrition during packaging, shipping, and handling. [1] [4]

  • Disintegration Testing: Place one tablet in each of the six tubes of the disintegration test apparatus, ensuring that the disks are properly positioned. For ODTs, the test is typically performed using water maintained at 37±2°C as the immersion medium. Operate the apparatus and observe the time required for complete disintegration of each tablet, with no palpable mass remaining in the apparatus. The pharmacopeial requirement for orodispersible tablets is generally complete disintegration within 3 minutes, though optimally formulated ODTs typically disintegrate in 30 seconds or less. This test is critical for ensuring the rapid disintegration characteristics that define ODTs and provide their patient benefits. [1]

  • In Vitro Dissolution Testing: Place one tablet in each vessel of the dissolution apparatus (typically USP Apparatus 1 or 2). For bromhexine HCl ODTs, use 500-900 mL of 0.1 N HCl or phosphate buffer pH 6.8 maintained at 37±0.5°C, with a paddle rotation speed of 50 rpm. Withdraw samples at appropriate time intervals (e.g., 5, 10, 15, 20, 30, and 45 minutes), filter immediately, and analyze using a validated UV-Vis spectrophotometric method at 254 nm or a suitable HPLC method. Calculate the percentage of drug released at each time point using a previously established calibration curve. The dissolution profile should demonstrate not less than 80% drug release within 30 minutes to ensure complete bioavailability. [1] [5] [4]

Stability and Compatibility Studies
  • Forced Degradation Studies: To identify potential degradation products and validate stability-indicating analytical methods, prepare stressed samples of this compound under various forced degradation conditions. Expose the drug substance to acidic conditions (e.g., 0.1 N HCl at 60°C for 24 hours), basic conditions (e.g., 0.1 N NaOH at 60°C for 24 hours), oxidative conditions (e.g., 3% H₂O₂ at room temperature for 24 hours), and thermal stress (e.g., 60°C for 4 weeks). Analyze the samples using validated HPLC or HPTLC methods to separate and quantify the degradation products, establishing the stability-indicating capability of the analytical method. [5]

  • Drug-Excipient Compatibility Screening: Blend this compound with individual excipients (both co-processed excipients and individual components of physical blends) in appropriate ratios (typically 1:1, 1:5, and 5:1 drug:excipient ratios) and place in sealed vials. Store these binary mixtures under accelerated stability conditions (40°C±2°C/75%±5% RH) for 4 weeks, along with appropriate controls including pure drug substance and physical mixtures stored at controlled room temperature. Monitor the samples visually for any physical changes (discoloration, liquefaction, etc.) and analyze chemically using HPLC or HPTLC at predetermined intervals to detect any formation of impurities or degradation products. [3]

  • Long-Term Stability Studies: Package the final tablet formulation in the proposed commercial packaging and store according to ICH guidelines for long-term stability testing (25°C±2°C/60%±5% RH), accelerated conditions (40°C±2°C/75%±5% RH), and intermediate conditions (30°C±2°C/65%±5% RH) if necessary. Withdraw samples at predetermined time points (typically 0, 1, 2, 3, 6, 9, 12, 18, 24, and 36 months) and evaluate for changes in physical attributes (appearance, hardness, friability, disintegration time), chemical potency (drug content and related substances), and performance characteristics (dissolution profile). These studies provide critical data to support the proposed shelf life and storage conditions for the commercial product. [3]

Analytical Methodologies

HPLC Method for Bromhexine HCl and Related Substances
  • Chromatographic Conditions: Utilize a reversed-phase C18 column (250 mm × 4.6 mm, 5 μm particle size) maintained at 40°C. The mobile phase should consist of a mixture of methanol and water in the ratio 90:10 (v/v), adjusted to pH 2.5 using o-phosphoric acid. Employ isocratic elution at a flow rate of 1.5 mL/min with UV detection at 240 nm. The injection volume should be 20 μL, and the total run time approximately 6 minutes. Under these conditions, this compound typically elutes at approximately 3.5 minutes, well-separated from its specified impurities (Impurity B and Impurity C as per British Pharmacopoeia). [5]

  • Sample Preparation: For assay determination, accurately weigh and transfer powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with methanol and mix well. Further dilute 5.0 mL of this solution to 50 mL with mobile phase to obtain a final concentration of approximately 100 μg/mL. For related substances testing, prepare a solution at a concentration of 1.0 mg/mL without further dilution. Filter all solutions through a 0.45 μm membrane filter before injection into the chromatograph. [5]

  • Validation Parameters: Systematically validate the HPLC method according to ICH guidelines, including specificity (demonstrating separation from impurities and degradation products), linearity (over the range of 4.00-40.00 μg/mL for this compound, 0.20-10.00 μg/mL for Impurity B, and 0.50-10.00 μg/mL for Impurity C), accuracy (recovery studies at 80%, 100%, and 120% of target concentration), precision (repeatability and intermediate precision with RSD < 2.0%), and robustness (deliberate variations in mobile phase composition, pH, flow rate, and column temperature). The method should demonstrate suitable performance for both assay determination and related substances testing. [5]

HPTLC Method for Rapid Screening
  • Chromatographic Conditions: Use pre-coated silica gel 60 F254 HPTLC plates (20 × 10 cm) as the stationary phase. The mobile phase should consist of a mixture of hexane, acetone, and ammonia solution in the ratio 9:0.5:0.08 (by volume). Saturate the twin-trough developing chamber with the mobile phase for 20 minutes before development. Develop the plate to a distance of 8 cm from the point of application, then dry the plate in air and visualize under UV light at 240 nm using a densitometer. Under these conditions, this compound typically shows an Rf value of approximately 0.4, well-separated from its major impurities. [5]

  • Sample Application: Prepare standard and test solutions of this compound at a concentration of 1 mg/mL in methanol. Apply these solutions as bands of 6 mm width using an automated applicator (such as Linomat V) with a delivery rate of 150 nL/s. The application volume for quantification should be in the range of 0.40-10.00 μg/band for this compound, 0.20-2.00 μg/band for Impurity B, and 0.20-2.00 μg/band for Impurity C. Maintain a distance of 10 mm from the bottom edge of the plate and 15 mm between adjacent bands to prevent cross-contamination. [5]

  • Calibration and Quantification: After development and drying, scan the plates using a densitometer in absorbance mode at 240 nm with a deuterium lamp. The slit dimensions should be set at 6.00 × 0.45 mm, with a scanning speed of 20 mm/s. Generate a calibration curve by plotting the peak areas of standard solutions against their corresponding concentrations. The HPTLC method should demonstrate linearity in the specified ranges with a correlation coefficient (r²) of not less than 0.995. This method provides a rapid, cost-effective alternative for drug quantification and impurity profiling, particularly useful during formulation screening stages. [5]

Regulatory Pathway and Clinical Considerations

The development of this compound ODTs for registration in the European Union follows a well-defined regulatory pathway, particularly suitable for the well-established medicinal use procedure according to EU regulations. [1] this compound has been used in clinical practice for decades, with thoroughly documented efficacy and safety profiles supported by extensive scientific bibliography. This established history qualifies the drug for registration under Article 10a of Directive 2001/83/EC, which permits approval based on comprehensive scientific literature rather than new clinical trials. [1] The well-established status of this compound significantly streamlines the regulatory process, reducing both the timeline and cost associated with product development and registration.

A critical consideration for ODT formulations is the potential for buccal absorption of the active ingredient, which could alter the pharmacokinetic profile compared to conventional immediate-release tablets. According to EMA guidance, ODT and immediate-release products can be considered for a BCS-based biowaiver only when the applicant demonstrates that the active ingredient is not absorbed in the oral cavity. [1] Research on this compound ODTs has confirmed that the active ingredient is not significantly absorbed through the buccal mucosa, and dissolution profiles in media representing the upper gastrointestinal tract are similar to marketed immediate-release products. [1] This finding supports a regulatory strategy that may avoid the need for bioequivalence studies, further simplifying the development pathway and reducing costs.

From a clinical perspective, ODT formulations of this compound offer significant patient-centric benefits, particularly for populations with difficulties swallowing conventional solid dosage forms. Pediatric and geriatric patients, as well as those with neurological conditions affecting swallowing function or patients experiencing nausea and vomiting, derive particular benefit from ODT formulations. The rapid disintegration in the mouth without water provides enhanced convenience and medication adherence, while maintaining the established efficacy and safety profile of conventional this compound formulations. The dose proportionality (8 mg three times daily) identical to conventional tablets facilitates straightforward substitution in clinical practice and minimizes potential dosing errors during transition between formulations. [1]

Formulation Development Workflow

The following diagram illustrates the systematic development process for this compound ODTs using co-processed excipients via direct compression:

G Start Formulation Development Start P1 Drug-Excipient Compatibility Screening Start->P1 P2 Excipient Selection & Characterization P1->P2 P3 Powder Blend Preparation P2->P3 F1 Direct Compression Process Optimization P3->F1 F2 Tablet Compression & Evaluation F1->F2 F3 In-process Quality Control Testing F2->F3 C1 Physical Characterization (Hardness, Friability, DT) F3->C1 C1->F1 If Failed C2 Performance Evaluation (Dissolution, Drug Release) C1->C2 C2->F1 If Failed C3 Stability Studies & Shelf-life Determination C2->C3 End Technology Transfer to Production C3->End

Figure 1: Systematic Development Workflow for Bromhexine HCl ODT Formulation

This structured approach to formulation development ensures comprehensive evaluation at each stage, with built-in feedback loops for reformulation if quality attributes fall outside acceptable parameters. The iterative nature of this process, particularly the ability to return to process optimization based on characterization results, is essential for developing a robust and scalable formulation. [1]

Conclusion

The development of this compound orodispersible tablets using co-processed excipients via direct compression represents a scientifically sound and technically feasible approach to addressing the needs of patients with swallowing difficulties. The systematic evaluation of various co-processed excipient systems provides formulation scientists with critical data to select the most appropriate platform for their specific requirements, with F-Melt series demonstrating particularly favorable characteristics for this application. The experimental protocols and analytical methods detailed in these application notes offer a comprehensive framework for efficient formulation development, optimization, and quality control.

The successful scale-up of this compound ODTs from laboratory to production scale, coupled with the well-established regulatory pathway for this drug substance, positions this formulation approach as both technically and commercially viable. The demonstrated similarity in dissolution profiles to conventional immediate-release products, along with confirmation of minimal buccal absorption, supports a regulatory strategy that may avoid the need for costly bioequivalence studies. These factors collectively contribute to a efficient development pathway for this compound ODTs that can expand treatment options for patient populations with specific needs while maintaining the established efficacy and safety profile of this well-characterized mucolytic agent.

References

Comprehensive Application Notes and Protocols: Stability Testing and Storage Conditions for Bromhexine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bromhexine Hydrochloride Stability

This compound is a widely used mucolytic agent with proven efficacy in the treatment of respiratory disorders. Understanding its stability profile is essential for ensuring pharmaceutical efficacy and patient safety throughout the product lifecycle. The chemical structure of Bromhexine HCl, characterized by its dibrominated aromatic ring and cyclohexylmethylamino group, contributes to both its pharmacological activity and its degradation characteristics under various environmental conditions. As an active pharmaceutical ingredient (API) and in finished dosage forms, Bromhexine HCl demonstrates generally good stability, though it is susceptible to specific degradation pathways when exposed to extreme conditions of temperature, humidity, light, and pH variations.

The regulatory framework governing stability testing for Bromhexine HCl follows ICH guidelines (Q1A(R2), Q1B, Q3B(R2)), which provide systematic approaches for assessing the stability characteristics of drug substances and products. These guidelines mandate stress testing under various conditions to identify potential degradation products, establish degradation pathways, and validate stability-indicating analytical methods. The comprehensive understanding of Bromhexine HCl stability has significant implications for formulation development, packaging selection, and shelf-life determination, ultimately ensuring that patients receive medications with the intended quality, safety, and efficacy.

Chemical Properties and Stability Profile

Fundamental Characteristics

This compound (C({14})H({21})Br({2})ClN({2})) with molecular weight 412.59 and CAS number 611-75-6, is a solid compound under standard conditions. The molecule contains two bromine atoms on its aromatic ring and a basic secondary amine functionality, which contribute to its degradation behavior. The compound demonstrates selective vulnerability to different environmental factors, with particular sensitivity to acidic conditions, oxidative environments, and photodegradation. Under normal storage conditions, the crystalline form of Bromhexine HCl exhibits excellent stability, with studies estimating more than 10-year stability for the solid API [1].

The degradation pathways of Bromhexine HCl have been systematically investigated through forced degradation studies. When subjected to accelerated stress conditions, the molecule undergoes several characteristic transformations, including hydrolytic cleavage, oxidative processes, and photochemical degradation. The identification and characterization of degradation products is essential for developing stability-indicating methods and for understanding the potential impact of degradation on product safety and efficacy. Advanced analytical techniques including HPLC, MS, UV, and IR spectroscopy have been employed to elucidate the structures of major degradation products [1] [2].

Identified Degradation Products

Comprehensive stability studies have revealed several key degradation products formed under various stress conditions:

  • 3-Cyclohexyl-6,8-dibromo-quinazoline-4-one (2a): This degradation product is formed under acidic reflux conditions and has been characterized through mass spectrometry, UV, and IR analysis. The formation of this quinazoline derivative involves intramolecular cyclization followed by oxidation, a process accelerated under acidic conditions [1].

  • 3-Cyclohexyl-6,8-dibromo-quinazoline (2b): This compound represents a variant of the quinazoline degradation pathway, formed through slightly different mechanistic routes. Both quinazoline derivatives have been isolated using TLC and characterized spectroscopically [1].

  • 3-Amino-4,6-dibromo-benzaldehyde (3): This degradation product results from the hydrolytic cleavage of the molecule, specifically breaking the bond between the aromatic ring and the cyclohexylmethylamino moiety. This aldehyde derivative has been identified as a significant degradation product under multiple stress conditions [1].

  • N-Methylcyclohexylamine: While not fully characterized structurally, this compound is suspected to form through dealkylation processes under certain degradation conditions. Its formation represents an alternative degradation pathway for the Bromhexine HCl molecule [1].

Table 1: Major Degradation Products of Bromhexine HCl Under Stress Conditions

Degradation Product Formation Conditions Structural Characteristics Analytical Detection
3-Cyclohexyl-6,8-dibromo-quinazoline-4-one Acidic reflux, elevated temperature Quinazoline derivative with ketone functionality TLC, MS, UV, IR [1]
3-Cyclohexyl-6,8-dibromo-quinazoline Acidic reflux, elevated temperature Quinazoline derivative without ketone group TLC, MS, UV, IR [1]
3-Amino-4,6-dibromo-benzaldehyde Hydrolytic conditions Aldehyde derivative with amino and bromo substituents TLC, MS, UV, IR [1]
N-Methylcyclohexylamine Suspected under various stress conditions Dealkylated amine compound Suspected based on degradation mechanisms [1]
(2RS)-3-(2-hydroxyphenoxy)-propane-1,2-diol Photolytic conditions (for formulations with guaifenesin) Demethylated photoproduct IR, 1H NMR, MS [2]

Recommended Storage Conditions

Storage Based on Formulation Type

The optimal storage conditions for Bromhexine HCl vary significantly depending on the physical state of the material and the formulation type. Based on comprehensive stability studies, the following storage recommendations can be established:

  • Crystalline/ Powder API: Bromhexine HCl in crystalline form demonstrates exceptional stability when stored under recommended conditions. Studies indicate that degradation products are not detectable in temperature-moisture tests, and the material maintains its chemical integrity for extended periods. The recommended storage for powder API is in tightly sealed containers at low temperatures (-20°C for powder) to maximize stability [1] [3]. These conditions minimize potential degradation pathways and preserve the material quality.

  • Oral Solutions: Bromhexine HCl in aqueous solutions exhibits greater susceptibility to degradation compared to the solid form. While studies estimate approximately 5-year stability for aqueous solutions under appropriate storage conditions, these formulations require protection from light and controlled temperature environments [1]. The addition of appropriate stabilizing excipients in formulated solutions can enhance stability, but refrigeration is still recommended for long-term storage.

  • Injectable Formulations: Patent literature describes Bromhexine HCl injection formulations that may include stabilizing agents such as citric acid, glucose, dextran, and mannitol to enhance stability. These formulations typically require strict temperature control, with some recommendations suggesting storage at -80°C when in solution [4]. The use of sterile water for injection as a solvent and proper sealing techniques are essential for maintaining stability in these formulations.

Table 2: Recommended Storage Conditions for Different Bromhexine HCl Formulations

Formulation Type Temperature Conditions Humidity Control Light Protection Container System Estimated Shelf Life
Crystalline API -20°C (powder) Low humidity environment recommended Not specifically required but advised Tightly sealed containers in cool, well-ventilated area >10 years [1]
Powder for Reconstitution -20°C Low humidity environment Protection from direct sunlight Tightly sealed containers >10 years [1] [3]
Oral Solution 2-8°C (refrigerated) N/A (aqueous formulation) Required Light-resistant containers ~5 years [1]
Injectable Formulation -80°C (in solution) N/A (solution formulation) Required Sealed injection vials Varies based on formulation [4]
Commercial Syrup Formulations Room temperature (short-term) N/A Required Original packaging Refer to manufacturer's expiry
Handling and Safety Considerations

Safe handling of Bromhexine HCl is essential not only for personnel protection but also for maintaining product stability. The safety data sheet classifies Bromhexine HCl as Acute toxicity, Oral (Category 4) with the hazard statement H302 ("Harmful if swallowed") and as Acute aquatic toxicity (Category 1) with the hazard statement H410 ("Very toxic to aquatic life with long lasting effects") [3]. Key handling precautions include:

  • Personal Protective Equipment: Use of safety goggles with side-shields, protective gloves, and impervious clothing is recommended during handling. Suitable respiratory protection should be used, especially when handling powder to avoid inhalation [3].

  • Engineering Controls: Adequate ventilation should be ensured in handling areas, with accessible safety showers and eye wash stations available for emergency use [3].

  • Environmental Controls: Spillages should be contained and cleaned immediately to prevent environmental contamination. The product should be kept away from drains, water courses, or soil due to its aquatic toxicity [3].

  • Incompatibilities: Bromhexine HCl should be protected from strong acids and alkalis as well as strong oxidizing and reducing agents which may accelerate degradation [3].

Stability Testing Protocols

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are conducted to elucidate the inherent stability characteristics of Bromhexine HCl and to validate stability-indicating analytical methods. These studies should be designed to produce approximately 5-20% degradation of the active substance to adequately challenge the analytical method while avoiding secondary degradation processes. The following stress conditions are recommended based on ICH guidelines Q1A(R2) and published studies:

  • Acidic Degradation: Expose Bromhexine HCl solution (500 μg/mL) to 0.1N HCl at 70°C for specified durations (e.g., 1-24 hours). Monitor degradation periodically to ensure appropriate degradation level is achieved without complete decomposition. Studies have shown that refluxed acid solutions of Bromhexine produce four main degradation products [1] [2].

  • Alkaline Degradation: Treat Bromhexine HCl solution (500 μg/mL) with 0.1N NaOH at 70°C for specified durations. Alkaline conditions may promote different degradation pathways compared to acidic conditions, particularly affecting the amine functionality of the molecule [2].

  • Oxidative Degradation: Subject Bromhexine HCl solution to 3.0% H(_2)O(_2) at room temperature or elevated temperatures. Oxidation may target the aromatic ring and the alkylamine chain, potentially producing N-oxide derivatives as reported in impurity profiles [2] [5].

  • Photolytic Degradation: Expose solid Bromhexine HCl and its solutions to UV light (254 nm) in a photostability chamber equipped with both UV and fluorescent lamps as per ICH Q1B guidelines. Photodegradation may produce unique impurities not observed under other stress conditions [2].

  • Thermal Degradation: Study the stability of solid Bromhexine HCl under elevated temperatures (e.g., 70°C) in both dry and humid conditions. Thermal stress testing helps identify degradation products that may form during manufacturing processes or under accelerated storage conditions [2].

The following workflow illustrates the systematic approach to forced degradation studies:

G Start Bromhexine HCl Sample Preparation Acid Acidic Degradation 0.1N HCl at 70°C Start->Acid Base Alkaline Degradation 0.1N NaOH at 70°C Start->Base Oxidative Oxidative Degradation 3.0% H₂O₂ at RT Start->Oxidative Photo Photolytic Degradation UV Light (254 nm) Start->Photo Thermal Thermal Degradation 70°C (dry/humid) Start->Thermal Analysis HPLC Analysis with DAD Detection Acid->Analysis Base->Analysis Oxidative->Analysis Photo->Analysis Thermal->Analysis Identification Degradation Product Identification Analysis->Identification Validation Method Validation Identification->Validation

Stability Testing Workflow: Systematic approach to forced degradation studies

Analytical Methodologies for Stability Testing

The analysis of Bromhexine HCl and its degradation products requires stability-indicating methods that can adequately separate and quantify the active pharmaceutical ingredient from its impurities. Several chromatographic methods have been developed and validated for this purpose:

  • Reversed-Phase HPLC: This is the most widely used technique for stability testing of Bromhexine HCl. The development of a stability-indicating method requires optimization of chromatographic parameters including stationary phase, mobile phase composition, pH, and detection wavelengths to achieve adequate separation of all potential degradation products [2] [5].

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC provides a simpler alternative to HPLC for routine analysis and impurity profiling. This technique utilizes silica gel plates and specific solvent systems to separate Bromhexine from its impurities [5].

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): The coupling of UPLC with mass spectrometry provides enhanced sensitivity and selectivity for identifying and quantifying known impurities in Bromhexine HCl formulations. This technique is particularly valuable for structural elucidation of unknown degradation products and for confirming the identity of known impurities [5].

For the simultaneous determination of Bromhexine HCl with other active ingredients (such as guaifenesin and terbutaline sulphate in cough syrup formulations), a gradient elution method has been developed and validated. The method employs a Wakosil II C18 column (150×4.6 mm, i.d., 5μ) with a mobile phase consisting of phosphate buffer (pH 3.0) and acetonitrile delivered in a gradient mode. Detection is performed at multiple wavelengths (248 nm for Bromhexine and 280 nm for other components) to optimize sensitivity for each analyte [2].

Experimental Methods and Protocols

Detailed HPLC Protocol for Stability Analysis
5.1.1 Materials and Reagents
  • Reference Standards: this compound working standard (high purity), impurity standards (if available)
  • Chemicals: Acetonitrile (HPLC grade), water (HPLC grade), disodium hydrogen phosphate dodecahydrate, potassium dihydrogen orthophosphate, orthophosphoric acid, sodium hydroxide
  • Equipment: HPLC system with binary pump, auto-sampler, and diode array detector (DAD); Wakosil II C18 column (150×4.6 mm, i.d., 5μ) or equivalent C18 column; pH meter; analytical balance
5.1.2 Mobile Phase Preparation
  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 8.95 g of disodium hydrogen phosphate dodecahydrate and 3.40 g of potassium dihydrogen orthophosphate in 1000 mL of water. Adjust the pH to 3.0 using orthophosphoric acid and/or 2N sodium hydroxide. Filter through a 0.45 μm nylon membrane filter and degas before use.
  • Diluting Solvent: Prepare a mixture of the phosphate buffer (after adjusting pH to 3.5) and acetonitrile in the ratio of 80:20 (v/v).
  • Gradient Program: The mobile phase is delivered using the following gradient program at a flow rate of 1.0 mL/min:

Table 3: HPLC Gradient Elution Program for Bromhexine HCl Stability Analysis

Time (min) Phosphate Buffer (pH 3.0) Acetonitrile Elution Mode
0-18 80% 20% Isocratic
18-30 60% 40% Linear gradient
30-40 80% 20% Re-equilibration
5.1.3 System Suitability Test
  • Standard Solution: Prepare a solution containing Bromhexine HCl at a concentration of 200 μg/mL in the diluting solvent.
  • Injection: Inject 10 μL of the standard solution into the HPLC system.
  • Acceptance Criteria: The relative standard deviation (RSD) for peak areas from six replicate injections should be ≤2.0%. The theoretical plates for the Bromhexine peak should be >2000, and the tailing factor should be ≤2.0.
5.1.4 Sample Preparation
  • API Samples: Accurately weigh about 50 mg of Bromhexine HCl API and transfer to a 50 mL volumetric flask. Dissolve in and make up to volume with the diluting solvent. Mix well and filter through a 0.45 μm syringe filter before injection.
  • Formulation Samples: For oral solutions or syrups, accurately measure a volume equivalent to about 10 mg of Bromhexine HCl and transfer to a 50 mL volumetric flask. Make up to volume with the diluting solvent and mix well. Filter through a 0.45 μm syringe filter before injection.
  • Forced Degradation Samples: Prepare samples subjected to stress conditions at an appropriate concentration (typically 500 μg/mL) and filter before injection.
5.1.5 Chromatographic Analysis
  • Injection Volume: 10 μL
  • Detection Wavelength: 248 nm for Bromhexine HCl; use diode array detector for spectral purity confirmation
  • Column Temperature: Maintain at 25±2°C
  • Run Time: 40 minutes per sample
  • Data Collection: Monitor the chromatogram for the appearance of additional peaks in stressed samples compared to the control
Protocol for Bromhexine HCl Oral Solution Impurity Detection

A specific detection method has been developed for degradation impurities in Bromhexine HCl oral solution using high performance liquid chromatography [6]. This method offers improved separation of impurities and can be implemented for quality control purposes:

5.2.1 Chromatographic Conditions
  • Column: Octadecylsilane bonded silica gel column (250 × 4.6 mm, 5 μm)
  • Mobile Phase: A mixture of buffer solution (dissolve 3.90 g of ammonium acetate in 1000 mL of water, add 0.50 mL of ammonium, and adjust pH to 7.0 with glacial acetic acid) and acetonitrile in the ratio of 65:35 (v/v)
  • Detection Wavelength: 248 nm
  • Column Temperature: 30°C
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 μL
5.2.2 Test Solution Preparation

Accurately weigh an appropriate amount of Bromhexine HCl oral solution (equivalent to about 25 mg of Bromhexine HCl) and transfer to a 50 mL volumetric flask. Add about 30 mL of diluent (mobile phase) and mix well. Dilute to volume with the same diluent and mix thoroughly. Filter through a 0.45 μm membrane before injection.

5.2.3 Reference Solution Preparation

Prepare a solution containing approximately 0.5 μg/mL of Bromhexine HCl in the diluent for determining the signal-to-noise ratio and establishing the quantification limit for impurities.

Data Interpretation and Method Validation

Analysis of Stability Data

The interpretation of stability data requires a systematic approach to identify and quantify degradation products and to assess the stability-indicating capability of the analytical method. Key aspects include:

  • Peak Purity Assessment: Use diode array detection to demonstrate peak purity for the Bromhexine HCl peak in stressed samples. The purity factor should meet acceptance criteria, confirming that the main peak is not contaminated with co-eluting impurities.
  • Identification of Degradation Products: Compare retention times of degradation peaks with available reference standards. For unknown degradation products, collect spectral data (UV spectra) for characterization. When possible, use LC-MS for structural elucidation of major degradation products.
  • Mass Balance: Calculate mass balance by summing the responses of Bromhexine HCl and all degradation products. Mass balance should typically be between 98% and 102% to demonstrate that all significant degradation products have been accounted for and that the method is stability-indicating.

For Bromhexine HCl, stability studies have shown that the drug substance is highly stable in solid form, with less than 1% degradation observed after one year at room temperature (20°C) [1]. However, aqueous solutions show increased susceptibility to degradation, particularly under accelerated conditions.

Method Validation Parameters

The stability-indicating method for Bromhexine HCl should be validated according to ICH guideline Q2(R1) to demonstrate it is suitable for its intended purpose. The following validation parameters should be established:

  • Specificity: The method should be able to unequivocally assess Bromhexine HCl in the presence of components that may be expected to be present, such as impurities, degradation products, and excipients. Forced degradation studies provide evidence of specificity [2].
  • Linearity: Demonstrate linearity over the analytical range for Bromhexine HCl and its impurities. The correlation coefficient (R²) should be greater than 0.999 for the API [2].
  • Accuracy: Establish accuracy through recovery studies, spiking known amounts of impurities into the sample matrix. Recovery should be between 98% and 102% for the API [2].
  • Precision: Determine repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument) with RSD ≤ 2.0% for the API peak area [2] [5].
  • Detection Limit (LOD) and Quantitation Limit (LOQ): Establish LOD and LOQ for Bromhexine HCl and its impurities. For impurity quantification, LOQ should be sufficiently low to detect impurities at the reporting threshold (typically 0.05-0.1%) [2].
  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, temperature, and flow rate.

The following diagram illustrates the relationship between various degradation conditions and the resulting degradation products:

G Stress Bromhexine HCl Stress Conditions Acidic Acidic Conditions Stress->Acidic Alkaline Alkaline Conditions Stress->Alkaline Oxidative2 Oxidative Conditions Stress->Oxidative2 Photolytic2 Photolytic Conditions Stress->Photolytic2 Thermal2 Thermal Conditions Stress->Thermal2 Product1 3-Cyclohexyl-6,8-dibromo- quinazoline-4-one Acidic->Product1 Product2 3-Cyclohexyl-6,8-dibromo- quinazoline Acidic->Product2 Product3 3-Amino-4,6-dibromo- benzaldehyde Acidic->Product3 Alkaline->Product3 Product4 N-Methylcyclohexylamine (suspected) Alkaline->Product4 Oxidative2->Product3 Photolytic2->Product3 Thermal2->Product1 Thermal2->Product3 Analysis2 HPLC Analysis with MS/UV Detection Product1->Analysis2 Product2->Analysis2 Product3->Analysis2 Product4->Analysis2

Degradation Pathways: Relationship between stress conditions and degradation products

Conclusion

The stability testing and storage of Bromhexine HCl require a systematic approach based on sound scientific principles and regulatory guidelines. The application notes and protocols presented in this document provide comprehensive guidance for evaluating the stability characteristics of Bromhexine HCl in various formulations. The crystalline form of Bromhexine HCl demonstrates excellent long-term stability when stored under recommended conditions (-20°C for powder), while aqueous formulations require more careful temperature control (2-8°C) and protection from light to maintain stability over the intended shelf-life.

The use of validated stability-indicating methods, particularly reversed-phase HPLC with gradient elution and dual-wavelength detection, is essential for monitoring the stability of Bromhexine HCl and detecting degradation products. The forced degradation studies under various stress conditions provide crucial information about the intrinsic stability of the molecule and help in identifying the major degradation pathways. Through the implementation of these comprehensive stability assessment protocols, pharmaceutical scientists can ensure the quality, safety, and efficacy of Bromhexine HCl-containing products throughout their shelf-life.

References

Comprehensive Application Notes and Protocols: Bromhexine Hydrochloride in Antibiotic Combination Therapy for Enhanced Pulmonary Penetration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Bromhexine hydrochloride is a mucolytic agent with a well-established history in respiratory therapy, initially developed as a derivative of the natural compound vasicine from the Adhatoda vasica plant [1]. Beyond its mucolytic properties, bromhexine has gained significant research interest for its unique ability to enhance antibiotic penetration into bronchial secretions and lung tissue, creating synergistic effects in respiratory infection treatment [1] [2]. This enhancement capability positions bromhexine as a valuable adjunctive therapy in the management of various respiratory infections, particularly those involving impaired mucus clearance and deep-seated infections.

The mechanistic basis for bromhexine's enhancement of antibiotic penetration operates through several interconnected pathways:

  • Mucolytic Action: Bromhexine activates the synthesis of sialomucin while breaking down mucopolysaccharide fibers through increased lysosomal activity, resulting in reduced sputum viscosity and improved antibiotic diffusion through respiratory secretions [3] [4]. This secretolytic action transforms thick, adherent mucus into thinner, more easily clearable secretions, physically reducing the barrier to antibiotic penetration.

  • Surfactant Stimulation: Bromhexine influences the metabolism of alveolar type II cells, increasing the production and secretion of phospholipids including phosphatidylcholine (lecithin) into the alveolar space [1]. This enhancement of pulmonary surfactant improves antibiotic distribution throughout the pulmonary architecture.

  • Cellular Mechanism: Recent research indicates that ambroxol (a bromhexine metabolite) induces lung autophagy at clinically relevant doses, potentially facilitating improved antibiotic transport into lung tissue and airway surface fluid [2]. This autophagy-mediated pathway represents a novel mechanism for enhanced antibiotic penetration beyond simple mucolysis.

  • Potential Protease Inhibition: Emerging evidence suggests bromhexine may inhibit transmembrane protease serine 2 (TMPRSS2), though this mechanism is more relevant to its investigated antiviral effects against SARS-CoV-2 than to antibiotic enhancement [5].

Quantitative Evidence of Antibiotic Enhancement

Extensive research has documented the enhancement effects of bromhexine on various antibiotic classes in both preclinical and clinical settings. The quantitative evidence demonstrates significant improvements in antibiotic concentrations at the site of infection, which is crucial for effective treatment of respiratory infections.

Table 1: Bromhexine-Enhanced Antibiotic Penetration in Clinical Studies

Antibiotic Class Specific Antibiotics Study Population Enhancement Effect Reference
β-lactams Amoxicillin Chronic bronchitis patients Increased sputum concentrations [6]
β-lactams Amoxicillin, Cefuroxime Respiratory patients Enhanced bronchial secretion penetration [3]
Macrolides Erythromycin Respiratory patients Improved bronchial secretion penetration [3]
Multiple classes Various antibiotics Chronic bronchitis patients Increased phospholipid concentrations in BAL fluid [1]

Table 2: Bromhexine Enhancement Potential by Antibiotic Class

Antibiotic Class Representative Agents Level of Enhancement Evidence Potential Clinical Applications
β-lactams Amoxicillin, Cefuroxime Strong clinical evidence Chronic bronchitis, COPD exacerbations
Macrolides Erythromycin, Azithromycin Moderate clinical evidence Atypical pneumonia, bronchiectasis
Glycopeptides Vancomycin Preclinical evidence MRSA pneumonia
Rifamycins Rifampin Preclinical evidence Tuberculosis, NTM infections
Nitrofurans Nitrofurantoin Limited evidence Respiratory applications uncertain

The enhancement effects appear to be most pronounced for antibiotics that normally have limited penetration into bronchial secretions and lung tissue. The combination of bromhexine with antibiotics not only increases drug levels at the infection site but also modifies the physicochemical characteristics of mucus, improving mucociliary clearance and potentially reducing bacterial adhesion to respiratory surfaces [1]. This dual action addresses both the pharmacokinetic limitations of antibiotic therapy and the pathophysiological barriers present in respiratory infections.

It is important to note that the degree of enhancement varies between antibiotic classes and individual agents. While the increased antibiotic levels are generally modest, they may be sufficient to convert marginal therapeutic concentrations into effective ones, particularly in cases where the infecting pathogens exhibit intermediate susceptibility or when tissue penetration is naturally limited [2]. However, current evidence suggests that these enhancement effects are typically insufficient to overcome high-level resistance against the same antibiotic class, emphasizing that bromhexine adjunctive therapy should complement rather than replace appropriate antibiotic selection based on susceptibility testing [2].

Experimental Protocols and Methodologies

Protocol 1: Assessment of Bromhexine-Enhanced Antibiotic Penetration in Sputum

This protocol details the methodology for evaluating the effect of bromhexine on antibiotic concentrations in respiratory secretions, adapted from clinical studies in patients with chronic bronchitis [6] [1].

Materials and Reagents:

  • This compound (pharmaceutical grade)
  • Antibiotic of interest (e.g., amoxicillin, cefuroxime, erythromycin)
  • Sample collection containers (sterile)
  • Phosphate-buffered saline (PBS, pH 7.4)
  • Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system for antibiotic quantification
  • Phospholipid assay kit for surfactant quantification

Procedure:

  • Subject Selection and Grouping:

    • Recruit adult patients with diagnosed respiratory infections (e.g., chronic bronchitis exacerbation) producing adequate sputum volumes (>10 mL/day)
    • Randomize patients into two groups: antibiotic alone (control) versus antibiotic + bromhexine (48 mg/day in divided doses)
  • Administration and Sampling:

    • Administer standardized antibiotic dose orally to both groups
    • Collect sputum samples at baseline and at predetermined intervals post-dose (e.g., 2, 4, 6, 8, 12 hours)
    • Collect matched plasma samples for simultaneous blood concentration determination
  • Sample Processing:

    • Homogenize sputum samples with equal volume of PBS using vortex mixer
    • Centrifuge at 10,000 × g for 15 minutes at 4°C
    • Collect supernatant for antibiotic and phospholipid analysis
  • Analytical Methodology:

    • Extract antibiotics from sputum supernatant using protein precipitation with acetonitrile (1:2 ratio)
    • Analyze antibiotic concentrations using validated UPLC-MS/MS methods
    • Quantify phospholipids using colorimetric or fluorometric assays
    • Calculate sputum-to-plasma concentration ratios for evaluation of penetration enhancement

Data Analysis:

  • Determine pharmacokinetic parameters (C~max~, T~max~, AUC) for antibiotics in sputum
  • Compare phospholipid concentrations between treatment groups
  • Statistical analysis using paired t-tests or ANOVA for multiple comparisons
Protocol 2: In Vitro Assessment of Bromhexine-Antibiotic Synergy Against Bacterial Biofilms

This protocol evaluates the combined effect of bromhexine and antibiotics on bacterial biofilms, particularly relevant for chronic respiratory infections, based on methodologies from recent antimicrobial studies [7].

Materials and Reagents:

  • Bacterial isolates (e.g., E. coli, T. pyogenes from respiratory specimens)
  • This compound solution (prepare stock at 10 mg/mL in sterile water)
  • Antibiotic solutions (prepare according to CLSI guidelines)
  • Mueller-Hinton broth or appropriate culture medium
  • 96-well flat-bottom polystyrene microtiter plates
  • Crystal violet solution (0.1% w/v)
  • Acetic acid (30% v/v)
  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Adjust bacterial suspension to approximately 1×10^6^ CFU/mL in appropriate medium
    • Dispense 200 μL aliquots into 96-well microtiter plates
    • Incubate for 48 hours at 37°C to allow biofilm formation
  • Treatment Application:

    • Prepare serial dilutions of antibiotics with and without subinhibitory concentrations of bromhexine (typically ¼ to ½ MIC)
    • Carefully remove planktonic cells and add 200 μL of treatment solutions to pre-formed biofilms
    • Incubate for additional 24 hours at 37°C
  • Biofilm Quantification:

    • Carefully remove treatment solutions and gently wash biofilms with PBS
    • Fix biofilms with 200 μL of methanol for 15 minutes
    • Discard methanol and air dry plates
    • Stain with 200 μL of 0.1% crystal violet for 5 minutes
    • Wash extensively with distilled water to remove unbound dye
    • Solubilize bound dye with 200 μL of 30% acetic acid
    • Measure optical density at 595 nm using microplate reader
  • Minimum Biofilm Inhibitory Concentration (MBIC) Determination:

    • Define MBIC as the lowest antibiotic concentration that inhibits ≥90% of biofilm growth compared to untreated controls
    • Compare MBIC values for antibiotic alone versus antibiotic + bromhexine combinations

Data Analysis:

  • Calculate percentage biofilm inhibition for each treatment condition
  • Determine fractional inhibitory concentration indices (FICI) to classify interactions (synergy, additive, indifference, or antagonism)
  • Perform statistical analysis using appropriate methods (e.g., student's t-test for paired comparisons)

Research Applications and Clinical Implications

Tuberculosis and Non-Tuberculous Mycobacterial Infections

The combination of bromhexine with rifampin-based regimens represents a promising approach for difficult-to-treat mycobacterial infections. Research indicates that ambroxol (a bromhexine metabolite) induces lung autophagy and significantly enhances rifampin antimycobacterial activity through improved lung tissue penetration [2]. This enhancement is particularly valuable for tuberculosis treatment where tissue penetration barriers often limit antibiotic efficacy, potentially contributing to the development of drug resistance and treatment failures.

The proposed mechanism involves bromhexine-stimulated surfactant production that improves antibiotic distribution throughout caseous granulomas, where traditional antibiotic penetration is often suboptimal. For non-tuberculous mycobacterial (NTM) infections, which frequently exhibit high levels of intrinsic antibiotic resistance, the addition of bromhexine to combination regimens may achieve critical drug concentrations at the infection site that would otherwise be unattainable with standard dosing [2]. This approach could potentially reduce treatment duration or enable more effective regimens for NTM infections, though clinical validation in large-scale trials is still needed.

Resistant Gram-Positive Respiratory Infections

Bromhexine combination therapy shows particular promise for methicillin-resistant Staphylococcus aureus (MRSA) pneumonia when combined with glycopeptide antibiotics like vancomycin [2]. Vancomycin traditionally exhibits limited lung penetration due to its large molecular size and poor tissue distribution, resulting in subtherapeutic concentrations at the infection site despite adequate serum levels. The addition of bromhexine to vancomycin regimens has been shown to improve lung tissue concentrations, potentially converting microbiological treatment failures into successes.

The biofilm-disrupting properties of bromhexine further enhance its utility in device-associated respiratory infections or chronic bronchial infections where biofilm formation creates physical and metabolic barriers to antibiotic efficacy [7]. By reducing mucus viscosity and disrupting biofilm integrity, bromhexine facilitates improved antibiotic access to bacterial populations that would otherwise remain protected from antimicrobial effects. This dual action on both antibiotic pharmacokinetics and bacterial pathophysiology represents a comprehensive approach to challenging respiratory infections.

Chronic Bronchitis and COPD Exacerbations

For patients with chronic bronchitis and COPD experiencing infectious exacerbations, bromhexine-antibiotic combinations address the fundamental pathophysiological barriers present in these conditions, including mucus hypersecretion, impaired mucociliary clearance, and thickened respiratory secretions [1] [6]. The enhanced antibiotic penetration into bronchial secretions ensures adequate drug delivery to the site of infection, while the mucolytic effects facilitate clearance of infectious material and inflammatory mediators.

The combination has demonstrated particular benefit with β-lactam antibiotics such as amoxicillin and cefuroxime, which are commonly used for COPD exacerbations but may have limited penetration into thick respiratory secretions [3] [6]. Clinical evidence suggests that the addition of bromhexine not only improves antibiotic delivery but also reduces symptom duration and potentially decreases the frequency of subsequent exacerbations, though larger controlled studies are needed to confirm these secondary benefits.

Visualization of Mechanisms and Workflows

G Bromhexine Mechanisms in Antibiotic Penetration Enhancement Bromhexine Bromhexine Mucolytic Mucolytic Bromhexine->Mucolytic Activates Surfactant Surfactant Bromhexine->Surfactant Stimulates Autophagy Autophagy Bromhexine->Autophagy Induces Biofilm Biofilm Bromhexine->Biofilm Disrupts MucusThinning MucusThinning Mucolytic->MucusThinning Results in Phospholipid Phospholipid Surfactant->Phospholipid Increases Cellular Cellular Autophagy->Cellular Enhances BarrierReduction BarrierReduction Biofilm->BarrierReduction Causes AntibioticPenetration AntibioticPenetration MucusThinning->AntibioticPenetration Facilitates Phospholipid->AntibioticPenetration Improves Cellular->AntibioticPenetration Promotes BarrierReduction->AntibioticPenetration Enables ImprovedEfficacy ImprovedEfficacy AntibioticPenetration->ImprovedEfficacy Leads to

Figure 1: Multimodal Mechanisms of Bromhexine in Enhancing Antibiotic Efficacy - This diagram illustrates the interconnected pathways through which bromhexine improves antibiotic penetration into respiratory tissues and secretions.

G Experimental Workflow for Bromhexine-Antibiotic Interaction Studies StudyDesign Study Design (Randomized, Controlled) SubjectRecruitment Subject Recruitment (Respiratory Infection Patients) StudyDesign->SubjectRecruitment Informs Administration Drug Administration (Antibiotic ± Bromhexine 48mg/day) SubjectRecruitment->Administration Precedes SampleCollection Sample Collection (Sputum, Plasma, BAL Fluid) Administration->SampleCollection Followed by SampleProcessing Sample Processing (Homogenization, Centrifugation) SampleCollection->SampleProcessing Required for AntibioticAssay Antibiotic Quantification (UPLC-MS/MS) SampleProcessing->AntibioticAssay Prepares for PhospholipidAssay Phospholipid Analysis (Colorimetric/Fluorometric) SampleProcessing->PhospholipidAssay Prepares for DataAnalysis Data Analysis (PK Parameters, Statistical Tests) AntibioticAssay->DataAnalysis Feeds into PhospholipidAssay->DataAnalysis Feeds into

Figure 2: Experimental Workflow for Assessing Bromhexine-Antibiotic Interactions - This workflow diagram outlines the key methodological steps for evaluating the enhancement effects of bromhexine on antibiotic penetration in clinical studies.

Conclusion and Future Directions

This compound represents a promising adjunctive therapy that enhances the efficacy of antibiotic treatment for respiratory infections through multiple complementary mechanisms. The experimental protocols and data summarized in these application notes provide researchers with validated methodologies for further investigating these enhancement effects and optimizing combination therapy approaches.

Future research should focus on several critical areas: First, larger randomized controlled trials are needed to establish the clinical significance of bromhexine-antibiotic combinations in specific patient populations, particularly those with drug-resistant infections or conditions characterized by impaired antibiotic penetration. Second, research should explore optimal dosing strategies for bromhexine when used as an antibiotic enhancer, as current evidence suggests that higher doses than those used for mucolytic effects may be required for maximal enhancement. Third, investigation into the potential of bromhexine to reduce the development of antibiotic resistance through improved infection site pharmacokinetics represents a promising avenue for addressing the global antimicrobial resistance crisis.

The integration of bromhexine into antibiotic treatment regimens offers a potentially valuable approach to overcoming the limitations of current antimicrobial therapies for respiratory infections, particularly in an era of increasing antibiotic resistance and limited development of novel antibacterial agents.

References

Comprehensive Application Notes and Protocols for Bromhexine Hydrochloride Analysis in Biological Fluids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bromhexine Hydrochloride

This compound is a potent mucolytic agent widely used in the treatment of respiratory disorders associated with viscid or excessive mucus. Chemically, it is designated as 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine hydrochloride or N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine hydrochloride [1]. The drug works by activating the synthesis of sialomucin and breaking down mucopolysaccharide fibers, making phlegm less viscous and easier to expectorate [2]. Recently, bromhexine has gained renewed attention due to its potential application in treating respiratory viral infections, including COVID-19, through its inhibition of the serine protease TMPRSS2, which plays a crucial role in viral entry [2].

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value Notes
Oral Bioavailability ~20% Extensive first-pass metabolism [2]
Tmax 0.5 - 1 hour After oral administration [2]
Protein Binding 95-99% Strong affinity to plasma proteins [2]
Volume of Distribution ~7 L/kg (IV) [2] Wide distribution into body tissues
Elimination Half-life 13 - 40 hours Varies between individuals [2]
Primary Elimination Route Urine (85-90%) Mainly as metabolites [2]

The pharmacokinetic profile of bromhexine is characterized by rapid absorption but low oral bioavailability (approximately 20%) due to significant first-pass metabolism [2]. Its active metabolite, ambroxol, contributes to its therapeutic effects. For effective therapeutic drug monitoring and pharmacokinetic studies, sensitive and specific analytical methods are essential, particularly because bromhexine undergoes rapid and extensive metabolism, resulting in low plasma concentrations that require highly sensitive detection techniques [3].

Analytical Techniques for Bromhexine Determination

Chromatographic Methods
2.1.1 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS methods provide superior sensitivity and specificity for determining bromhexine in biological matrices, making them ideal for pharmacokinetic and bioequivalence studies.

  • LC-ESI-MS Method: A validated liquid chromatography-electrospray ionization-mass spectrometry method demonstrates excellent performance for bromhexine quantification in human plasma. The method employs simvastatin as an internal standard and utilizes a Shim-pack ODS column (150 mm × 4.6 mm i.d., 5 μm) with an isocratic mobile phase of methanol-water (98:2, v/v) at a flow rate of 1.5 mL/min. Detection is performed in positive selected ion monitoring (SIM) mode at m/z 264.1 for bromhexine and m/z 441.7 for the internal standard. The method offers a lower limit of quantification (LLOQ) of 0.5 ng/mL with only 250 μL of plasma required, and a short run time of 5.5 minutes per sample [4] [3].

  • UPLC-MS/MS Method: An ultra-performance liquid chromatography-tandem mass spectrometry method has been developed for broiler plasma, demonstrating applicability across species. This method uses an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 35°C with an isocratic mobile phase of acetonitrile and 0.1% formic acid in water (35:65, v/v) at a flow rate of 0.2 mL/min. The mass spectrometer is operated with an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM). Sample preparation involves simple protein precipitation with 0.1% formic acid acetonitrile, followed by dilution and filtration [5].

2.1.2 High-Performance Liquid Chromatography (HPLC)

While less sensitive than MS-based methods, HPLC with UV detection remains valuable for pharmaceutical formulation analysis and impurity profiling.

  • HPLC-UV for Impurity Determination: A validated HPLC method successfully separates this compound from its two major impurities (Impurity B and Impurity C) using a C18 column with an isocratic mobile phase of methanol:water (90:10, v/v) adjusted to pH 2.5 with O-phosphoric acid. The method operates at a flow rate of 1.5 mL/min with column temperature maintained at 40°C, and detection at 240 nm. The total run time is 6 minutes, with linearity ranges of 4.00-40.00 μg/mL for BHX, 0.20-10.00 μg/mL for IMB, and 0.50-10.00 μg/mL for IMC [6].

  • HPLC for Combination Products: A specific HPLC method has been developed for simultaneous estimation of bromhexine and terbutaline in combined dosage forms. The method uses an ODS C8 column (250 × 4.6 mm i.d.; 5 μm) with a mobile phase of phosphate buffer (0.05 M, pH 3):acetonitrile (70:30 v/v) at a flow rate of 1.0 mL/min, with detection at 270 nm. Retention times are approximately 9.85 min for terbutaline and 15.50 min for bromhexine [1].

Spectrophotometric Methods

For less complex matrices or when advanced instrumentation is unavailable, spectrophotometric methods offer practical alternatives.

  • Diazotization-Coupling Method: A simple, rapid, and accurate spectrophotometric method has been developed for determining this compound in pure form and pharmaceutical formulations. The method is based on the reaction of diazotized this compound with 4-chlororesorcinol in a basic sodium hydroxide medium, producing a stable, water-soluble orange-colored azo dye with maximum absorption at 455 nm. The method shows high sensitivity with a molar absorptivity of 43,548 L/mol·cm, LOD of 0.322 μg/mL, and LOQ of 1.073 μg/mL [7].

Table 2: Comparison of Analytical Methods for this compound

Method Matrix LLOQ / Sensitivity Key Advantages Applications
LC-ESI-MS [4] [3] Human plasma 0.5 ng/mL High sensitivity, small sample volume (250 μL), fast run time (5.5 min) Bioequivalence studies, therapeutic drug monitoring
UPLC-MS/MS [5] Broiler plasma Not specified High specificity, simple sample preparation, applicable to various species Veterinary pharmacokinetics
HPTLC-Densitometry [6] Pharmaceutical formulations 0.40 μg/band Cost-effective, simultaneous impurity profiling Quality control of dosage forms
HPLC-UV [6] Pharmaceutical formulations 4.00 μg/mL Robust, precise impurity separation Quality control, stability studies
Spectrophotometric [7] Pure form & formulations 1.073 μg/mL Simple, rapid, no expensive equipment required Routine analysis in resource-limited settings

Detailed Experimental Protocols

Sample Preparation from Biological Fluids
3.1.1 Protocol for LC-MS Analysis of Human Plasma

This protocol is adapted from the bioequivalence study of bromhexine after oral administration of this compound tablets [4] [3].

Materials and Reagents:

  • This compound reference standard (99.1% purity)
  • Internal standard: Simvastatin (99.7% purity)
  • HPLC-grade methanol and water
  • Potassium dihydrogen phosphate and dibasic potassium phosphate (analytical grade)
  • Cyclohexane (analytical grade)
  • Human plasma samples (collected in heparinized tubes)

Equipment:

  • Liquid chromatography system with auto-sampler
  • Mass spectrometer with electrospray ionization source
  • Analytical column: Shim-pack ODS (150 mm × 4.6 mm i.d., 5 μm)
  • Vortex mixer
  • Centrifuge
  • Micro-pipettes

Sample Preparation Procedure:

  • Plasma Sample Collection: Collect blood samples in heparinized tubes and separate plasma by centrifugation at 4,000 × g for 10 minutes. Store plasma at -20°C until analysis.
  • Internal Standard Solution: Prepare a simvastatin working solution in methanol at an appropriate concentration.
  • Extraction: Transfer 250 μL of plasma sample to a clean glass tube. Add 50 μL of internal standard working solution and 100 μL of phosphate buffer (0.1 M, pH 7.0).
  • Liquid-Liquid Extraction: Add 3 mL of cyclohexane to each tube. Vortex mix for 5 minutes, then centrifuge at 3,500 rpm for 10 minutes.
  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute the residue with 100 μL of mobile phase (methanol-water, 98:2, v/v). Vortex mix for 30 seconds and transfer to an autosampler vial.
  • LC-MS Analysis: Inject 10-20 μL into the LC-MS system.
3.1.2 Protocol for UPLC-MS/MS Analysis of Broiler Plasma

This protocol is adapted from pharmacokinetic studies of this compound in broilers [5].

Materials and Reagents:

  • This compound reference standard (99.96% purity)
  • Formic acid (chromatographically pure)
  • Acetonitrile and methanol (chromatographically pure)
  • Purified water
  • Broiler plasma samples

Equipment:

  • UPLC system coupled with tandem quadrupole mass spectrometer
  • Analytical column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
  • Vortex mixer
  • Centrifuge
  • 0.22 μm membrane filters

Sample Preparation Procedure:

  • Plasma Sample Collection: Collect blood samples from the inferior veins of broilers into sodium heparin tubes. Centrifuge at 4,000 × g for 10 minutes to separate plasma. Store on ice or at -80°C until analysis.
  • Protein Precipitation: Transfer 0.5 mL of plasma to a clean tube. Add 1 mL of 0.1% formic acid acetonitrile.
  • Vortexing and Centrifugation: Vortex thoroughly for 2 minutes. Centrifuge at 10,000 × g for 10 minutes.
  • Dilution and Filtration: Transfer 0.3 mL of the supernatant to a new tube. Add 0.7 mL of purified water (total volume 1 mL). Filter through a 0.22 μm membrane filter.
  • UPLC-MS/MS Analysis: Inject 10 μL into the UPLC-MS/MS system.
Instrumental Analysis Conditions
3.2.1 LC-ESI-MS Conditions for Human Plasma Analysis [4] [3]

Chromatographic Conditions:

  • Column: Shim-pack ODS (150 mm × 4.6 mm i.d., 5 μm)
  • Mobile Phase: Methanol-water (98:2, v/v)
  • Flow Rate: 1.5 mL/min
  • Injection Volume: 10-20 μL
  • Run Time: 5.5 minutes

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (positive ion mode)
  • Detection Mode: Selected ion monitoring (SIM)
  • Ions Monitored: m/z 264.1 (bromhexine), m/z 441.7 (internal standard)
  • Drying Gas Flow: 10 L/min
  • Nebulizing Gas Pressure: 40 psi
  • Drying Gas Temperature: 350°C
3.2.2 UPLC-MS/MS Conditions for Broiler Plasma Analysis [5]

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
  • Column Temperature: 35°C
  • Mobile Phase: Acetonitrile (A) and 0.1% formic acid in water (B) (35:65, v/v)
  • Flow Rate: 0.2 mL/min
  • Injection Volume: 10 μL
  • Detection Time: 5 minutes per sample

Mass Spectrometric Conditions:

  • Ionization Source: Electrospray ionization (ESI)
  • Scan Mode: Positive ion scan with multiple reaction monitoring (MRM)
  • Operation: Initially, MS1 mass spectra of the parent ion are obtained through a parent ion scan, followed by an MS2 sub-ion scan.
Method Validation Parameters

For reliable bioanalytical methods, comprehensive validation is essential. The following parameters should be evaluated based on International Conference on Harmonization (ICH) guidelines [6] [1]:

  • Linearity: Construct calibration curves over appropriate concentration ranges (e.g., 0.5-60 ng/mL for LC-MS methods) with correlation coefficients (r²) >0.99.
  • Accuracy and Precision: Evaluate through intra-day and inter-day studies with relative standard deviation (RSD) typically <15% for precision and accuracy within 85-115%.
  • Specificity: Verify that excipients and endogenous plasma components do not interfere with the analyte peak.
  • Recovery: Assess extraction efficiency through comparison of extracted samples with standard solutions.
  • Stability: Evaluate analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Applications in Drug Development and Monitoring

Bioequivalence Studies

The developed LC-MS method has been successfully applied to a bioequivalence study in healthy Chinese volunteers after a single oral administration of 16 mg bromhexine. The method enabled reliable quantification of bromhexine plasma concentrations over 36 hours, demonstrating bioequivalence between test and reference formulations. The sensitivity (LLOQ of 0.5 ng/mL) allowed accurate characterization of the terminal elimination phase, which is crucial for calculating AUC0-∞ and determining bioequivalence [4] [3].

Pharmacokinetic Studies in Animals

The UPLC-MS/MS method has provided valuable insights into bromhexine pharmacokinetics in broilers. After oral administration at 2.5 mg/kg body weight, this compound exhibited slow absorption (Tmax = 1.78 h), incomplete absorption (absolute bioavailability = 20.06% ± 10.84%), wide distribution (Vss = 22.55 ± 13.45 L/kg), and slow elimination (Cl = 1.52 ± 0.38 L/h/kg). The study also revealed gender effects, with better absorption in male broilers compared to females, possibly due to faster blood flow and richer blood volume in males [5].

Therapeutic Drug Monitoring and Impurity Profiling

HPLC methods have been employed for quality control of this compound in pharmaceutical formulations and for monitoring its stability. The ability to separate bromhexine from its process-related impurities (Impurity B and Impurity C) ensures product safety and efficacy. These methods are particularly valuable for assessing product quality during formulation development and for routine quality control in manufacturing [6].

Workflow and Method Development Diagrams

The following diagrams illustrate the experimental workflow and key considerations for method development in this compound analysis.

workflow cluster_prep Sample Preparation Options cluster_detection Detection Techniques SampleCollection Sample Collection (Plasma in heparinized tubes) SamplePrep Sample Preparation SampleCollection->SamplePrep LLE Liquid-Liquid Extraction (Cyclohexane) SamplePrep->LLE PPT Protein Precipitation (0.1% Formic Acid Acetonitrile) SamplePrep->PPT SPE Solid-Phase Extraction SamplePrep->SPE LCMS LC-MS/MS Analysis MS Mass Spectrometry (ESI Positive Mode) LCMS->MS UV UV Detection (240-270 nm) LCMS->UV HPTLC HPTLC Densitometry LCMS->HPTLC DataProcessing Data Processing PKAnalysis Pharmacokinetic Analysis DataProcessing->PKAnalysis LLE->LCMS PPT->LCMS SPE->LCMS MS->DataProcessing UV->DataProcessing HPTLC->DataProcessing

Experimental Workflow for Bromhexine Analysis

considerations Start Method Development Considerations Sensitivity Sensitivity Requirements Start->Sensitivity Matrix Biological Matrix Start->Matrix Equipment Available Equipment Start->Equipment Throughput Sample Throughput Start->Throughput SensOption1 LC-MS/MS Required (LLOQ < 1 ng/mL) Sensitivity->SensOption1 SensOption2 HPLC-UV Sufficient (LLOQ > 1 μg/mL) Sensitivity->SensOption2 MatrixOption1 Plasma/Serum (Complex Matrix) Matrix->MatrixOption1 MatrixOption2 Pharmaceutical Formulations Matrix->MatrixOption2 EquipOption1 LC-MS/MS Available Equipment->EquipOption1 EquipOption2 HPLC-UV Available Equipment->EquipOption2 ThroughputOption1 High Throughput Required Throughput->ThroughputOption1 ThroughputOption2 Standard Throughput Throughput->ThroughputOption2 Recommendation1 Recommended: LC-MS/MS with LLE or PPT SensOption1->Recommendation1 Recommendation2 Recommended: HPLC-UV with Simple Dilution SensOption2->Recommendation2 MatrixOption1->Recommendation1 MatrixOption2->Recommendation2 EquipOption1->Recommendation1 EquipOption2->Recommendation2 ThroughputOption1->Recommendation1 ThroughputOption2->Recommendation2

Method Development Considerations

Conclusion

The analysis of this compound in biological fluids requires sophisticated analytical techniques due to its low plasma concentrations resulting from extensive first-pass metabolism. LC-MS/MS methods provide the necessary sensitivity and specificity for pharmacokinetic studies and therapeutic drug monitoring, with LLOQs as low as 0.5 ng/mL using only 250 μL of plasma. For less demanding applications, such as quality control of pharmaceutical formulations, HPLC-UV and HPTLC methods offer robust and cost-effective alternatives.

The protocols outlined in this document provide comprehensive guidance for researchers developing analytical methods for this compound in various matrices. Proper method validation according to ICH guidelines is essential to ensure reliability and reproducibility of results. As research continues on bromhexine's potential applications in respiratory viral infections, these analytical methods will play a crucial role in understanding its pharmacokinetics and optimizing dosing regimens.

References

Comprehensive Application Notes and Protocols: Forced Degradation Studies of Bromhexine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Importance

Forced degradation studies, also known as stress testing, represent a critical component of pharmaceutical development that provides essential data about the intrinsic stability of drug substances and products. These studies are conducted to identify degradation pathways, elucidate degradation products, and establish degradation mechanisms, thereby supporting the development of stability-indicating analytical methods. For bromhexine hydrochloride (N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine hydrochloride), a widely used mucolytic agent, forced degradation studies are particularly important due to its complex chemical structure containing multiple reactive sites, including aromatic bromine substituents and amine functional groups [1] [2]. The regulatory guidance provided by ICH Q1A(R2) and ICH Q3B(R2) mandates stress testing to demonstrate the selectivity of analytical methods and to identify potential degradation products that may form under various storage conditions [2].

The primary objectives of forced degradation studies for this compound include: (1) identifying likely degradation products under various stress conditions; (2) understanding the degradation pathways and kinetics; (3) developing and validating stability-indicating analytical methods; (4) providing crucial information for formulation development and packaging selection; and (5) establishing degradation product thresholds in accordance with regulatory requirements. These studies form the scientific foundation for setting shelf-life specifications and ensuring drug product quality, safety, and efficacy throughout its lifecycle [3] [2] [4].

Degradation Chemistry and Pathways

This compound contains several structurally vulnerable sites that render it susceptible to degradation under various stress conditions. The molecule features a dibrominated aromatic ring connected to a cyclohexylmethylamine moiety, with both components contributing to its degradation profile. Under acidic conditions, the amine functionality may undergo protonation and subsequent reactions, while alkaline conditions can facilitate hydrolytic cleavage of the molecule. The presence of bromine atoms on the aromatic ring makes the compound susceptible to debromination and oxidation reactions, while the aromatic amine group can be oxidized to form various products [5] [3].

The major degradation pathways for this compound include hydrolysis, oxidation, photolysis, and thermal degradation. Under acidic and basic conditions, hydrolysis occurs predominantly at the methylene bridge connecting the aromatic and cyclohexyl rings, leading to the formation of 2-amino-3,5-dibromobenzaldehyde (Impurity B) and N-methylcyclohexylamine [5] [3]. This aldehyde degradation product can further oxidize to form 2-amino-3,5-dibromobenzoic acid or undergo cyclization reactions. Oxidation stress typically results in the formation of N-oxide derivatives and quinazoline compounds such as 3-cyclohexyl-6,8-dibromo-3,4-dihydroquinazolin-4-one and 3-cyclohexyl-6,8-dibromoquinazoline [5]. Thermal degradation follows pathways similar to hydrolytic degradation but may also include dehydrohalogenation reactions due to the presence of bromine atoms.

Table 1: Major Degradation Products of this compound Under Various Stress Conditions

Stress Condition Degradation Products Chemical Name Structural Features
Acid Hydrolysis Impurity B 2-amino-3,5-dibromobenzaldehyde Aromatic aldehyde
- N-methylcyclohexylamine Secondary amine
Base Hydrolysis Impurity B 2-amino-3,5-dibromobenzaldehyde Aromatic aldehyde
Impurity A 2-amino-3,5-dibromobenzyl alcohol Aromatic alcohol
Oxidation Product 2a 3-cyclohexyl-6,8-dibromo-3,4-dihydroquinazolin-4-one Quinazolinone
Product 2b 3-cyclohexyl-6,8-dibromoquinazoline Quinazoline
Thermal Multiple Similar to acid/base degradation Mixed products
Photolysis Product 3 3-amino-4,6-dibromobenzaldehyde Isomeric aromatic aldehyde
Chlorination - 2-chloro-4,6-dibromoaniline Haloaniline
- 2,4,6-tribromoaniline Trihaloaniline

Recent studies have also investigated the chlorination degradation of this compound in water treatment contexts, revealing the formation of halogenated anilines including 2-chloro-4,6-dibromoaniline and 2,4,6-tribromoaniline [6]. These products are of particular concern due to their potential toxicity and environmental persistence. The degradation kinetics during chlorination follow second-order behavior, with rate constants of 2.03 × 10² M⁻¹s⁻¹ at pH 7.0, indicating relatively fast reaction with chlorine disinfectants [6].

Experimental Protocols for Forced Degradation

Protocol Design and Considerations

Forced degradation studies should be designed to provide comprehensive coverage of potential stress conditions while avoiding excessive degradation that could lead to secondary degradation products. The recommended extent of degradation typically ranges from 5-20% of the main peak, as this provides sufficient degradation products for identification and method validation without overwhelming the analytical system. Studies should be performed at appropriate concentrations (typically 1-10 mg/mL) using active pharmaceutical ingredient (API) alone and in finished formulations to identify potential interactions with excipients [2] [4].

All forced degradation experiments should include proper controls consisting of unstressed samples analyzed alongside stressed samples. The time points for sampling may vary depending on the degradation kinetics, but typically include initial, intermediate, and final time points to capture the progression of degradation. It is essential to quench reactions after the stress period to prevent ongoing degradation during storage and analysis [2].

Detailed Stress Procedures
3.2.1 Acid Hydrolysis
  • Procedure: Prepare a solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a concentration of 1 mg/mL. Add concentrated hydrochloric acid to achieve a final concentration of 0.1-1 M. Heat the solution at 70°C for 24 hours or reflux at 85°C for 8 hours. Withdraw aliquots at appropriate time intervals, cool immediately, and neutralize with equivalent base before analysis [2] [7].

  • Alternative Approach: For more controlled degradation, use milder acid conditions (0.01 M HCl) at elevated temperatures (50-60°C) for extended periods (several days) to avoid complete degradation [3].

3.2.2 Base Hydrolysis
  • Procedure: Prepare a solution of this compound in a suitable solvent at 1 mg/mL. Add sodium hydroxide solution to achieve a final concentration of 0.1-0.5 M. Heat at 70°C for 24 hours or reflux at 85°C for 8 hours. Withdraw aliquots at specific time points, cool immediately, and neutralize with equivalent acid before analysis [2] [7].

  • Safety Note: Strong alkaline conditions may lead to rapid degradation and debromination, so careful monitoring is essential to prevent excessive degradation [3].

3.2.3 Oxidative Degradation
  • Procedure: Prepare a solution of this compound at 1 mg/mL. Add hydrogen peroxide to achieve concentrations ranging from 0.3% to 3.0%. Keep the solution at room temperature for 24 hours or at 40°C for 8 hours. Withdraw aliquots at predetermined times and analyze immediately to prevent ongoing oxidation [2] [4].

  • Alternative Oxidants: For more specific oxidative pathways, consider using tert-butyl hydroperoxide or metal-catalyzed oxidation systems [3].

3.2.4 Photolytic Degradation
  • Procedure: Expose solid this compound and its formulations to UV light (254 nm) and visible light in a photostability chamber. The total exposure should be not less than 200 W·h/m² for UV and 1.2 million lux·h for visible light in accordance with ICH Q1B guidelines. Prepare solutions of the drug substance and expose in quartz cells to assess direct and sensitized photolysis [2] [7].

  • Analysis Points: Sample at intervals corresponding to 25%, 50%, 75%, and 100% of the total recommended light exposure to monitor progressive degradation [2].

3.2.5 Thermal Degradation
  • Solid State: Expose solid this compound to dry heat at 70°C for 30 days in a stability chamber. Sample at weekly intervals to monitor degradation. Include samples with controlled humidity (50-75% RH) to assess moisture effects [5] [2].

  • Solution State: Heat solutions of this compound in various pH buffers at 70°C for 24-72 hours to assess thermal degradation in solution [5].

3.2.6 Chlorination Studies
  • Procedure: Prepare this compound solutions in buffered water (pH 7.0). Add sodium hypochlorite solution at varying molar ratios (1:1 to 1:10 drug:chlorine). Allow reactions to proceed at 25°C for 24 hours with periodic mixing. Quench residual chlorine with excess sodium thiosulfate before analysis [6].

The following workflow diagram illustrates the strategic approach to forced degradation studies for this compound:

Start Start: Bromhexine HCl Sample Preparation StressConditions Apply Stress Conditions Start->StressConditions AcidHydrolysis Acid Hydrolysis 0.1-1M HCl, 70°C StressConditions->AcidHydrolysis BaseHydrolysis Base Hydrolysis 0.1-0.5M NaOH, 70°C StressConditions->BaseHydrolysis Oxidation Oxidative Stress 0.3-3% H₂O₂, RT StressConditions->Oxidation Photolysis Photolysis UV-Vis Light StressConditions->Photolysis Thermal Thermal Stress 70°C Dry/Moist StressConditions->Thermal Analysis HPLC Analysis with Multiple Detection AcidHydrolysis->Analysis BaseHydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Identification Degradant Identification (MS, NMR, IR) Analysis->Identification Validation Method Validation Identification->Validation End Stability-Indicating Method Established Validation->End

Analytical Methods for Monitoring Degradation

HPLC Conditions and Parameters

High-performance liquid chromatography (HPLC) with UV detection is the primary analytical technique for monitoring this compound degradation due to its high sensitivity, excellent resolution, and compatibility with various detection systems. Multiple HPLC methods have been developed and validated specifically for this compound and its degradation products, with key parameters summarized in Table 2 [1] [2] [4].

Table 2: HPLC Methods for Analysis of this compound Degradation Products

Parameter Method 1 [2] Method 2 [1] Method 3 [4] Method 4 [3]
Column Wakosil II C18 (150 × 4.6 mm, 5µm) ODS C8 (250 × 4.6 mm, 5µm) Agilent Eclipse Plus C18 (150 × 4.6 mm, 5µm) C18 (250 × 4.6 mm, 5µm)
Mobile Phase Gradient: Phosphate buffer (pH 3.0) and acetonitrile Isocratic: Phosphate buffer (pH 3): Acetonitrile (70:30) Gradient: 2.5% phosphoric acid (pH 2.3) and acetonitrile Isocratic: 0.1% potassium dihydrogen phosphate (pH 7.0)-acetonitrile (20:80)
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min 1.0 mL/min
Detection Wavelength 248 nm (BHN) and 280 nm (TBN, GFN) 270 nm 248 nm (bromhexine) and 272 nm (enrofloxacin) 245 nm
Injection Volume 10 µL 20 µL 10-20 µL 10 µL
Retention Time of Bromhexine ~11-15 minutes 15.50 minutes ~8-12 minutes ~10-12 minutes
Runtime 40 minutes 20 minutes 21 minutes 30 minutes
Method Validation

Forced degradation studies require thoroughly validated analytical methods to ensure reliability and accuracy of results. The HPLC methods for this compound degradation products should be validated according to ICH/VICH guidelines for the following parameters [1] [2] [4]:

  • Specificity: The method should effectively separate this compound from all degradation products and any co-formulated drugs. Resolution between closely eluting peaks should be greater than 2.0, and peak purity should be demonstrated using photodiode array detection.

  • Linearity: Linear calibration curves should be established over the range of 0.001-0.06 mg/mL for this compound and its degradation products, with correlation coefficients (R²) greater than 0.999.

  • Accuracy: Recovery studies should demonstrate accuracy of 98-102% for the API and 90-110% for degradation products at various concentration levels.

  • Precision: System precision should have RSD ≤ 1% for peak areas, and method precision should have RSD ≤ 2% for replicate analyses.

  • Limit of Detection (LOD) and Quantitation (LOQ): LOD values as low as 0.0011 mg/mL and LOQ values of 0.0029-0.0011 mg/mL have been reported, which are well below the identification thresholds of 0.1-0.5% [4].

  • Robustness: The method should withstand small, deliberate variations in mobile phase composition, pH, temperature, and flow rate without significant impact on system suitability parameters.

Data Interpretation and Kinetic Analysis

Quantitative Degradation Results

Forced degradation studies of this compound under various stress conditions typically yield characteristic degradation profiles that can be quantified using validated HPLC methods. The extent of degradation varies significantly depending on the stress intensity and duration, with some conditions producing more extensive degradation than others. The table below summarizes typical degradation ranges observed under different stress conditions based on published studies [5] [6] [2].

Table 3: Quantitative Degradation Data for this compound Under Various Stress Conditions

Stress Condition Conditions Duration % Degradation Major Degradation Products
Acid Hydrolysis 0.1-1 M HCl, 70°C 24-72 hours 10-25% Impurity B (5-15%), N-methylcyclohexylamine (2-8%)
Base Hydrolysis 0.1-0.5 M NaOH, 70°C 24-72 hours 15-30% Impurity B (8-18%), Impurity A (3-10%)
Oxidation 0.3-3% H₂O₂, RT 24 hours 5-20% Quinazoline derivatives (3-12%)
Photolysis UV (254 nm) + visible 200 W·h/m² + 1.2 million lux·h 5-15% Isomeric benzaldehyde (2-8%)
Thermal (Solid) 70°C, dry heat 30 days <5% Multiple minor products (<1% each)
Thermal (Solution) 70°C, aqueous 24-72 hours 10-20% Similar to acid/base degradation
Chlorination 1:10 molar ratio, pH 7 24 hours >90% Haloanilines (15-25% yield)
Degradation Kinetics and Parameters

The degradation kinetics of this compound follow pseudo-first-order behavior under most stress conditions, with the rate increasing with temperature and stressor concentration. For chlorination reactions, second-order kinetics have been observed, with first-order dependence on both bromhexine and chlorine concentrations [6]. The kinetic parameters provide important information for predicting shelf-life and understanding degradation mechanisms.

The activation energy for thermal degradation of this compound has been reported in the range of 70-90 kJ/mol, indicating moderate temperature sensitivity. Studies have estimated that crystalline this compound remains stable for more than 10 years under normal storage conditions, while aqueous solutions may have a shorter stability period of approximately 5 years [5]. The degradation rate increases significantly in solution compared to the solid state, highlighting the importance of moisture control in formulation and packaging.

Regulatory Considerations and Applications

Implications for Pharmaceutical Development

Forced degradation studies provide critical information for pharmaceutical development beyond regulatory compliance. The identification of major degradation products informs formulation strategies to enhance stability, such as the use of antioxidants, pH modification, moisture-proof packaging, and light-protective containers. For this compound, the particular susceptibility to hydrolytic degradation suggests that lyophilized formulations or solid dosage forms with minimal moisture content would provide enhanced stability compared to aqueous solutions [5] [8].

The development of stability-indicating methods based on forced degradation data ensures that quality control laboratories can effectively monitor product stability throughout its shelf-life. These methods must be capable of separating and quantifying all relevant degradation products that may form under recommended storage conditions. The analytical methods should be validated according to ICH/VICH guidelines and incorporated into the quality control testing protocol for release and stability testing [2] [4].

Environmental and Toxicological Considerations

Recent research has highlighted the environmental transformation of this compound during water chlorination, with the formation of halogenated disinfection byproducts (DBPs) including 2-chloro-4,6-dibromoaniline and 2,4,6-tribromoaniline [6]. These aromatic DBPs are of concern due to their potential persistence and toxicity in aquatic environments. The bromine atoms in this compound serve as bromine sources that promote the formation of brominated DBPs, with brominated trihalomethane (Br-THM) yields as high as 37.8% [6].

These findings have implications for the environmental risk assessment of this compound and suggest that wastewater from pharmaceutical manufacturing may require specialized treatment to minimize the formation of hazardous transformation products. From a toxicological perspective, the identification of degradation products enables assessment of their potential biological activities and establishment of appropriate control strategies based on toxicity data when available.

Conclusion

Forced degradation studies represent an essential component of the pharmaceutical development process for this compound, providing critical insights into degradation pathways, products, and mechanisms. The protocols outlined in this document enable systematic evaluation of drug substance stability under a range of stress conditions, supporting the development of robust formulations and stability-indicating analytical methods. The experimental approaches and analytical methods described can be adapted to specific development needs while maintaining compliance with regulatory expectations.

The comprehensive understanding of this compound degradation behavior facilitates the design of stable dosage forms and appropriate storage conditions, ultimately ensuring that patients receive safe, effective, and high-quality medication throughout the product's shelf-life. As regulatory requirements continue to evolve and analytical technologies advance, forced degradation studies will remain a cornerstone of pharmaceutical quality by design and risk management strategies.

References

Bromhexine hydrochloride content uniformity testing

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Techniques for Content Uniformity

For precise and accurate content uniformity testing of BHX in solid dosage forms, chromatographic methods are superior due to their specificity and ability to separate the active ingredient from excipients and impurities.

Method Key Parameters Application & Notes

| HPLC [1] [2] | Column: ODS C8 (250 x 4.6 mm, 5 µm) or C18. Mobile Phase: Phosphate buffer (pH 3):Acetonitrile (70:30, v/v) or Methanol:Water (90:10, v/v, pH 2.5). Flow Rate: 1.0 - 1.5 mL/min. Detection: UV at 240 nm [2] or 270 nm [1]. Retention Time (BHX): ~6 [2] to 15.5 minutes [1]. | High specificity; suitable for quantifying BHX in the presence of its impurities (Impurity B and C) [2] or other drugs in combination products [1]. | | HPTLC-Densitometry [2] | Stationary Phase: Silica gel plates. Mobile Phase: Hexane:Acetone:Ammonia solution (9:0.5:0.08, by volume). Detection: UV scanning at 240 nm. Linearity: 0.40-10.00 µg/band for BHX. | A simpler, cost-effective alternative to HPLC; allows for parallel analysis of multiple samples, increasing throughput. |

The following workflow generalizes the content uniformity testing process using HPLC, which can be adapted based on specific formulation requirements.

cluster_hplc HPLC Conditions start Start Content Uniformity Test sample_prep Sample Preparation: • Powder individual tablets • Accurately weigh powder equivalent to one dose • Extract with mobile phase via ultrasonication • Filter and dilute start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis cluster_hplc cluster_hplc hplc_analysis->cluster_hplc cond1 Column: C8 or C18 cond2 Mobile Phase: Buffer:ACN (e.g., 70:30) cond3 Detection: UV @ 240-270 nm cond4 Flow Rate: 1.0-1.5 mL/min data_calc Data Calculation & Acceptance Criteria Evaluation end End: Report Results data_calc->end cluster_hplc->data_calc

Detailed Experimental Protocols

Protocol 1: HPLC for Content Uniformity and Impurity Detection

This method is validated for determining BHX in the presence of its two major impurities [2].

  • Instrumentation: HPLC system with UV/VIS detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and data acquisition software.
  • Chromatographic Conditions:
    • Mobile Phase: Methanol:Water (90:10, v/v). Adjust the pH to 2.5 with O-phosphoric acid.
    • Flow Rate: 1.5 mL/min.
    • Column Temperature: 40°C.
    • Detection Wavelength: 240 nm.
    • Injection Volume: 20 µL.
    • Run Time: ~6 minutes.
  • Standard Solution Preparation:
    • Accurately weigh about 10 mg of BHX reference standard into a 10 mL volumetric flask.
    • Dissolve and make up to volume with the mobile phase to obtain a 1000 µg/mL stock solution.
    • Further dilute aliquots of this stock solution with the mobile phase to prepare working standards in the range of 4.00-40.00 µg/mL.
  • Test Sample Preparation:
    • For content uniformity, individually powder at least 10 tablets.
    • Accurately weigh a portion of the powder equivalent to one dose of BHX (e.g., 8 mg) and transfer to a suitable volumetric flask (e.g., 100 mL).
    • Add about 75% of the mobile phase, sonicate for 15-20 minutes with occasional shaking to dissolve the API, and cool to room temperature.
    • Dilute to volume with the mobile phase and mix well.
    • Filter a portion of the solution through a 0.45 µm or 0.2 µm membrane filter, discarding the first few mL of the filtrate.
    • Further dilute the filtrate quantitatively with the mobile phase to obtain a final concentration within the linear range of the method (e.g., ~25 µg/mL).
  • Procedure: Inject the standard and test solutions separately. Measure the peak areas and calculate the content of BHX in each tablet using the calibration curve.
Protocol 2: Sample Preparation for Orodispersible Tablets (ODTs)

This protocol is tailored for modern ODT formulations, which can be sensitive to processing [3].

  • Procedure:
    • Weigh and Powder: Accurately weigh individual orodispersible tablets. Gently powder each tablet individually without significant pressure that might cause compaction or loss.
    • Transfer: Quantitatively transfer the entire powdered sample to a volumetric flask.
    • Extract: Add a sufficient volume of the mobile phase (as specified in the HPLC protocol) to the flask. Use ultrasonication for approximately 15-20 minutes to ensure complete extraction of BHX from the co-processed excipients.
    • Dilute and Filter: Allow the solution to return to room temperature. Dilute to volume with the mobile phase and mix. Filter through a 0.45 µm membrane filter before HPLC injection.

Formulation Considerations for Testing

The formulation of the dosage form can significantly impact the sample preparation and analysis.

  • Co-processed Excipients: Modern ODTs often use co-processed excipients like F-Melt, Ludiflash, or Pharmaburst 500 to achieve fast disintegration and good mechanical strength [3]. The sample preparation protocol must ensure complete extraction of BHX from these complex matrices, which is why ultrasonication is recommended.
  • Polymer-based Prolonged-Release Minitablets: For sustained-release formulations containing polymers like HPMC or sodium alginate, the dissolution test is critical for release rate characterization [4]. However, for content uniformity testing, the sample preparation must be robust enough to ensure the complete extraction of the API from the polymeric matrix.

Method Validation Parameters

Any analytical method used for content uniformity must be validated. The following table summarizes the key validation parameters and typical results for the described HPLC method, based on ICH guidelines [1] [2].

Validation Parameter Results for HPLC Method
Linearity Demonstrated over a range of 4.00-40.00 µg/mL [2] (or 15-55 µg/mL [1]). Correlation coefficient (r²) > 0.999 is expected.
Accuracy (Recovery) Close to 100% (e.g., 99.35% for BHX in a combination tablet) [1].
Precision Low Relative Standard Deviation (RSD) for both intra-day and inter-day variations (e.g., < 2%) [1].
Specificity No interference from tablet excipients or known impurities (Impurity B and C), with well-resolved peaks [2].
LOD/LOQ LOD and LOQ were adequately determined, confirming method sensitivity for detecting impurities and quantifying the API [2].
Robustness The method remains unaffected by small, deliberate variations in chromatographic conditions (e.g., mobile phase pH, flow rate) [1].
Solution Stability BHX solutions in the mobile phase were found to be stable for at least 72 hours under refrigeration and at room temperature [1].

Key Takeaways for Professionals

  • Method of Choice: HPLC is the most robust, specific, and widely used technique for the content uniformity testing of BHX, especially when monitoring for impurities.
  • Sample Preparation is Critical: The use of ultrasonication during extraction is highly effective, particularly for complex formulations like ODTs and sustained-release minitablets.
  • Validation is Mandatory: The method must be fully validated per ICH guidelines to ensure that the results are reliable and meet regulatory standards for drug product quality control.

References

Compendium of HPLC Methods for Impurity Profiling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes three validated HPLC methods suitable for the separation and quantification of bromhexine hydrochloride from its impurities and degradation products.

Method Focus Key Chromatographic Conditions Analytes & Impurities Separated Linear Range

| Method 1: Determination with Two Major Impurities [1] | Column: C18 Mobile Phase: Methanol:Water (90:10, v/v), pH 2.5 with O-phosphoric acid Flow Rate: 1.5 mL/min Temperature: 40°C Detection: 240 nm | Bromhexine HCl (BHX) Impurity B (IMB) Impurity C (IMC) | BHX: 4.00-40.00 μg/mL IMB: 0.20-10.00 μg/mL IMC: 0.50-10.00 μg/mL | | Method 2: Stability-Indicating for Cough Syrup [2] | Column: Wakosil II C18 (150 x 4.6 mm, 5µm) Mobile Phase: Gradient of Phosphate Buffer (pH 3.0) and Acetonitrile Flow Rate: 1.0 mL/min Detection: 248 nm (for BHX) | Bromhexine HCl (BHN) Guaifenesin Terbutaline Sulphate Their respective impurities and degradation products | Specific to impurity; calibration solutions from 0.5 to 20.0 μg/mL for impurities. | | Method 3: Analysis with Guaifenesin and Salbutamol [3] | Column: X-Bridge C18 (250 x 4.6 mm, 5 µm) Mobile Phase: 0.05M Disodium Hydrogen Phosphate (pH 3):Methanol (40:60, v/v) with 0.3% triethylamine Flow Rate: Not specified Detection: 225 nm Run Time: <10 min | Bromhexine (BR) Salbutamol (SAL) Guaiafenesin (GUF) Guaiacol (GUL, toxic impurity of GUF) | 2–50 μg/mL for all three active drugs |

Frequently Asked Questions & Troubleshooting

Here are solutions to some common problems you might encounter during your HPLC analysis.

How can I resolve poor peak shape or resolution for Bromhexine?
  • Problem: Peak tailing or insufficient separation from impurities.
  • Solutions:
    • Mobile Phase pH and Modifiers: The methods successfully use acidic mobile phases (pH 2.5-3.0) adjusted with O-phosphoric acid [1] [2]. One method also adds 0.3% triethylamine as a tailing suppressor, which can be highly effective for analyzing amine compounds like bromhexine [3].
    • Column Temperature: Controlling the column temperature, such as at 40°C, can improve peak shape and retention time consistency [1].
What should I do if I find an unknown impurity?
  • Problem: An unidentified peak appears in the chromatogram, especially in stability samples or specific formulations.
  • Solutions:
    • Cross-reference known impurities: Compare the retention time with known impurities. The British Pharmacopoeia specifies several, including Impurity B (2-Amino-3,5-dibromo-benzaldehyde) and Impurity C (2-[[Cyclohexyl(methyl)amino]methyl]aniline) [1] [4].
    • Investigate Drug-Excipient Interactions: A 2024 study identified a new impurity, N-carboxymethyl bromhexine, formed between bromhexine and tartaric acid in the presence of Fe³⁺ ions [5]. If your formulation contains tartaric acid, this is a likely suspect.
    • Employ LC-MS: For definitive identification, use Liquid Chromatography-Mass Spectrometry (LC-MS) to characterize the unknown impurity's structure [5].
How can I ensure my method is stability-indicating?
  • Problem: The method must reliably separate bromhexine from its degradation products.
  • Solutions:
    • Perform Forced Degradation: Stress the drug substance under conditions of acid, base, oxidation, heat, and UV light as per ICH guidelines [2]. A true stability-indicating method should be able to resolve the main peak from all degradation peaks without interference.
    • Verify Specificity: The method from [2] demonstrates specificity by successfully resolving bromhexine from impurities generated from guaifenesin and terbutaline in a complex syrup matrix.

Experimental Protocol: A Recommended Workflow

Based on the gathered methods, here is a robust workflow for starting your impurity profiling. The following diagram outlines the key stages of the investigation.

G Start Start: Impurity Investigation A Method Setup & System Suitability Start->A Select HPLC method B Perform Forced Degradation A->B Validate separation C Analyze Sample & Detect Impurities B->C Confirm method is stability-indicating D Identify Unknown Impurities C->D If unknown peaks are found E Report & Conclude C->E If only known impurities D->E Propose structure & mechanism

Step-by-Step Procedure (Adapted from multiple sources) [1] [2] [6]:

  • Sample Preparation:

    • Test Solution: Accurately weigh about 50 mg of this compound and dissolve in 10 mL of methanol to get a concentration of 5 mg/mL [6].
    • Reference/Impurity Solutions: Prepare solutions of known impurities (e.g., Impurity B and C) at a concentration of approximately 0.0005% w/v for specificity and quantitation limits testing [6].
  • Chromatographic System:

    • Column: A C18 column (e.g., 150-250 mm x 4.6 mm, 3-5 µm particle size).
    • Mobile Phase: Methanol and water in a ratio of 90:10 (v/v), with the pH adjusted to 2.5 with O-phosphoric acid [1]. Alternatively, a phosphate buffer-acetonitrile gradient can be used for more complex mixtures [2].
    • Flow Rate: 1.0 - 1.5 mL/min.
    • Detection Wavelength: 240-248 nm is commonly used [1] [6].
    • Injection Volume: 10-20 µL.
    • Column Temperature: 40°C [1].
  • System Suitability Test: Before analysis, ensure the system is suitable. A critical parameter is the resolution between bromhexine and a key impurity (e.g., Impurity C), which should be not less than 12.0 [6].

References

Bromhexine hydrochloride degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Identified Degradation Products of Bromhexine Hydrochloride

The following table summarizes the known degradation products of this compound (BRM) as identified in the literature.

Degradation Product Name / Identifier Condition for Formation Structural Information
3-cyclohexyl-6,8-dibromo-chinazoline-4-one [ [1] Acidic or neutral aqueous solutions (refluxed) Structure determined via MS, UV, and IR analysis
3-cyclohexyl-6,8-dibromo-chinazoline [ [1] Acidic or neutral aqueous solutions (refluxed) Structure determined via MS, UV, and IR analysis
3-amino-4,6-dibromo-benzaldehyde [ [1] Acidic or neutral aqueous solutions (refluxed) Structure determined via MS, UV, and IR analysis
N-Methylcyclohexylamine (suspected) [ [1] Acidic or neutral aqueous solutions (refluxed) Structure proposed based on analysis
Up to 5 unspecified impurities [ [2] Forced degradation (specific conditions not detailed) Detected via HPLC alongside Enrofloxacin impurities

HPLC Method for Separation and Identification

For the simultaneous identification and quantification of Bromhexine HCl and its related substances, the following validated HPLC method can be employed. This method is also suitable for analyzing Bromhexine in combination with other APIs, such as Enrofloxacin [ [2]].

Parameter Specification
Objective Separation, identification, and quantification of related substances and degradation products.
Column Agilent Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)

| Mobile Phase | FMA: 2.5% phosphoric acid, pH adjusted to 2.3 with triethylamine FMB: Acetonitrile Mode: Gradient | | Gradient Program | • Start: 85% FMA, 15% FMB • 14.2 min: 55% FMA, 45% FMB • 15.2 min: 55% FMA, 45% FMB (isocratic) • 21 min: Re-equilibration to initial conditions | | Flow Rate | 0.7 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 248 nm (for Bromhexine and its impurities) | | Injection Volume | 5 µL | | Sample Solvent | Dilution solution (10% glacial acetic acid in water) | | Key Validation Data | • Linearity for BRM: 0.001125–0.005625 mg/mL • LOQ for BRM: 0.001103 mg/mL • Recovery: ~102.9% |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies help in identifying the intrinsic stability of a molecule and its degradation pathways. Below is a general workflow and a detailed strategy based on established practices [ [3]].

Start Start Forced Degradation Stress Apply Stress Conditions Start->Stress Hydrolysis Hydrolysis Stress->Hydrolysis Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photolytic Photolytic Stress->Photolytic Conditions Define Conditions: - Time Points - Temperature - Concentrations Stress->Conditions Analyze Analyze Samples Evaluate Evaluate Results Analyze->Evaluate Hydrolysis->Analyze Oxidation->Analyze Thermal->Analyze Photolytic->Analyze

A recommended strategy for forced degradation is outlined in the table below. Aim for 5-20% degradation to generate meaningful data without causing over-degradation [ [3]].

Stress Condition Recommended Initial Protocol Sample Time Points Notes & Adjustments
Acid Hydrolysis 0.1 M HCl 1, 3, 5 days Temperature: 40°C or 60°C. If no degradation, increase to 1 M HCl.
Base Hydrolysis 0.1 M NaOH 1, 3, 5 days Temperature: 40°C or 60°C.
Oxidative Degradation 3% H₂O₂ 1, 3, 5 days Temperature: 25°C or 60°C.
Thermal Degradation (Solid) 60°C / 80°C 1, 3, 5 days Can include humidity (e.g., 75% RH).
Photolytic Degradation Expose to 1x and 3x ICH light conditions 1, 3, 5 days For solid drug substance or in solution.

Frequently Asked Questions & Troubleshooting

  • What is a reasonable amount of degradation to target? A degradation of 5% to 20% is generally accepted for validating stability-indicating methods. Approximately 10% degradation is often considered optimal [ [3]].

  • The recommended conditions are not causing degradation. What should I do? Systematically increase the stress severity. For hydrolysis, you can increase the acid/base concentration (e.g., to 1 M HCl) or raise the temperature. For oxidation, you can try a higher concentration of H₂O₂ (e.g., up to 30%) or a longer exposure time [ [3]].

  • Why is it important to test at multiple time points? Testing at early intervals (e.g., 2, 5, 8, 24 hours) helps distinguish primary degradation products from secondary ones that form later, which is crucial for accurately determining the degradation pathway [ [3]].

  • What concentration of drug should I use for the study? It is recommended to start with a concentration of 1 mg/mL. This helps ensure that even minor degradation products are detectable. For some specific degradation pathways (e.g., polymerization), studies should also be conducted at the concentration expected in the final formulation [ [3]].

References

Bromhexine hydrochloride stability alkaline pH

Author: Smolecule Technical Support Team. Date: February 2026

Bromhexine Hydrochloride Stability Profile

The table below summarizes key stability data from research, which is crucial for understanding its behavior in alkaline environments.

Property/Condition Findings Reference
General pH Stability Maximum stability in acidic pH range. Undergoes base-catalyzed hydrolysis at pH above 7. [1]
Degradation Rate in Alkaline pH The degradation rate increases significantly in neutral to basic conditions. The hydrolysis rate order is: 2-N-L-prolyl-bromhexine HCl > 2-N-glycyl-bromhexine HCl > 2-N-L-alanyl-bromhexine HCl. [1]
Identified Degradation Products Various degradation products have been identified, including 3-cyclohexyl-6,8-dibromo-chinazoline-4-one, 3-cyclohexyl-6,8-dibromo-chinazoline, and 3-amino-4,6-dibromo-benzaldehyde. [2] [3]
pKa Value A pKa value of approximately 4.3 (spectrophotometric) and 5.5 (electrochemical) has been reported, indicating protonation-deprotonation equilibrium. [3]

Experimental Protocols for Stability Assessment

Here are detailed methodologies for conducting forced degradation studies and analyzing this compound and its related substances.

Forced Degradation Study Protocol

This method helps identify degradation products and study degradation pathways under various conditions, including alkaline pH [4].

  • Materials: Bromhexine HCl standard, 0.1 N NaOH, 0.1 N HCl, 3% H₂O₂, solvents, and a heating bath.
  • Equipment: HPLC system with a C18 column and a UV detector.
  • Procedure:
    • Prepare a stock solution of this compound.
    • For alkaline hydrolysis, mix an aliquot of the stock solution with 0.1 N NaOH to achieve a specific concentration.
    • Heat the solution at 60°C for 30 minutes to accelerate degradation.
    • Neutralize the solution and analyze it using the HPLC method described below.
    • Compare the chromatogram with a control sample to identify new peaks (degradation products).
HPLC Method for Identification and Quantification

This method separates and quantifies this compound and its related substances or degradation products [4].

  • Column: Agilent Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm)
  • Mobile Phase A: 2.5% (v/v) phosphoric acid, pH adjusted to 2.3 with triethylamine
  • Mobile Phase B: Acetonitrile
  • Gradient Elution: Use a gradient program with a total run time of 21 minutes.
  • Detection: UV detection at 248 nm for this compound.
  • Key Parameters: The method can separate up to 7 impurities related to bromhexine HCl. The Limit of Quantification (LOQ) for bromhexine HCl is 0.001103 mg/mL.

Bromhexine Degradation Pathway

The following diagram illustrates the primary degradation pathways of this compound under different stress conditions, based on the identified degradation products.

Frequently Asked Questions (FAQs)

Q1: Why does this compound degrade faster in alkaline pH? Bromhexine undergoes base-catalyzed hydrolysis [1]. The molecule has amide and amine functional groups that are susceptible to nucleophilic attack by hydroxide ions (OH⁻) in basic environments, leading to the cleavage of chemical bonds.

Q2: What are the critical factors to control during formulation to prevent degradation?

  • pH Control: Maintain the formulation in an acidic pH range for maximum stability [1].
  • Excipient Selection: Be cautious with excipients like tartaric acid. In the presence of metal ion catalysts (e.g., Fe³⁰⁺), tartaric acid can degrade into reactive compounds (like dihydroxyfumaric acid) that subsequently react with bromhexine, forming new impurities [5].
  • Metal Ions: Control and minimize metal ion impurities (e.g., from containers or raw materials) as they can catalyze degradation reactions [5].
  • Stabilizers: Consider using cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) as stabilizers in liquid formulations to form inclusion complexes and enhance solubility and stability [6].

Q3: How can I improve the solubility of bromhexine without compromising its stability? Research has explored several strategies:

  • Amino Acid Prodrugs: Synthesizing prodrugs like 2-N-L-alanyl-bromhexine hydrochloride has shown significantly improved solubility and maintained stability, especially in acidic conditions [1].
  • Multicomponent Crystals: Forming a fumarate salt crystal of bromhexine has demonstrated both improved thermal stability and enhanced water solubility [7].

References

Bromhexine hydrochloride method validation robustness testing

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

Here are answers to common questions and issues you might encounter during the robustness testing of your Bromhexine Hydrochloride method.

Q1: What are the critical method parameters to test for robustness in a Bromhexine HCl HPLC method? Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters. The following table summarizes key parameters to test based on established methods [1] [2]:

Parameter Variation Typically Tested Observed Impact & Acceptance Criteria
Mobile Phase pH ± 0.1 to 0.2 units [1] Alters retention time and peak shape; resolution from critical impurities should remain ≥ 2.0 [3].
Organic Modifier ± 2-3% absolute composition [1] Can significantly change retention time; system suitability criteria must still be met.
Flow Rate ± 0.1 mL/min [1] Affects retention time and backpressure; retention time shifts should be minimal.
Column Temperature ± 2-5°C [2] Can influence separation efficiency; peak shape and resolution must remain acceptable.
Different C18/ODS Columns Different manufacturers or lots [1] Verifies method specificity; resolution from known impurities must be maintained [3].

Q2: How do I troubleshoot poor resolution between Bromhexine and its known impurities? Poor resolution can risk inaccurate quantification. Here is a logical troubleshooting path, visualized in the diagram below.

G Start Poor Resolution Observed CheckMobilePhase Check Mobile Phase pH Start->CheckMobilePhase AdjustOrganic Adjust Organic Modifier % CheckMobilePhase->AdjustOrganic if small pH changes are ineffective EvaluateColumn Evaluate Column Selectivity CheckMobilePhase->EvaluateColumn if pH is correct AdjustOrganic->EvaluateColumn CheckTemp Check/Optimize Column Temperature EvaluateColumn->CheckTemp End Resolution ≥ 2.0 CheckTemp->End

Figure 1: A logical workflow for troubleshooting poor resolution between Bromhexine and its impurities.

  • Confirm Mobile Phase Preparation: Precisely buffer the aqueous component. A study using a phosphate buffer (pH 3.0) showed excellent separation of Bromhexine from its impurities [1] [2]. Even a ±0.1 unit pH change can drastically alter the ionization state of compounds and their interaction with the stationary phase.
  • Optimize Organic Modifier Ratio: Fine-tune the ratio of organic solvent (e.g., acetonitrile or methanol) to buffer. A method using methanol:water (90:10, v/v) achieved a rapid 6-minute analysis for Bromhexine and two impurities [2].
  • Try a Different C18 Column: Columns from various manufacturers have differences in silica base, bonding chemistry, and carbon load, which can significantly impact selectivity and resolution [1].
  • Adjust Column Temperature: Controlling and slightly optimizing the column temperature (e.g., 40°C) can improve peak shape and separation efficiency [2].

Q3: What system suitability criteria must my robustness test injections meet? Even under varied conditions, the method must pass system suitability tests to be considered robust. The following criteria should be applied [3]:

  • Resolution (Rs): Resolution between Bromhexine and the closest eluting impurity should typically be not less than 2.0.
  • Tailing Factor (T): Should be within specified limits (e.g., NMT 2.0) to ensure a symmetric peak for accurate integration.
  • Theoretical Plates (N): A minimum number (e.g., NLT 2000) to ensure sufficient column efficiency [3].
  • Relative Standard Deviation (RSD): For replicate injections of a standard, the RSD of peak area and retention time should typically be NMT 2.0% [3].

Detailed Experimental Protocols

Protocol 1: Robustness Testing for an HPLC-UV Method

This protocol is adapted from validated methods for the analysis of Bromhexine HCl [1] [2].

  • Objective: To demonstrate that the analytical method remains unaffected by small, deliberate variations in chromatographic conditions.
  • Materials and Equipment:
    • HPLC system with UV/VIS detector, variable wavelength or DAD.
    • Columns: At least two different lots or brands of C8 or C18 columns (e.g., 250 mm x 4.6 mm, 5 µm).
    • Chemicals: Bromhexine HCl working standard, its impurity standards (e.g., Impurity B and C), HPLC-grade water, acetonitrile, methanol, potassium dihydrogen phosphate, ortho-phosphoric acid.
  • Chromatographic Conditions:
    • Mobile Phase A: 0.05 M Phosphate buffer, pH 3.0 (adjusted with ortho-phosphoric acid).
    • Mobile Phase B: Acetonitrile or Methanol.
    • Gradient/Isocratic: Isocratic, Phosphate Buffer:Acetonitrile (70:30, v/v) or Methanol:Water (90:10, v/v) [1] [2].
    • Flow Rate: 1.0 mL/min or 1.5 mL/min.
    • Detection Wavelength: 240 nm or 248 nm [3] [2].
    • Injection Volume: 10-20 µL.
    • Column Temperature: 40°C.
  • Robustness Variations: For each parameter variation, inject a system suitability solution and a test solution spiked with known impurities. The table below outlines a testing plan.
Parameter Normal Condition Variation 1 Variation 2
Mobile Phase pH 3.0 2.9 3.1
Organic % 30% B 28% B 32% B
Flow Rate 1.0 mL/min 0.9 mL/min 1.1 mL/min
Column Temp. 40°C 35°C 45°C
Column Brand Brand A (primary) Brand B (alternate) -
  • Data Analysis: For each varied condition, calculate and report the system suitability parameters (Resolution, Tailing Factor, Theoretical Plates, RSD of retention time and area). Compare these results against the predefined acceptance criteria.

Protocol 2: Forced Degradation Study (Stress Testing)

Forced degradation studies help validate the specificity of a method and identify potential impurities.

  • Objective: To subject Bromhexine HCl samples to various stress conditions and demonstrate that the analytical method can separate the analyte from its degradation products.
  • Stress Conditions:
    • Acidic Hydrolysis: Treat sample with 0.1 M HCl at 60°C for 1-8 hours.
    • Alkaline Hydrolysis: Treat sample with 0.1 M NaOH at 60°C for 1-8 hours.
    • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 1-8 hours.
    • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.
    • Photodegradation: Expose solid drug substance to UV light (e.g., 1.2 million lux hours).
  • Analysis: After stress, dilute and neutralize the samples as needed. Analyze them using the chromatographic conditions from Protocol 1. The method should be able to resolve Bromhexine peak from all degradation peaks, proving its stability-indicating power.

References

Bromhexine Hydrochloride: Excipient Compatibility Overview

Author: Smolecule Technical Support Team. Date: February 2026

Excipient Category Specific Excipient Compatibility Profile & Key Findings Primary Risk / Benefit Recommended Action
Acidic Stabilizers Tartaric Acid Incompatible: Forms "N-carboxymethyl bromhexine" impurity in presence of Fe³⁺ [1] [2] High Risk: Impurity forms via metal-ion catalysis; increases over time in stability studies [1] [2] Avoid combination; control Fe³⁺ elemental impurities; monitor for impurity.
Solubilizing Agents Sulfobutylether-β-Cyclodextrin (SBE-β-CD) Compatible & Beneficial: Most effective at solubilizing Bromhexine. 100mM solution solubilized 61mM of drug [3] [4]. High Benefit: Significantly increases aqueous solubility; shows good biocompatibility [3] [4]. Highly recommended for liquid/semi-solid formulations to enhance solubility.
Solubilizing Agents α-Cyclodextrin Compatible & Beneficial: 100mM solution solubilized ~4x more drug compared to pure water [3]. Beneficial: Effective solubilizer, though less so than SBE-β-CD [3]. Consider as an alternative solubilizer.
Co-processed Excipients for ODTs F-Melt (C & M), Pharmaburst 500, Prosolv ODT G2 Compatible & Functional: Show good manufacturability, mechanical strength, and short disintegration times for ODTs [5] [6]. Beneficial: Provide superior tableting properties and rapid drug release. Recommended for developing Orodispersible Tablets (ODTs).
Co-processed Excipients for ODTs Ludiflash Compatible with Caution: Excellent tableting properties, but one study showed <30% drug release [5] [6]. Risk: Potential for poor dissolution despite good formulation characteristics. Conduct thorough dissolution testing if used.

Experimental Protocol: Investigating the Tartaric Acid / Fe³⁺ Interaction

This methodology is critical for identifying and controlling the N-carboxymethyl bromhexine impurity.

Stress Degradation and Elemental Impurity Screening
  • Objective: To replicate the impurity formation and identify critical factors.
  • Method [2]:
    • Prepare solutions containing bromhexine HCl and tartaric acid.
    • Spike solutions with various metal ions (e.g., Fe³⁺, Fe²⁺, Cu²⁺, Cr³⁺) and expose to stress conditions (e.g., elevated temperature, light, oxidation).
    • Use HPLC to monitor the formation of the unknown impurity (Relative Retention Time ~0.42).
Impurity Structure Elucidation
  • Objective: To confirm the identity of the formed impurity.
  • Method [1] [2]:
    • LC-MS (Liquid Chromatography-Mass Spectrometry): Determines the molecular weight of the impurity. The mass shift can confirm the addition of a carboxymethyl group to the bromhexine molecule.
    • UHPLC-DAD (Ultra-High-Performance Liquid Chromatography with Diode Array Detector): Provides UV spectra to support structural identification.

The formation mechanism of this impurity can be visualized as a two-step catalytic process:

G Start Reaction System: Bromhexine HCl + Tartaric Acid Fe3Plus Catalyst: Fe³⁺ Start->Fe3Plus Presence of Step1 1. Fe³⁺ catalyzes oxidation of Tartaric Acid Fe3Plus->Step1 DihydroxyFumarate Degradant: Dihydroxyfumaric Acid Step1->DihydroxyFumarate Step2 2. Dihydroxyfumaric acid reacts with Bromhexine's primary amine DihydroxyFumarate->Step2 Impurity Impurity Formed: N-carboxymethyl bromhexine Step2->Impurity


Experimental Protocol: Solubility Enhancement with Cyclodextrins

This protocol outlines how to determine the best cyclodextrin for solubilizing Bromhexine HCl.

Phase Solubility Studies
  • Objective: To evaluate the solubilization capacity of different cyclodextrins and determine the apparent association constant.
  • Method [3] [4]:
    • Prepare an excess of bromhexine HCl in aqueous solutions containing increasing concentrations (e.g., 0-100mM) of different CDs (α-, β-, γ-, SBE-β-CD).
    • Agitate the suspensions at a constant temperature (e.g., 30°C) until equilibrium is reached.
    • Filter the samples and analyze the drug concentration in the saturated supernatant using a validated UV-Vis spectrophotometry or HPLC method.
    • Construct phase solubility diagrams by plotting the concentration of dissolved drug vs. the concentration of CD.

The workflow for this study is straightforward:

G Start Prepare CD solutions (0-100mM) Step1 Add excess Bromhexine HCl Start->Step1 Step2 Agitate to equilibrium (Constant Temperature) Step1->Step2 Step3 Filter to remove undissolved API Step2->Step3 Step4 Analyze filtrate concentration via HPLC or UV-Vis Step3->Step4 Result Plot Phase Solubility Diagram (Drug Conc. vs. CD Conc.) Step4->Result

Data Analysis
  • Solubility Efficiency: The slope and shape of the phase solubility diagram indicate the solubilizing efficiency. A linear increase (AL-type) is typically observed [3] [4].
  • Association Constant (K₁:₁): This can be calculated from the slope of the linear plot, providing a measure of the binding strength between the drug and the cyclodextrin [4].

Frequently Asked Questions (FAQs)

Q1: Why is an unknown impurity appearing in my stability samples of Bromhexine injection? It is highly likely due to the formation of N-carboxymethyl bromhexine. This impurity arises from an interaction between the drug and tartaric acid (an excipient), which is catalyzed by Fe³⁺ ions present as an elemental impurity. This has been confirmed in multiple batches during long-term stability studies [1] [2].

Q2: How can I prevent the formation of the N-carboxymethyl bromhexine impurity? The most effective strategy is to avoid using tartaric acid in Bromhexine hydrochloride formulations. If that is not possible, you must implement strict controls on elemental iron impurities throughout your supply chain and manufacturing process. Furthermore, your analytical methods must be validated to specifically monitor for this impurity [2].

Q3: Which cyclodextrin is most recommended for solubilizing Bromhexine and why? Sulfobutylether-β-Cyclodextrin (SBE-β-CD) is the most recommended. Data shows it achieves the highest solubilization (61mM Bromhexine with 100mM SBE-β-CD) due to a combination of inclusion complex formation and strong ionic interaction. It also has a well-regarded safety profile [3] [4].

Q4: Are co-processed excipients suitable for developing Bromhexine ODTs? Yes, several co-processed excipients like F-Melt and Pharmaburst 500 are excellent choices. They provide the necessary flow, compaction, and disintegration properties for direct compression. However, always verify the drug release profile, as excipients like Ludiflash have been associated with unexpectedly low dissolution in some cases [5] [6].

References

FAQ & Troubleshooting Guide: Bromhexine HCl Dissolution Improvement

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common technical questions you might encounter during your experiments.

Q1: What are the proven strategies to enhance the solubility and dissolution rate of Bromhexine HCl? A: The main strategy supported by literature is the formation of inclusion complexes with cyclodextrins, particularly methylated β-cyclodextrin (MβCD) [1] and Sulfobutylether β-cyclodextrin (SBE-β-CD) [2]. These complexes significantly improve the aqueous solubility of BRX, leading to a much faster dissolution rate. Another effective approach for solid dosage forms like Orodispersible Tablets (ODTs) is using co-processed excipients (e.g., F-Melt, Pharmaburst 500) which enhance disintegration and dissolution [3].

Q2: A stability study revealed a new, unknown impurity in our Bromhexine HCl injection. What could be the cause? A: A 2024 study identified that an elemental impurity, Fe³⁺ (ferric iron), can catalyze a drug-excipient interaction between bromhexine and tartaric acid, leading to the formation of an impurity called N-carboxymethyl bromhexine [4]. If your formulation contains tartaric acid, you should:

  • Strictly control and monitor metal impurities in your raw materials and manufacturing process.
  • Consider replacing tartaric acid with an alternative excipient that does not undergo this specific interaction.

Q3: Our Bromhexine HCl tablets have slow disintegration and poor dissolution. Which excipients are most effective for a direct compression formulation? A: Research on ODTs found that co-processed excipients are highly effective. The table below summarizes the performance of several commercial options for a BRX formulation [3].

Co-processed Excipient Key Ingredients Reported Performance for ODTs
F-Melt C D-mannitol, MCC, xylitol, crospovidone [3] Good mechanical strength and short disintegration time [3].
F-Melt M D-mannitol, MCC, xylitol, crospovidone [3] Good mechanical strength and short disintegration time [3].
Ludiflash D-mannitol, crospovidone, polyvinyl acetate [3] Excellent manufacturability but may lead to low drug release (<30%) [3].
Pharmaburst 500 D-mannitol, sorbitol, crospovidone [3] Effective for direct compression of ODTs [3].
Prosolv ODT G2 Not specified in excerpt [3] Effective for direct compression of ODTs [3].

Experimental Protocols & Data

Here are detailed methodologies and quantitative results from recent studies to guide your experimental design.

Strategy 1: Cyclodextrin Inclusion Complexes

This method is highly effective for enhancing the solubility of BRX, which has very low aqueous solubility [2].

Preparation Methods:

  • Kneading Method: The cyclodextrin is triturated in a mortar with a small volume of water or hydroalcoholic solution to form a paste. BRX is then added and kneaded for a set time. The resulting paste is dried and sieved [1].
  • Co-evaporation Method: BRX and cyclodextrin are dissolved in a suitable solvent (e.g., methanol, ethanol, or a water/solvent mixture). The solution is stirred, and the solvent is evaporated under vacuum. The resulting solid is dried and sieved [1].

Performance Data: The table below compares the efficacy of different cyclodextrins. SBE-β-CD and MβCD show the best performance.

Cyclodextrin Type Phase Solubility Type Apparent Stability Constant (Ks) Solubility Enhancement vs. Water
Methylated β-CD (MβCD) AL-type (1:1 complex) [1] 110 M⁻¹ [1] 50-fold increase in dissolution within 5 mins [1].
Sulfobutylether β-CD (SBE-β-CD) AN-type [2] 156 M⁻¹ (from phase solubility) [2] 5.5 times more drug solubilized with 100mM solution [2].
α-CD AL-type [2] 34 M⁻¹ (from phase solubility) [2] 4 times more drug solubilized with 100mM solution [2].
β-CD AL-type [2] 17 M⁻¹ (from phase solubility) [2] Less effective than α-CD or SBE-β-CD [2].

Characterization: The formed complexes should be characterized using Differential Scanning Calorimetry (DSC), X-ray Diffractometry (XRD), and FT-IR spectroscopy to confirm the interaction and loss of drug crystallinity [1].

Strategy 2: Formulation with Co-processed Excipients

For solid dosage forms, using ready-made co-processed excipients can streamline development and improve performance.

Direct Compression Formulation: The general workflow for formulating BRX ODTs using this strategy is outlined below. This process leverages the superior flow and compression properties of co-processed excipients.

G start Start: Formulation Design step1 Select Co-processed Excipient (e.g., F-Melt, Pharmaburst) start->step1 step2 Intragranular: Mix BRX with Co-processed Excipient step1->step2 step3 Add Lubricant (e.g., Sodium Stearyl Fumarate) step2->step3 step4 Blend Final Mixture step3->step4 step5 Compress into Tablets step4->step5 eval Evaluate Tablets step5->eval prop1 Disintegration Time eval->prop1 prop2 Dissolution Profile eval->prop2 prop3 Mechanical Strength (Friability) eval->prop3

Troubleshooting Common Problems

Problem Potential Cause Suggested Solution
Incomplete drug release from ODTs Use of an inappropriate co-processed excipient (e.g., Ludiflash which contains polyvinyl acetate) [3]. Switch to a co-processed excipient with a different composition, such as F-Melt Type C or M [3].
Low dissolution rate of pure BRX API Inherently low aqueous solubility of Bromhexine Hydrochloride [1] [2]. Implement a solubility enhancement technique like cyclodextrin complexation with MβCD or SBE-β-CD [1] [2].
Formation of degradation impurities in solution Interaction between BRX, tartaric acid, and Fe³⁺ ions [4]. Control elemental impurities in raw materials; avoid using tartaric acid in the formulation if possible [4].
Poor flowability of powder blend Inherent properties of the API and excipients. Use co-processed excipients designed for direct compression, which typically have excellent flow properties [3].

References

Bromhexine hydrochloride powder flow compaction issues

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Root Cause

The core issue is that bromhexine hydrochloride powder has inherently poor flow properties. Quantitative data classifies it as a "cohesive" powder, which explains the difficulties in processing [1].

The table below summarizes key powder characteristics based on experimental data:

Property Value/Range Measurement Method & Conditions
Flow Function Coefficient (FFc) ~4 (with 95% confidence interval: 2 - 6) [1] Ring shear tester, powder rheometer [1].
Particle Size (D10) ~3.3 µm [1] Dynamic image analysis (QICPIC) [1].
General Powder Classification Cohesive [1] Based on FFc value (FFc < 4 indicates cohesive flow) [1].

Interpretation of the Data:

  • The FFc Value: A Flow Function Coefficient below 4 indicates that the powder is cohesive and has poor flowability. This can lead to issues like uneven die filling, inconsistent tablet weight, and capping during compression [1].
  • The Particle Size (D10): A D10 value of 3.3 µm means that 10% of the particles in the powder are smaller than this size. A significant proportion of fine particles increases inter-particulate friction and cohesiveness, directly contributing to poor flow [1].

Solutions & Formulation Strategies

To overcome these challenges, the most effective approach is to reformulate using excipients that enhance flow and compressibility.

Use Co-processed Excipients

Co-processed excipients are combinations of two or more excipients designed to work synergistically. They are highly effective for direct compression and can significantly improve the properties of a challenging API like this compound [2] [3].

Research on Bromhexine HCl Orally Disintegrating Tablets (ODTs) found that several co-processed excipients delivered excellent results [2]:

  • F-Melt Type C and M: Provided a good balance, resulting in tablets with good mechanical strength and short disintegration time [2].
  • Ludiflash: Showed excellent manufacturability with low plastic deformation and ejection work. However, it may cause drug release issues, so dissolution testing is advised [2].
  • Prosolv ODT G2 and Pharmaburst 500: Were also successfully investigated in the same study for formulating Bromhexine HCl ODTs [2].
Create an Optimized Physical Blend

If a co-processed excipient is not available, you can create a physical blend of directly compressible excipients. A study successfully used a blend containing mannitol (Pearlitol), microcrystalline cellulose (Avicel), a superdisintegrant (Kollidon CL), and a glidant (Aerosil 200) to formulate Bromhexine HCl ODTs. This blend was successfully transferred to production scale [2].

Experimental Protocols for Troubleshooting

Here are detailed methodologies you can use to evaluate and resolve flow and compaction issues.

Protocol: Evaluating Powder Flowability

Objective: To quantitatively measure the flowability of your API or formulation blend and identify if it is suitable for direct compression [1].

  • Sample Preparation: Ensure the powder is sieved or processed to the desired particle size distribution.
  • Instrumentation: Use a ring shear tester or a powder rheometer. These provide the most reliable data for FFc.
  • Measurement:
    • Follow the instrument's standard operating procedure for your specific sample volume.
    • The instrument will apply a range of normal stresses and measure the resulting shear stresses to generate a yield locus.
    • The FFc is calculated as the ratio of consolidation stress to unconfined yield strength.
  • Interpretation:
    • FFc < 4: Cohesive / Very poor flow (likely the case with pure Bromhexine HCl).
    • FFc 4-10: Easy flowing (target for a well-formulated blend).
    • FFc > 10: Free-flowing [1].
Protocol: Formulating with Co-processed Excipients

Objective: To develop a robust directly compressed tablet formulation by leveraging the properties of co-processed excipients [2].

  • Blending:
    • Mix Bromhexine HCl with the selected co-processed excipient (e.g., F-Melt, Ludiflash, Pharmaburst 500). A typical ratio for an ODT might be 1:1 or higher (excipient:API), but this requires optimization.
    • Add a lubricant (e.g., 0.5% - 1.0% sodium stearyl fumarate or magnesium stearate) and mix gently to avoid over-lubrication.
  • Compaction:
    • Compress the blend on a suitable tablet press.
    • Studies on bromhexine formulations have shown that these co-processed excipients are not highly sensitive to tableting speed, which is beneficial for scale-up [2].
  • Evaluation:
    • Tablet Hardness & Friability: Ensure tablets have acceptable mechanical strength.
    • Disintegration Time: For ODTs, disintegration should occur within seconds to a few minutes.
    • Dissolution Testing: Confirm that the drug releases completely and meets profile requirements [2].

Troubleshooting Workflow

The following diagram outlines a logical sequence to diagnose and resolve powder flow and compaction problems.

Start Start: Powder Flow/Compaction Issue Step1 Measure Powder Flow Function Coeff (FFc) Start->Step1 Step2 Analyze Particle Size & Shape Step1->Step2 Step3 FFc < 4? (Poor Flow) Step2->Step3 Step4A Root Cause: Cohesive Powder Step3->Step4A Yes Step4B Proceed to Compaction Trials Step3->Step4B No Step5 Apply Corrective Strategy Step4A->Step5 Step6A Use Co-processed Excipient Blend Step5->Step6A Step6B Develop Optimized Physical Blend Step5->Step6B Step7 Re-evaluate Powder Flow & Tableting Performance Step6A->Step7 Step6B->Step7 Step8 Issue Resolved? Step7->Step8 Step8->Step5 No End Formulation Successful Step8->End Yes

Frequently Asked Questions (FAQs)

Q1: My this compound powder is very cohesive and doesn't flow. What is the fastest way to fix this? The fastest and most effective solution is to use a ready-made co-processed excipient like F-Melt or Ludiflash as the primary diluent in your direct compression formulation. These are engineered specifically to provide excellent flow and compaction properties, overcoming the cohesiveness of APIs like bromhexine HCl [2] [3].

Q2: What are the critical material attributes I should measure for my bromhexine formulation? The most critical attributes are:

  • Flow Function Coefficient (FFc): Target a value above 4 for reliable flow during manufacturing [1].
  • Particle Size Distribution (PSD): Monitor D10, D50, and D90. A wider distribution or high fines content (low D10) worsens flow [1].
  • Compaction Behavior: Evaluate the plastic/elastic deformation and ejection force, which can be optimized by selecting the right excipients [2].

Q3: Can I use machine learning to predict these issues beforehand? Yes, emerging research uses machine learning models to predict powder flow behavior (FFc) from simple physical properties like particle size and shape. This can be a powerful tool for digital screening and reducing experimental time and material usage in early development [1].

References

Bromhexine hydrochloride disintegrant selection optimization

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategies & Disintegrant Selection

For BHX ODTs, the selection often involves multifunctional co-processed excipients, which are blends designed to provide superior performance compared to single superdisintegrants.

Excipient Name Reported Key Characteristics Performance Summary
F-Melt C Co-processed excipient (e.g., Mannitol, Xylitol, Crospovidone) [1] Good mechanical strength & short disintegration time [1]
F-Melt M Co-processed excipient [1] Good mechanical strength & short disintegration time [1]
Ludiflash Co-processed excipient (e.g., Mannitol, Crospovidone) [1] Excellent manufacturability, low elastic recovery; may have drug release limitations (<30% drug released in study) [1]
Pharmaburst 500 Co-processed excipient [1] Effective as ODT constituent [1]
Prosolv ODT G2 Co-processed excipient (e.g., Mannitol, Crospovidone, Silicon Dioxide) [1] Effective as ODT constituent [1]
Crospovidone Superdisintegrant (used in liquisolid compacts & physical blends) [2] [1] Effective in self-prepared blends; promotes rapid disintegration [2] [1]

Alternative formulation strategies can enhance dissolution, which is crucial for poorly water-soluble drugs like BHX [3].

  • Liquisolid Technique: This method involves dissolving the drug in a non-volatile solvent (like Polyethylene Glycol 400) and incorporating it into a powder carrier (e.g., Microcrystalline Cellulose) and coating material (e.g., Aerosil) before compression. This can increase the drug's dissolution rate and the compacts can later be used to prepare ODTs with superdisintegrants like Crospovidone [2].
  • Melting/Hot-Melt Extrusion: One patent describes creating a melt mixture of BHX with a water-soluble carrier, which is then granulated, cooled, mixed with fillers and disintegrants, and compressed. This process aims to improve the drug's dispersity and dissolution profile [4].

Experimental Protocol: Formulating BHX ODTs by Direct Compression

The following workflow outlines a standard method for developing BHX ODTs using co-processed excipients, based on a typical research approach [1].

start Start: Pre-formulation Analysis step1 1. Powder Blending • Mix Bromhexine HCl with co-processed excipient • Add lubricant (e.g., Mg Stearate) start->step1 step2 2. Compression • Use tablet press • Evaluate different compression forces step1->step2 step3 3. Tablet Evaluation • Mechanical Strength • Disintegration Time • Drug Dissolution step2->step3 decision Do tablets meet quality targets? step3->decision decision:w->step1:w No end End: Formulation Optimized decision->end Yes scale Scale-up & Transfer to Production end->scale

Materials:

  • Bromhexine Hydrochloride (API)
  • Selected co-processed excipient (e.g., F-Melt C)
  • Lubricant (e.g., Magnesium Stearate, Sodium Stearyl Fumarate)

Method Details:

  • Powder Blending: Weigh BHX and the co-processed excipient. Mix these powders uniformly in a blender. Finally, add a lubricant (typically 0.5% - 1% by weight) and blend gently to ensure a homogenous mixture without over-lubrication [1] [3].
  • Compression: Compress the final powder mixture on a tablet press using tooling for small tablets (e.g., 6-8 mm diameter). The compression force is a critical parameter and should be optimized to achieve a tablet hardness that is sufficient for handling and packaging but does not significantly prolong the disintegration time. A force in the range of 5-15 kN is a common starting point [1].
  • Tablet Evaluation: The produced tablets must be evaluated against key quality attributes:
    • Mechanical Strength: Test tablet hardness/friability. Adequate strength is needed for production and shipping.
    • Disintegration Time: Use the official pharmacopeial method (e.g., USP/Ph. Eur.) for ODTs. The target is typically under 30 seconds.
    • Drug Dissolution: Perform an in-vitro dissolution test to ensure the drug is released effectively, which is critical for bioavailability [1].

Troubleshooting Common Issues

Here are solutions to frequent challenges in ODT development.

Problem Possible Root Cause Suggested Corrective Action

| Slow Disintegration | Excessive compression force; insufficient disintegrant; poor wettability [1] | • Reduce compression force. • Increase level of co-processed excipient. • Consider adding a wetting agent (e.g., SLS). | | Poor Mechanical Strength (Friable Tablets) | Insufficient compression force; suboptimal excipient blend [1] | • Slightly increase compression force. • Switch to a co-processed excipient known for better bonding (e.g., F-Melt type). • Evaluate the addition of a small amount of a dry binder (e.g., low-viscosity HPMC). | | Inconsistent Drug Content/Dosage | Poor powder flow leading to segregation or filling issues [1] | • Ensure the powder blend has good flow properties. • Use excipients like Ludiflash known for good flowability. • Re-evaluate the mixing process and lubricant concentration. |

Key Considerations for Registration

When developing a BHX ODT for regulatory approval, keep these points in mind:

  • Justification of Formula: The chosen co-processed excipient should allow the formulation to meet all compendial requirements for ODTs [1].
  • Bioequivalence (BE) Waiver: Research indicates that a well-designed BHX ODT, which does not allow for pre-gastric absorption and has a dissolution profile similar to an approved immediate-release product in media representing the gastrointestinal tract, may be suitable for registration without a bioequivalence study under the "well-established use" procedure [1].

References

Troubleshooting Guide: Elastic Recovery & Ejection Problems

Author: Smolecule Technical Support Team. Date: February 2026

Elastic recovery can cause tablet capping and lamination, while high ejection forces can lead to picking and sticking. The table below summarizes common causes and solutions.

Problem Potential Causes Recommended Solutions

| High Elastic Recovery | 1. API properties (plastic/elastic deformation) 2. Excipient composition not optimized 3. Compression force too high | 1. Use co-processed excipients (e.g., Ludiflash) [1] 2. Incorporate plastic deforming materials (e.g., microcrystalline cellulose) 3. Optimize compression force and pre-compression settings | | High Ejection Force | 1. Inadequate lubrication 2. Poor particle bonding creating excessive friction 3. Suboptimal tooling design | 1. Optimize lubricant type (e.g., Sodium Stearyl Fumarate) and concentration [1] [2] 2. Improve formulation compressibility with co-processed excipients [1] 3. Ensure proper die wall maintenance and use tapered dies |

A Formulation Case Study: Orodispersible Tablets (ODTs)

A 2023 study developed Bromhexine HCl ODTs using direct compression. While the goal was ODTs, their findings on manufacturability are highly relevant [1]:

  • Excipient Screening: Researchers tested five co-processed excipients (F-Melt C, F-Melt M, Ludiflash, Pharmaburst 500, Prosolv ODT G2) and one self-prepared physical blend.
  • Key Finding on Ludiflash: This excipient demonstrated excellent performance due to low works of plastic deformation, elastic recovery, and ejection [1]. This makes it a prime candidate for troubleshooting the exact problems you're facing.
  • Successful Scale-up: The developed formulation (though it does not specify which excipient was used for the final product) was successfully transferred to production scale, confirming robust manufacturability [1].

Experimental Protocol: Formulation & Evaluation

Based on the research, here is a detailed methodology you can adapt for your own experiments [1].

1. Materials

  • API: Bromhexine Hydrochloride [1].
  • Co-processed Excipients: Consider Ludiflash, F-Melt types, Pharmaburst 500, or Prosolv ODT G2 [1].
  • Lubricant: Sodium Stearyl Fumarate (e.g., Pruv) [1] [2].
  • Equipment: Tablet press with force measurement instrumentation.

2. Powder Blending

  • Pass the API and excipients through a suitable sieve (e.g., 0.8 mm) to de-agglomerate.
  • Mix the materials in a tumbling blender for 15 minutes.
  • Add the lubricant (e.g., 0.5% w/w Sodium Stearyl Fumarate) and blend for an additional 2-5 minutes to avoid over-lubrication.

3. Tablet Compression

  • Compress tablets using a suitable press on an instrumented press.
  • Key Parameters to Monitor:
    • Compaction Force: Record upper and lower punch forces.
    • Ejection Force: Directly measure the force required to eject the tablet from the die.
    • Punch Displacement Profiles: Analyze to determine the work of plastic deformation and elastic recovery [1].

4. Tablet Evaluation

  • Mechanical Strength: Test tablet hardness/friability.
  • Disintegration Time: Especially relevant for ODTs.
  • Dissolution Performance: Ensure drug release is not compromised.

This workflow outlines the key steps for testing a new formulation:

G start Start Formulation Workflow step1 1. Powder Blending - Sieve API & excipients - Blend for 15 min - Add lubricant & blend 2-5 min start->step1 step2 2. Tablet Compression - Set compression force - Monitor ejection force - Record punch displacement step1->step2 step3 3. Tablet Evaluation - Mechanical strength test - Disintegration time - Dissolution performance step2->step3 step4 4. Data Analysis - Analyze plastic/elastic work - Correlate with ejection force - Optimize formula step3->step4 step4->step2 Adjust Parameters

Frequently Asked Questions (FAQs)

Q1: Why is my this compound formulation exhibiting capping and lamination? This is a classic sign of high elastic recovery. After the compression force is released, the tablet expands and cracks. To solve this, incorporate excipients that promote plastic deformation over elastic deformation. The study specifically highlighted Ludiflash for its low elastic recovery, making it an excellent choice [1].

Q2: What can I do to reduce the high ejection forces during compression? High ejection forces are often related to formulation and tooling.

  • Formulation: Ensure adequate lubrication. Sodium Stearyl Fumarate is a commonly used and effective lubricant [1] [2]. Furthermore, using a highly compactable base like the co-processed excipients mentioned can improve particle bonding and reduce friction during ejection [1].
  • Tooling: Check for worn dies and consider using tapered dies to facilitate a smoother ejection process.

Q3: Are co-processed excipients better than physical blends for solving compaction issues? Often, yes. Co-processed excipients are specifically engineered to combine the advantages of individual components in a way that a simple physical blend cannot achieve. They are designed to improve critical properties for direct compression, including flowability, compressibility, and disintegration [1]. The research found that co-processed excipients were "very effective as the ODT formula constituents" [1].

References

Bromhexine hydrochloride scale-up manufacturing challenges

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Purification Challenges

The transition from laboratory to industrial-scale synthesis presents specific challenges in controlling impurities and ensuring reproducibility. The table below outlines common issues and evidence-based solutions.

Challenge Root Cause Recommended Solution Key Process Parameters to Control
Formation of Key Impurities (Impurity A, B, C, D, E) [1] Incomplete reaction, side reactions, or inadequate purification during steps like bromination, amination, or reduction [1]. Use high-purity starting materials and in-process controls (e.g., TLC/HPLC) to monitor reaction completion. Implement defined crystallization steps (solvent, cooling rate) for consistent impurity removal [2] [1]. Reaction time, temperature, stoichiometry, crystallization solvent/rate [2].
Low Product Yield in Reductive Amination Unoptimized reducing agent or reaction conditions leading to poor conversion or side products [2]. Employ sodium borohydride (NaBH₄) in methanol or ethanol as a reducing agent. Control temperature and addition rate for safer and more efficient reduction [2]. Reducing agent addition rate, reaction temperature, solvent choice [2].
Inconsistent Crystal Form/Purity Uncontrolled crystallization, leading to polymorphs or solvates with varying solubility and stability [3]. Implement a defined recrystallization protocol from a suitable solvent (e.g., ethanol, methanol, isopropanol). Control cooling rate and seeding for consistent crystal habit [2]. Solvent composition, cooling rate, use of seed crystals [2].

Analytical and Quality Control

Robust analytical methods are non-negotiable for ensuring product quality and regulatory compliance, especially for impurity profiling.

Aspect Standard Method (e.g., ChP, EP) [1] Alternative/Research Method [4] [5]
HPLC Column C18 ODS C8 Column [5] or Primesep 200 (Mixed-Mode) [4]

| Mobile Phase | Phosphate buffer (pH 7.0) - Acetonitrile (e.g., 20:80) [1] | • Phosphate buffer (pH 3.0):ACN (70:30) [5] • Water:ACN (40:60) with 0.05% H₃PO₄ [4] | | Detection Wavelength | 245 nm or 248 nm [1] | 210 nm, 270 nm, or 315 nm [4] [5] | | Typical Retention Time of Bromhexine | ~11 minutes [1] | ~2.8 - 15.5 minutes (highly method-dependent) [4] [5] | | Key Impurities Monitored | Impurities A, B, C, D, E [1] | Terbutaline (in combined dosage forms), Ambroxol [4] [5] |

Detailed HPLC Protocol for Assay and Related Substances (Based on a validated method) [5]:

  • Column: ODS C8 (250 mm x 4.6 mm, 5 µm)
  • Mobile Phase: Phosphate Buffer (0.05 M, pH 3.0) : Acetonitrile = 70:30 (v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 270 nm
  • Injection Volume: 20 µL
  • Sample Preparation: Dissolve and dilute sample in the mobile phase to a target concentration of approximately 25 µg/mL. Filter through a 0.2 µm membrane filter before injection.
  • System Suitability: The relative standard deviation (RSD) for replicate injections should be less than 2%. The retention time for bromhexine hydrochloride is typically around 15.5 minutes under these conditions [5].

Solid Form and Solubility Optimization

The native form of bromhexine has poor aqueous solubility, which can limit its bioavailability. Salt formation is a proven strategy to address this.

Bromhexine Fumarate Salt Preparation Protocol [3]:

  • Dissolution: Dissolve bromhexine (100 mg, 0.266 mmol) and fumaric acid (31 mg, 0.266 mmol) in 20 mL of acetonitrile and 2 mL of methanol.
  • Stirring: Stir the mixture at room temperature for 30 minutes to ensure complete reaction.
  • Filtration: Filter the solution to remove any particulate matter.
  • Crystallization: Allow the filtrate to evaporate slowly at room temperature in a covered but not sealed vessel.
  • Harvesting: Colorless block-like crystals of bromhexine fumarate will form over approximately two weeks. Isolate them by filtration [3].

Result: This fumarate salt demonstrates improved thermal stability and significantly higher water solubility compared to bromhexine free base or its hydrochloride salt, making it advantageous for formulation [3].

Manufacturing Process Workflow

The following diagram illustrates the core steps and critical control points in a typical this compound synthesis, based on patent literature [2].

G Bromhexine HCl Synthesis Workflow cluster_synthesis Synthesis Stages cluster_purification Purification & Control Start Starting Materials 2,4-dibromoaniline etc. Step1 Step 1: Condensation with N-methylcyclohexylamine Start->Step1 Step2 Step 2: Reduction with Sodium Borohydride Step1->Step2 Step3 Step 3: Salt Formation with HCl Step2->Step3 Step4 Step 4: Crystallization from Alcohol Solvent Step3->Step4 Step5 Step 5: Isolation & Washing Step4->Step5 Step6 Step 6: Drying Step5->Step6 End Pure Bromhexine Hydrochloride Step6->End ICP In-Process Control (HPLC, TLC) ICP->Step1 Monitor ICP->Step2 Monitor ICP->Step3 Monitor QC Final QC (Impurity Profile, Assay) QC->End Verify

Frequently Asked Questions (FAQs)

  • Q1: What are the main impurities I need to control in the final API?

    • A: The primary process-related impurities are Impurity A (2-amino-3,5-dibromobenzyl alcohol), Impurity B (2-amino-3,5-dibromobenzaldehyde), Impurity C (N-(2-aminobenzyl)-N-methylcyclohexanamine), Impurity D (N-(2-amino-5-bromobenzyl)-N-methylcyclohexanamine), and Impurity E (a tetrahydroquinazolinium derivative). These arise from intermediates, side reactions, and process conditions [1].
  • Q2: Why is my HPLC method not resolving bromhexine from its main impurities?

    • A: This is often due to incorrect mobile phase pH. The official methods use a neutral pH (pH 7.0), which is critical for achieving separation from impurities like Impurity C. Verify your buffer pH and consider using a column specified in pharmacopoeial methods (C18, 3µm) [1].
  • Q3: How can I improve the aqueous solubility of bromhexine for formulation?

    • A: Consider forming a different salt. Bromhexine fumarate has been shown to have significantly improved water solubility and thermal stability compared to the common hydrochloride salt, without altering its pharmacological activity [3].
  • Q4: My scaled-up reaction gives a lower yield than the lab-scale. What should I check?

    • A: Focus on mass and heat transfer. On a large scale, mixing efficiency and temperature control become critical. Ensure your addition times for reagents like sodium borohydride or chlorinating agents are scaled appropriately and that your reactor has sufficient cooling capacity to handle exothermic reactions [2].

References

Bromhexine hydrochloride metabolite interference analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary cause of metabolite interference in LC-MS/MS analysis of Bromhexine? The main interference comes from mono-hydroxylated metabolites. During the ionization process in the mass spectrometer, these metabolites can undergo in-source dehydration. The resulting ions are isobaric with (have the same mass as) the parent drug molecule, leading to inaccurate quantification [1].

  • Which CYP enzyme is primarily responsible for Bromhexine metabolism, and how can this knowledge be used? CYP3A4 is the major enzyme responsible for the metabolism of Bromhexine [2]. You can use this information for troubleshooting: incubating your sample with a specific CYP3A4 inhibitor (like clarithromycin) and observing a reduction in metabolite peaks can confirm this pathway and help identify the source of interference [2].

  • What are the major metabolites of Bromhexine identified in human plasma? The major metabolites of Bromhexine in human plasma are (E)-4-hydroxydemethylbromhexine (E-4-HDMB) and (E)-3-hydroxydemethylbromhexine (E-3-HDMB). There are also minor (Z)-isomers of these metabolites [3].

  • My HPLC-UV method for Bromhexine lacks sufficient sensitivity for pharmacokinetic studies. What are my options? For low plasma concentrations encountered in pharmacokinetic studies, LC-MS/MS is the preferred technique due to its superior sensitivity and specificity. It can achieve a lower limit of quantification (LLOQ) of 0.5 ng/mL, which is necessary for tracking the drug's concentration over time [4].

Troubleshooting Guides

Guide: Managing Metabolite Interference in LC-MS/MS Analysis

A common challenge when quantifying Bromhexine in biological samples using LC-MS/MS is interference from its metabolites, which can lead to overestimation of the parent drug concentration.

  • Problem: Inaccurate quantification of Bromhexine due to isobaric interference from its mono-hydroxylated metabolites during LC-MS/MS analysis [1].
  • Solution: Carefully select and evaluate alternative MRM (Multiple Reaction Monitoring) transitions to find one that minimizes cross-talk from the metabolites [1].
  • Verification: Use the standard addition method with incurred samples to evaluate and confirm that the matrix effect from the interfering metabolite has been successfully mitigated [1].
Guide: Selecting an Analytical Method for Your Needs

Choosing the right method depends on your sample matrix, required sensitivity, and the need to analyze Bromhexine with other compounds.

  • Problem: Need a robust method for quality control of pharmaceutical formulations containing Bromhexine in combination with other drugs like Terbutaline.
  • Solution: Use a validated RP-HPLC-UV method. It is robust, cost-effective, and well-suited for simultaneous determination in combined dosage forms without the need for complex MS instrumentation [5].
  • Example Protocol: For Bromhexine and Terbutaline, use a C8 column with a mobile phase of phosphate buffer (0.05 M, pH 3):acetonitrile (70:30 v/v). Detection is at 270 nm, resulting in retention times of approximately 15.50 min for Bromhexine and 9.85 min for Terbutaline [5].

Method Comparison & Pharmacokinetic Data

To help you select the most appropriate analytical technique, here is a summary of key methods and pharmacokinetic parameters.

Table 1: Comparison of Analytical Methods for Bromhexine Hydrochloride

Method Key Feature / Application Key Parameter (e.g., LLOQ, Linearity) Citation
RRLC-MS/MS Quantification of parent drug & major metabolites in plasma LLOQ: Suitable for PK studies; Linear range: Not specified [3]
LC-ESI-MS High-sensitivity for low plasma concentrations LLOQ: 0.5 ng/mL; Linear range: 0.5-60 ng/mL [4]
RP-HPLC-UV Routine analysis of combined dosage forms (e.g., with Terbutaline) Linear range: 15-55 μg/mL; Column: C8 [5]
HPTLC-Densitometry Analysis of drug in presence of its specified impurities Linear range: 0.40-10.00 μg/band [6]
Spectrophotometric Simple, cost-effective quality control Linear range: 1.0-5.0 μg/mL (with Eosin Y) [7] [8]

Table 2: Pharmacokinetic Parameters of Bromhexine and Major Metabolites Data from a study after a single 8.0 mg oral dose to healthy subjects [3].

Analyte Cmax (ng/mL) AUC(0-24h) (ng·h/mL) t½ (hours)
Bromhexine 24.6 ± 5.16 93.5 ± 31.9 3.6 ± 0.5
(E)-4-HDMB 3.11 ± 1.13 34.0 ± 14.5 8.4 ± 2.7
(E)-3-HDMB 5.36 ± 2.55 15.8 ± 6.89 6.4 ± 2.5

Detailed Experimental Protocols

RRLC-MS/MS Method for Bromhexine and Metabolites in Plasma

This method is designed for the sensitive and selective simultaneous quantification of Bromhexine and its two major metabolites in human plasma [3].

  • Sample Preparation: Perform solid-phase extraction (SPE).
  • Chromatography:
    • Column: Zorbax reversed-phase C18 (1.8 μm particle size).
    • Mobile Phase: A: 0.1% formic acid in 5mM ammonium acetate; B: 0.1% formic acid in acetonitrile.
    • Gradient: Use a gradient elution program.
    • Flow Rate: 0.7 mL/min.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Tandem Mass Spectrometry (MS/MS) in MRM mode.
  • Validation Notes: The reported recovery was between 57.0-70.9% for the analytes, and the matrix effect was within 89.6-96.7% [3].

The workflow for this analytical process is as follows:

G Start Plasma Sample SPE Solid-Phase Extraction (SPE Cleanup) Start->SPE RRLC RRLC Separation C18 Column, Gradient Elution SPE->RRLC MS ESI-MS/MS Detection Positive Ion Mode, MRM RRLC->MS Data Quantification of Bromhexine & Metabolites MS->Data

Spectrophotometric Determination using Eosin Y

This method provides a simple and cost-effective alternative for determining Bromhexine in pure form or pharmaceutical formulations [7] [8].

  • Principle: Formation of a stable, water-soluble ion-pair complex between the drug and Eosin Y, leading to a color change measurable via absorbance or fluorescence quenching.
  • Reagents: Acetate buffer (pH 3.6), Eosin Y solution (4 × 10⁻⁴ M).
  • Procedure (Spectrophotometric):
    • Transfer an aliquot of the drug solution to a 10 mL volumetric flask.
    • Add 5 mL distilled water.
    • Add 3.0 mL of Eosin Y solution and mix.
    • Add 1 mL of acetate buffer (pH 3.6).
    • Dilute to volume with distilled water and mix.
    • Measure the absorbance at 540 nm against a reagent blank.
  • Procedure (Spectrofluorimetric):
    • Prepare the complex as above.
    • Measure the fluorescence quenching at 540 nm (excitation at 302 nm).

References

Bromhexine hydrochloride analytical methods comparison sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Methods for Bromhexine Hydrochloride

Method Principle Linear Range Limit of Detection (LOD) Key Advantages Key Applications
Electrochemiluminescence (ECL) [1] Luminol/H₂O₂ ECL quenching by BrH 0.08 - 500 µM 0.02 µM High sensitivity, rapid, simple Pharmaceutical preparations
Spectrophotometry (Diazotization) [2] Diazotization-coupling to form orange azo-dye Information missing 0.322 µg/mL Simple, cost-effective, uses water as solvent Pure form and pharmaceutical formulations (tablets, syrups)
Green Spectrophotometry [3] Derivative ratio, ratio difference, mean-centering 2 - 25 µg/mL Information missing Environmentally friendly, no organic solvents, cost-effective Simultaneous determination in combination drugs
High-Performance Liquid Chromatography (HPLC) [4] Reverse-phase separation Information missing Information missing High selectivity, robust, official compendial method Single component, complex mixtures, biological samples
Potentiometric Titration [4] Acid-base titration in non-aqueous medium Information missing Information missing Official compendial method (IP, BP, EP), no sophisticated instrument needed Raw material and bulk drug quantification

The experimental workflow for the highly sensitive Electrochemiluminescence (ECL) method can be summarized as follows:

Start Start: Prepare Luminol/H₂O₂ ECL System Step1 Introduce Bromhexine HCl Sample Start->Step1 Step2 Bromhexine quenches ECL intensity via superoxide radical scavenging Step1->Step2 Step3 Measure Decrease in ECL Signal Step2->Step3 Step4 Quantify Bromhexine Concentration using calibration curve Step3->Step4

Detailed Experimental Protocols

For researchers looking to implement these methods, here are the detailed experimental conditions for two key approaches.

Sensitive ECL Method for Bromhexine Quantification [1]

This method is ideal for applications requiring high sensitivity.

  • Principle: The method is based on the intense quenching effect of this compound on the electrochemiluminescence (ECL) intensity of a luminol/H₂O₂ system on a platinum electrode. The quenching is attributed to Bromhexine's ability to scavenge superoxide radicals involved in the ECL reaction.
  • Procedure:
    • Prepare the luminol/H₂O₂ ECL system in a suitable electrochemical cell with a platinum working electrode.
    • Introduce the Bromhexine HCl sample or standard into the system.
    • Apply a specific potential to initiate the ECL reaction and measure the initial ECL intensity.
    • Record the decrease in ECL intensity after the addition of Bromhexine HCl.
    • Construct a calibration curve by plotting the quenched ECL intensity against the concentration of Bromhexine HCl standards.
  • Optimal Conditions & Validation:
    • Linear Range: 0.08 to 500 µM.
    • Detection Limit (LOD): 0.02 µM (at S/N=3).
    • Application: The method was successfully applied to pharmaceutical preparations with satisfactory recoveries (91.0% - 106.5%).
Green Spectrophotometric Method for Combination Drugs [3]

This method is recommended for routine analysis where environmental impact and cost are key considerations.

  • Principle: This method uses water as the sole solvent and employs mathematical techniques like derivative ratio, ratio difference, and mean-centering of ratio spectra (using MATLAB) to resolve the overlapping spectra of Bromhexine HCl and another drug (e.g., Doxycycline) without a prior separation step.
  • Procedure:
    • Prepare all standard and sample solutions using ultrapure water as the solvent.
    • Record the absorption spectra of pure Bromhexine HCl, the other drug, and their mixtures.
    • Process the spectral data using the chosen mathematical technique (e.g., derivative ratio) to resolve the overlapping signals.
    • Quantify the concentration of Bromhexine HCl in the mixture based on the processed signal.
  • Optimal Conditions & Validation:
    • Linearity for Bromhexine: 2 - 25 µg/mL.
    • Validation: The method was validated per ICH guidelines, confirming precision and accuracy.
    • Greenness: Its environmental friendliness was confirmed using multiple greenness assessment metrics.

Key Insights for Method Selection

  • For Maximum Sensitivity: The Electrochemiluminescence (ECL) method is the clear choice due to its very low detection limit (0.02 µM) [1].
  • For Routine Analysis and Sustainability: The Green Spectrophotometric methods are excellent, avoiding organic solvents and reducing environmental impact while maintaining good precision [3].
  • For Official Quality Control: Potentiometric Titration (as per IP, BP, EP) and HPLC are well-established, compendial methods for standardizing raw materials and formulations [4].
  • For Simple and Low-Cost Analysis: The Spectrophotometric Diazotization method provides a reliable and straightforward option for quantifying Bromhexine in various pharmaceutical forms [2].

References

Bromhexine hydrochloride camostat mesylate TMPRSS2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of TMPRSS2 Inhibitors

The table below summarizes key experimental data for camostat mesylate and bromhexine hydrochloride, and includes nafamostat for context, as it is a frequently studied comparator.

Inhibitor Biochemical IC50 (TMPRSS2) Molecular Docking Interactions (Catalytic Triad) Experimental Model(s) Used Key Findings
Camostat Mesylate 6.2 nM [1] Strong interaction with His296 and Ser441 [2] [3] Fluorogenic enzyme assay [1]; Molecular dynamics simulation [2] Potent inhibitor of TMPRSS2 protease activity; metabolite FOY-251 also active (IC50 = 33.3 nM) [1].
Nafamostat (Comparator) 0.27 nM [1] Interacts with His296 and Ser441; detailed co-crystal structure available [2] [4] Fluorogenic enzyme assay [1]; X-ray crystallography (PDB: 7MEQ) [4] Very potent inhibitor; structural basis of binding is well-defined [4].
This compound (BHH) No inhibition observed in one biochemical assay [1] Binds peripherally (e.g., with Ala386, Gln438); does not directly engage catalytic triad [2] [5] Fluorogenic enzyme assay [1]; Molecular docking and dynamics [2] Evidence is contradictory; one study found no activity [1], while others suggest a different, weaker binding mode [2].

Detailed Experimental Insights

The following sections provide further context on the experimental protocols and mechanistic insights from the research.

  • Mechanism of Action and Binding: The inhibitors function through distinct mechanisms. Camostat mesylate and its structural analog nafamostat are covalent inhibitors that bind irreversibly to the catalytic serine (Ser441) of TMPRSS2, permanently inactivating the enzyme [6] [4]. In contrast, This compound is suggested to bind to a hydrophobic patch outside the primary catalytic site, potentially causing allosteric inhibition without directly engaging Ser441 [2] [7]. This difference is a key factor in their relative potencies.

  • Experimental Protocols: Key methodologies from the search results include:

    • Biochemical (Enzymatic) Assay: This high-throughput screening method uses a recombinant TMPRSS2 protease domain and a fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC). The substrate releases a fluorescent signal upon cleavage; inhibitors block this reaction. The concentration that reduces enzyme activity by half is reported as the IC50 value [1].
    • Molecular Modeling Workflow: When experimental structures were unavailable, researchers used homology modeling to predict the 3D structure of TMPRSS2. They then performed molecular docking to computationally simulate how inhibitors bind to the protein. These models were refined and validated using molecular dynamics (MD) simulations, which assess the stability of the protein-inhibitor complex over time [2].

The workflow for the molecular modeling approach used in several studies is summarized below:

G Start Start: No Experimental TMPRSS2 Structure Homology Homology Modeling Start->Homology Docking Molecular Docking of Inhibitors Homology->Docking Dynamics Molecular Dynamics Simulation (500 ns) Docking->Dynamics Analysis Binding Affinity Analysis (MM-PBSA) Dynamics->Analysis Result Output: Predicted Binding Modes and Stability Analysis->Result

Interpretation Guide for Researchers

When evaluating the evidence, consider:

  • Source of Data: Biochemical IC50 values from enzymatic assays [1] provide direct evidence of inhibitory potency. Computational docking and dynamics results [2] offer mechanistic hypotheses but require experimental validation.
  • Conflict for BHH: The strong negative biochemical data for this compound [1] suggests its potential efficacy may not be due to direct TMPRSS2 inhibition, or that its activity is highly dependent on experimental conditions.
  • Clinical Relevance: Camostat mesylate and nafamostat are clinically approved drugs (in Japan) repurposed for COVID-19, with known safety profiles [8].

References

Bromhexine hydrochloride COVID-19 prophylaxis clinical trial results

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Bromhexine hydrochloride is a widely available mucolytic agent. Its potential against COVID-19 stems from a proposed secondary mechanism: it is a potent and selective inhibitor of the transmembrane protease serine 2 (TMPRSS2) [1] [2].

SARS-CoV-2, the virus that causes COVID-19, uses its spike protein to bind to the ACE2 receptor on human cells. The TMPRSS2 protease is essential for priming the spike protein, facilitating viral entry into the host cell. By inhibiting TMPRSS2, bromhexine is theorized to block this pathway of viral cell entry [2] [3].

The diagram below illustrates this proposed mechanism.

architecture cluster_virus SARS-CoV-2 Virus cluster_host Host Cell Virus Virus Spike Protein ACE2 ACE2 Receptor Virus->ACE2 Binds to TMPRSS2 TMPRSS2 Protease TMPRSS2->Virus Spike Protein Priming Bromhexine Bromhexine Bromhexine->TMPRSS2 Inhibits

Summary of Clinical Trial Results

The following table summarizes the key findings from major clinical trials investigating Bromhexine for COVID-19 prophylaxis and treatment.

Trial Focus Study Design & Participants Dosage Regimen Key Efficacy Findings Safety Findings
Post-Exposure Prophylaxis [4] [5] [6] n=372; Double-blind, placebo-controlled; household contacts of COVID-19 patients. 8 mg, three times daily for 14 days. Significant reduction in symptomatic COVID-19 (8.6% vs 18.4%; RR 0.47). 50% relative risk reduction in PCR-confirmed cases [5]. No significant difference in adverse effects compared to placebo [5].
Pre-Exposure Prophylaxis [7] n=50; Randomized, open-label; healthcare workers. 8 mg, three times daily for 8 weeks. No significant difference in composite endpoint (PCR+ or symptoms). Fewer symptomatic cases in treatment group (0% vs 20%) [7]. Prophylactic treatment was not associated with significant safety concerns [7].
Treatment (Mild-to-Moderate) [8] n=191; Randomized, open-label; outpatients. 16 mg/10 mL, three times daily (48 mg/day) for 7 days + Standard of Care. No significant difference in viral load reduction at day 4 compared to Standard of Care alone [8]. Adverse reactions were infrequent and typically mild (e.g., gastrointestinal issues) [8].

Detailed Experimental Protocols

For researchers, the methodologies of the key prophylaxis trials are detailed below.

Post-Exposure Prophylaxis Trial (Iran) [5] [6]
  • Objective: To evaluate if bromhexine can prevent symptomatic COVID-19 after close contact with a confirmed case.
  • Design: Multi-center, randomized, double-blind, placebo-controlled trial.
  • Participants: 372 asymptomatic adults who had close contact (within 2 meters for >15 minutes) with a household COVID-19 case within the last 4 days.
  • Intervention: Participants were randomized 1:1 to receive oral this compound (8 mg) or an identical placebo tablet three times a day for 14 days.
  • Primary Outcome: Incidence of symptomatic COVID-19, defined as acute-onset cough and fever, or two or more specified symptoms (e.g., fever, chills, myalgia, anosmia) during the 14-day follow-up.
  • Follow-up: Conducted via virtual visits on days 5, 10, and 14 to assess symptoms, adherence (pill count), adverse events, and hospitalization.
Pre-Exposure Prophylaxis Trial (Russia) [7]
  • Objective: To assess the preventive potential of bromhexine for COVID-19 in high-risk medical staff.
  • Design: Single-center, randomized, open-label study.
  • Participants: 50 healthcare workers with no history of SARS-CoV-2 infection, managing suspected or confirmed COVID-19 patients.
  • Intervention: Participants were assigned 1:1 to receive oral this compound (8 mg three times daily) or no prophylactic medication (control) for 8 weeks. Both groups used recommended personal protective equipment (PPE).
  • Primary Outcome: A composite endpoint of a positive SARS-CoV-2 PCR test or clinical signs of infection within 8 weeks.
  • Follow-up: Data collected via surveys and reports on days 7, 14, 21, 28, and at week 8.

Interpretation for Professionals

The collective evidence suggests that this compound may be repurposed as an affordable and safe option for post-exposure prophylaxis, particularly in settings where vaccine coverage is low or new variants evade immunity [5]. Its mechanism, targeting a host protein, could theoretically remain effective against variants with mutations in the spike protein [5].

However, it is crucial to note that:

  • The most compelling evidence comes from a single, albeit well-designed, trial for post-exposure prophylaxis [5].
  • Evidence for pre-exposure prophylaxis is preliminary, based on a small, underpowered, open-label study [7].
  • Current data does not support its use for treating established COVID-19 illness, as it did not show a significant antiviral effect in outpatients [8].

References

Bromhexine hydrochloride combination therapy versus monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes: Combination vs. Monotherapy

The table below summarizes key efficacy and safety findings from clinical trials comparing bromhexine combinations and monotherapy.

Therapy Regimen Study Population Primary Outcome (Clinical Deterioration) Key Secondary Outcomes Safety (Serious Adverse Events)
Fluvoxamine + Bromhexine [1] Adults with mild COVID-19 (outpatient) 0% at 28 days Significant viral load reduction by Day 3; decreased serum cytokines (IL-6, TNF-α, IL-1β); lower incidence of post-COVID symptoms [1] 0 events reported [1]
Niclosamide + Bromhexine [1] Adults with mild COVID-19 (outpatient) 0% at 28 days Significant viral load reduction by Day 3; decreased serum cytokines (IL-6, TNF-α, IL-1β); lower incidence of post-COVID symptoms [1] 0 events reported [1]
Bromhexine Monotherapy [2] Outpatients with mild-to-moderate COVID-19 Not reported (trial focused on viral load) Viral load reduction on Day 4 was not significantly different from standard care alone [2] Not specified
Bromhexine + Standard Care [3] Hospitalized COVID-19 patients Not the primary outcome Significantly reduced ICU admissions (5.1% vs. 28.2%), intubation (2.6% vs. 23.1%), and mortality (0% vs. 12.8%) vs. standard care [3] No withdrawals due to adverse effects [3]
Fluvoxamine Monotherapy [1] Adults with mild COVID-19 (outpatient) 5.6% at 28 days -- 1 event reported [1]
Standard Care [1] Adults with mild COVID-19 (outpatient) 37.5% hospitalized by Day 28 12.5% required non-invasive/mechanical ventilation by Day 28 [1] 23 events reported [1]

Experimental Data and Viral Kinetics

This table compares the impact of different therapies on virological and immunological biomarkers, based on specific clinical trial protocols.

Therapy Regimen Impact on Viral Load Impact on Serum Cytokines Trial Design & Methodology
Fluvoxamine + Bromhexine [1] Significant decrease by Day 3 (p<0.0001) [1] Significant decrease in IL-6, TNF-α, IL-1β by Day 5; decrease in IL-8 by Day 7 (p<0.0001) [1] Design: Open-label, randomized, controlled trial. Participants: 995 adults with confirmed mild SARS-CoV-2 infection. Treatment: Initiated within 48h of symptom onset [1].
Niclosamide + Bromhexine [1] Significant decrease by Day 3 (p<0.0001) [1] Significant decrease in IL-6, TNF-α, IL-1β by Day 5; decrease in IL-8 by Day 7 (p<0.0001) [1] Design: Open-label, randomized, controlled trial. Participants: 995 adults with confirmed mild SARS-CoV-2 infection. Treatment: Initiated within 48h of symptom onset [1].
Bromhexine Monotherapy [2] Increase in Ct values for ORF1ab, N, S genes by Day 4, but not significantly different from standard care [2] Not reported Design: Randomized, open-label, multicenter trial. Participants: 191 outpatients with mild-to-moderate COVID-19. Treatment: Bromhexine 48 mg/day for 7 days vs. SOC [2].

Proposed Mechanisms of Action

Bromhexine's efficacy in combination therapy is attributed to its multi-targeted mechanism of action against SARS-CoV-2.

G Virus SARS-CoV-2 Virus ACE2 ACE2 Receptor Virus->ACE2 Spike Protein Binding TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 S Protein Priming ViralEntry Viral Entry into Host Cell TMPRSS2->ViralEntry Infection Established Infection ViralEntry->Infection Bromhexine Bromhexine Hydrochloride Bromhexine->ACE2 Binds Bromhexine->TMPRSS2 Inhibits

The diagram above illustrates the proposed mechanism. Bromhexine is a known potent and selective inhibitor of the human transmembrane protease serine 2 (TMPRSS2) [4] [5]. Since SARS-CoV-2 uses the TMPRSS2 protease for spike (S) protein priming and subsequent host cell entry via the ACE2 receptor, bromhexine acts to block this critical initial step of infection [5]. Recent data also suggests its metabolite, ambroxol, may interact with the ACE2 receptor, providing a potential dual mechanism for blocking viral entry [4].

In combination therapy, bromhexine's proposed viral-entry blockade complements the actions of other drugs:

  • With Fluvoxamine: Fluvoxamine is a serotonin reuptake inhibitor with potent antiviral and immunomodulatory properties. The combination likely works by simultaneously inhibiting viral entry (bromhexine) and reducing the hyperinflammatory immune response (fluvoxamine) [1].
  • With Niclosamide: Niclosamide is an anthelmintic drug identified as a potent inhibitor of SARS-CoV-2 replication. The combination of bromhexine (blocking entry) and niclosamide (blocking replication inside the cell) targets two different stages of the viral life cycle [1].

Interpretation and Research Implications

The evidence suggests that bromhexine's role is context-dependent:

  • Superiority of Combinations: In a direct, multi-arm trial, two-drug combinations including bromhexine completely prevented clinical deterioration and were statistically superior to fluvoxamine monotherapy [1].
  • Importance of Timing and Partner Drug: The success of combination therapy appears to rely on early administration (within 48 hours of symptom onset) and pairing with drugs that have complementary mechanisms (e.g., immunomodulatory or post-entry antiviral effects) [1].
  • Conflicting Monotherapy Results: Monotherapy trials show mixed results, which may be explained by differences in study population (inpatients vs. outpatients), disease severity, and choice of endpoints [2] [3].

For researchers, the promising data on bromhexine combinations supports further investigation in robust, double-blind, placebo-controlled trials. Future studies should focus on optimizing dosing schedules and exploring synergies with other host-directed antiviral agents.

References

Bromhexine hydrochloride mucolytic efficacy sputum viscosity studies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Efficacy Data

The table below summarizes the key mechanisms by which bromhexine reduces sputum viscosity and the supporting experimental evidence.

Mechanism of Action Experimental Model/Context Key Efficacy Findings Source
Increased mobilization & altered composition of airway mucosubstances Guinea pig tracheal tissue; Human bronchial mucosa biopsy [1] Decreased number of goblet cells containing sulfated (thicker) mucosubstances; increased secretion of neutral mucosubstances [1]
Stimulation of pulmonary surfactant production Rat lung type II alveolar cells; Pregnant women (fetal surfactant) [1] Increased number and volumetric density of lamellar bodies (surfactant storage); >50% increase in total phospholipid concentration and lecithin/sphingomyelin ratio [1]
Enhanced antibiotic penetration into sputum Patients with diverse respiratory diseases receiving co-therapy [1] Amplified antibacterial effects, though specific metrics not detailed [1]
Improved clinical outcomes in COPD exacerbations Meta-analysis of 24 RCTs (N=2,192) on mucolytics as add-on therapy [2] ↑ Treatment success (RR 1.37); ↑ Overall symptom score (SMD 0.86); ↑ Ease of expectoration (RR 2.94) [2]

Experimental Protocols for Key Studies

For researchers, here are the methodologies from critical studies investigating bromhexine's effects:

  • Effect on Mucosubstance Production: In a guinea pig model, animals received intraperitoneal or subcutaneous bromhexine at 5-10 mg/kg for 3-7 days. Tracheal, salivary gland, and duodenal samples were examined histochemically to count goblet cells and analyze changes in acid mucosubstances (sulfated and carboxyl groups) versus neutral substances [1].
  • Effect on Pulmonary Surfactant: In a human clinical study, fetal surfactant production was assessed by administering bromhexine metabolite VIII to pregnant women at 1 mg/kg/day for five days. Amniotic fluid was analyzed for total phospholipid concentration, lecithin concentration, and the lecithin/sphingomyelin ratio [1].
  • Clinical Efficacy in COPD Exacerbations: A 2023 meta-analysis followed a pre-registered protocol. It included 24 randomized or quasi-randomized controlled trials where mucolytics were added to standard care for COPD exacerbations. Primary outcomes included patient-reported symptoms and "treatment success," a composite measure of clinical improvement [2].

Bromhexine's Mucolytic Mechanism

The diagram below illustrates the multifaceted pathways through which bromhexine exerts its mucolytic effects on different parts of the respiratory system.

Bromhexine Mucolytic Mechanism cluster_airway Airway Lumen & Mucosa cluster_alveolar Alveolar Region cluster_action Cellular & Biochemical Actions Bromhexine HCl Bromhexine HCl 1. Alters Mucin Composition 1. Alters Mucin Composition Bromhexine HCl->1. Alters Mucin Composition 2. Mobilizes Secretions 2. Mobilizes Secretions Bromhexine HCl->2. Mobilizes Secretions 3. Stimulates Phospholipid\nSynthesis 3. Stimulates Phospholipid Synthesis Bromhexine HCl->3. Stimulates Phospholipid\nSynthesis Reduced Sputum\nViscosity Reduced Sputum Viscosity Improved Mucociliary\nClearance Improved Mucociliary Clearance Reduced Sputum\nViscosity->Improved Mucociliary\nClearance Clinical Efficacy:\nEasier Expectoration, Reduced Cough Clinical Efficacy: Easier Expectoration, Reduced Cough Improved Mucociliary\nClearance->Clinical Efficacy:\nEasier Expectoration, Reduced Cough Increased Pulmonary\nSurfactant Increased Pulmonary Surfactant Improved Alveolar\nFunction Improved Alveolar Function Increased Pulmonary\nSurfactant->Improved Alveolar\nFunction 1. Alters Mucin Composition->Reduced Sputum\nViscosity 2. Mobilizes Secretions->Reduced Sputum\nViscosity 3. Stimulates Phospholipid\nSynthesis->Increased Pulmonary\nSurfactant Improved Alveolar\nFunction->Clinical Efficacy:\nEasier Expectoration, Reduced Cough

Interpretation of Clinical Evidence

The clinical efficacy of bromhexine and other mucolytics is supported by moderate-certainty evidence from a 2023 meta-analysis. The diagram below visualizes the analysis workflow and core findings that establish mucus hypersecretion as a "treatable trait" in COPD exacerbations [2].

Clinical Evidence for Mucolytics in COPD Trait: Mucus Hypersecretion\n& Increased Viscosity Trait: Mucus Hypersecretion & Increased Viscosity Intervention:\nAdd-on Mucolytic Therapy\n(e.g., Bromhexine) Intervention: Add-on Mucolytic Therapy (e.g., Bromhexine) Trait: Mucus Hypersecretion\n& Increased Viscosity->Intervention:\nAdd-on Mucolytic Therapy\n(e.g., Bromhexine) Outcome: Improved Treatment Success\n(RR 1.37) Outcome: Improved Treatment Success (RR 1.37) Intervention:\nAdd-on Mucolytic Therapy\n(e.g., Bromhexine)->Outcome: Improved Treatment Success\n(RR 1.37) Outcome: Improved Symptom Scores\n(SMD 0.86) Outcome: Improved Symptom Scores (SMD 0.86) Intervention:\nAdd-on Mucolytic Therapy\n(e.g., Bromhexine)->Outcome: Improved Symptom Scores\n(SMD 0.86) Outcome: Easier Expectoration\n(RR 2.94) Outcome: Easier Expectoration (RR 2.94) Intervention:\nAdd-on Mucolytic Therapy\n(e.g., Bromhexine)->Outcome: Easier Expectoration\n(RR 2.94) Evidence Source Evidence Source Evidence Source->Trait: Mucus Hypersecretion\n& Increased Viscosity 24 RCTs, N=2,192

Conclusion

Bromhexine hydrochloride reduces sputum viscosity through a multi-targeted mechanism: altering mucin composition, mobilizing secretions, and stimulating surfactant production. This is supported by moderate-certainty evidence showing that add-on mucolytic therapy, including bromhexine, significantly improves treatment success and key symptoms in COPD exacerbations [2].

References

Bromhexine hydrochloride cost-effectiveness analysis

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Traditional Uses

Bromhexine hydrochloride is a well-established mucoactive (mucus-thinning) drug. Its primary and investigational mechanisms are detailed in the table below.

Mechanism Category Specific Action Associated Condition(s) Key Context & Evidence
Primary (Established) Reduces mucus viscosity, improves mucociliary clearance [1] [2] Chronic bronchitis, COPD, respiratory tract infections with mucus [1] [2] Marketed since 1963; considered a first-line symptomatic treatment for these conditions [1] [2]
Investigational (Antiviral) Inhibits TMPRSS2, potentially blocking host cell viral entry [3] [1] [4] COVID-19 (investigational) [3] [4] Proposed for drug repurposing; clinical efficacy for COVID-19 is not consistently proven [3]
Investigational (Other) Acts as an antioxidant and has anti-inflammatory properties [5] Neuropathic pain, Parkinson's, ulcerative colitis (preclinical) [5] Most evidence is from preclinical studies; clinical relevance in humans is under investigation [5]

Efficacy Data from Clinical Studies

Clinical studies have yielded mixed results, especially regarding its use for COVID-19. The table below summarizes outcomes from key trials.

Condition / Context Comparator Key Efficacy Outcomes Study Details
Mild-to-Moderate COVID-19 (Outpatients) [3] Bromhexine + Standard of Care (SOC) vs. SOC alone [3] No significant difference in viral load reduction (primary endpoint) on day 4 [3] Randomized, multicenter trial (n=191); does not support use as antiviral [3]
COVID-19 (Hospitalized) [3] Bromhexine vs. lopinavir/ritonavir + interferon [3] No difference in clinical improvement, ICU stay, or mortality at 28 days [3] Randomized study (n=111) [3]
COVID-19 (Hospitalized) [3] Bromhexine + standard therapy vs. standard therapy alone [3] Reduced need for ICU admission, intubation, and 28-day mortality [3] Randomized open-label study (n=78) [3]
Chronic Bronchitis [2] Bromhexine + antibiotic vs. antibiotic alone [2] Enhanced penetration of antibiotics (e.g., amoxicillin, erythromycin) into bronchial mucus [2] Older studies; suggests potential for combination therapy [2]

Framework for a Cost-Effectiveness Analysis

Since the search results lack direct cost-effectiveness data, you would need to build an analysis based on the established efficacy data and other economic factors. Here is a potential framework:

  • Define the Comparative Alternatives: The choice of comparator is crucial. For traditional mucus-related conditions, this could include other mucolytics like ambroxol (a metabolite of bromhexine) [5] [1], acetylcysteine, or guaifenesin. For investigational uses like COVID-19, comparisons would be against then-prevailing standard of care.
  • Identify Cost Components:
    • Drug Acquisition Cost: Bromhexine is an old, off-patent drug, which likely makes it inexpensive and a candidate for cost-saving strategies if proven effective [3] [1].
    • Healthcare Utilization Costs: Analyze the potential impact on costs related to hospital admissions, ICU stays, need for mechanical ventilation, and outpatient visits. The mixed clinical results for COVID-19 show that this is a critical variable [3].
    • Outcome Measures: The analysis would use metrics like Quality-Adjusted Life Years (QALYs) or disability-adjusted life years (DALYs). For respiratory conditions, disease-specific metrics like symptom-free days or functional improvement scales could be used.
  • Model the Analysis: A cost-effectiveness model (e.g., decision tree or Markov model) would synthesize data on clinical efficacy, resource use, costs, and utilities. The mixed trial results for COVID-19 indicate that the outcome of such a model would be highly sensitive to the assumed clinical effectiveness [3].

General Experimental Protocol for Efficacy Evaluation

For researchers looking to generate new comparative data, here is a generalized protocol based on common elements from the analyzed studies [3].

start Study Population: Adults with target condition (e.g., confirmed COVID-19, chronic bronchitis) a1 Randomization start->a1 a2 Intervention Group This compound + Standard of Care (SOC) a1->a2 a3 Control Group Placebo or Active Control + SOC a1->a3 a4 Primary Endpoint Assessment (e.g., Viral Load, Symptom Score) a2->a4 a3->a4 a5 Secondary Endpoint Assessment (e.g., ICU Admission, Mortality, Safety) a4->a5

Key Protocol Components:

  • Intervention & Dosing: Based on the clinical trials for COVID-19, a common dosing regimen for Bromhexine was 48 mg per day (e.g., 16 mg three times daily), administered for 7 to 14 days [3].
  • Primary Endpoint: This is condition-specific. For antiviral studies, it was the reduction in viral load measured by RT-PCR at day 4 [3]. For chronic respiratory diseases, it could be a change in sputum volume or a patient-reported symptom score.
  • Secondary Endpoints: These often include clinical outcomes such as rates of hospitalization, need for intensive care or mechanical ventilation, mortality, and the incidence of adverse events [3].

References

Pharmacological & Kinetic Profile of Bromhexine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data for Bromhexine Hydrochloride from in vitro and in silico studies, which investigate both its established and potential new applications.

Aspect *In Vitro* / In Silico Findings Experimental Protocol Summary Significance / Correlation to *In Vivo*
Established Use: Mucolytic Action Reduced mucus residual shear viscosity and increased instantaneous shear compliance in mini-pig mucus [1]. Mucus collected from surgically established pouches in mini-pigs. Rheological properties measured using creep compliance analysis after administering Bromhexine HCl [1]. Confirms the direct physical effect on mucus structure, correlating with its clinical use as a secretolytic agent [2] [3].

| Investigational Use: Pancreatic Lipase Inhibition | IC50: 360 µM Ki: 450 µM (Mixed-type inhibition) [4]. | Kinetics: Lineweaver-Burk plot analysis of pancreatic lipase activity with a synthetic substrate. In silico: Molecular docking & dynamics (OPLS4 force field) simulated interaction with the enzyme's catalytic triad [4]. | Suggests a potential new application for obesity management. The in vitro efficacy is comparable to Orlistat, but clinical in vivo correlation is not yet established [4]. | | Investigational Use: Bacterial Lipase Inhibition | IC50: 49 µM Ki: 20 µM [4]. | Methodology details are limited in the provided source, but the study involved Pseudomonas aeruginosa lipase [4]. | Indicates a potential role in combating infections caused by multi-resistant bacteria. Requires in vivo validation [4]. |

Formulation Performance and Analytical Standards

For researchers developing Bromhexine HCl products, here is data on formulation performance and official testing standards.

Aspect Description Experimental Protocol / Key Findings
Orally Disintegrating Tablets (ODTs) An ODT formulation was developed using co-processed excipients (e.g., F-Melt C, Pharmaburst 500) via direct compression [5]. Methods: Formulations were evaluated for powder flow, compaction, and tablet properties (friability, disintegration time, dissolution). Findings: A formula with disintegration time < 30 seconds and sufficient mechanical strength was successfully scaled up. Drug release was similar to a marketed immediate-release product [5].
Pharmacopoeial Reference Standard The European Pharmacopoeia (EP) provides a this compound Reference Standard for quality control [6]. Application: This neat standard is qualified for HPLC and gas chromatography analyses as prescribed in the European Pharmacopoeia, ensuring the identity, purity, and potency of the substance in pharmaceutical products [6].

Experimental Workflow Diagrams

To visualize the methodologies from the key studies, here are the generalized experimental workflows.

A In Vitro Lipase Inhibition Study B Kinetic Analysis A->B Lineweaver-Burk Plot C In Silico Molecular Docking A->C Prepared Protein & Ligand Structures E Data on Inhibition Mechanism & Constants B->E D Molecular Dynamics Simulation C->D Ligand-Protein Complex D->E

This workflow illustrates the combined kinetic and computational approach used to evaluate Bromhexine as a pancreatic lipase inhibitor [4].

A ODT Formulation Development B Excipient & Blend Characterization (SEM, Particle Size, Density, Flow) A->B C Direct Compression Tableting B->C D Tablet QC Testing (Friability, Disintegration, Dissolution) C->D E Successful Formulation for Scale-Up D->E

This workflow outlines the key stages in developing and testing a this compound Orally Disintegrating Tablet (ODT) [5].

Key Insights and Research Gaps

  • Strong Correlation for Mucolytic Action: The in vitro evidence showing a direct effect on mucus viscoelastic properties strongly supports the well-documented in vivo expectorant effect [1] [2].
  • Emerging Potential for New Indications: The in vitro and in silico data on lipase inhibition is compelling but remains investigational. No in vivo or clinical data for these new applications (obesity, antibacterial) was found in the search results, highlighting a significant area for future research [4].
  • Advanced Formulation Available: The development of an ODT demonstrates that advanced, patient-centric dosage forms of Bromhexine HCl are feasible and can meet regulatory standards for quality [5].

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

411.97395 Da

Monoisotopic Mass

409.97600 Da

Heavy Atom Count

19

Appearance

White to Off-White Solid

Melting Point

240-244°C

UNII

YC2ZOM3Z8V

Related CAS

3572-43-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 56 of 67 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 11 of 67 companies with hazard statement code(s):;
H302 (36.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (18.18%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (18.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (18.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (36.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (18.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (27.27%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (36.36%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antitussive Agents

Pharmacology

Bromhexine Hydrochloride is the hydrochloride salt form of bromhexine, a secretolytic, with mucolytic activity. Upon administration, bromhexine increases lysosomal activity and enhances hydrolysis of acid mucopolysaccharide polymers in the respiratory tract. This increases the production of serous mucus in the respiratory tract, which makes the phlegm thinner and decreases mucus viscosity. This contributes to its secretomotoric effect, and allows the cilia to more easily transport the phlegm out of the lungs. This clears mucus from the respiratory tract and may aid in the treatment of respiratory disorders associated with abnormal viscid mucus, excessive mucus secretion and impaired mucus transport.

MeSH Pharmacological Classification

Expectorants

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

611-75-6

Wikipedia

Bromhexine hydrochloride

Dates

Last modified: 08-15-2023

Explore Compound Types